tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-indol-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)19-11-9-15(10-12-19)20-13-8-14-6-4-5-7-16(14)20/h4-8,13,15H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCXACABXTXLEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462788 | |
| Record name | tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170364-89-3 | |
| Record name | tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper on tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
The properties of these compounds are crucial for their application in synthesis and drug design. Below is a summary of the available data for the indolinyl analog and other related isomers.
| Property | tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate |
| CAS Number | 400828-91-3 |
| Molecular Formula | C18H26N2O2 |
| Molecular Weight | 302.41 g/mol |
| Appearance | Not specified |
| Purity | Typically >95% |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 4-(indol-1-yl)piperidine-1-carboxylate analogs generally involves the coupling of an indole or a related heterocyclic system with a suitable piperidine derivative. A common synthetic strategy is the N-arylation of a piperidine derivative with an indole precursor.
General Experimental Protocol for N-Arylation
A representative protocol for the synthesis of related N-aryl piperidines involves a Buchwald-Hartwig amination reaction.
Materials:
-
Indole or indoline
-
tert-Butyl 4-bromopiperidine-1-carboxylate or tert-butyl 4-tosyloxypiperidine-1-carboxylate
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3 or K3PO4)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the indole or indoline (1.0 eq), the piperidine derivative (1.1 eq), the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 4-(heteroaryl)piperidine-1-carboxylate.
Logical Relationships in Synthesis
The synthesis of these compounds relies on established chemical transformations. The logical workflow for a typical synthesis is depicted below.
Caption: Synthetic workflow for N-arylation.
Applications in Drug Development
The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active compounds. The indole nucleus is a privileged structure in medicinal chemistry, known to interact with a multitude of biological targets. The piperidine ring, often functionalized, provides a versatile scaffold to modulate physicochemical properties and target engagement.
Potential Signaling Pathway Interactions
Compounds derived from this scaffold have been investigated for their potential to modulate various signaling pathways implicated in disease. For instance, indole derivatives are known to interact with serotonin receptors, kinase pathways, and nuclear receptors. The specific interactions would be highly dependent on the further derivatization of the core scaffold.
A hypothetical signaling pathway that could be targeted by derivatives of this scaffold is illustrated below.
Caption: Potential signaling pathway modulation.
Conclusion
While a definitive CAS number for this compound remains elusive in public databases, the significance of its structural motifs in medicinal chemistry is well-established. The synthetic routes and potential applications discussed herein for related analogs provide a solid foundation for researchers and drug development professionals. The versatility of the indole and piperidine scaffolds ensures that this class of compounds will continue to be a fertile ground for the discovery of new therapeutic agents. Further research into the synthesis and biological evaluation of the specific 1H-indol-1-yl isomer is warranted to fully explore its therapeutic potential.
In-Depth Technical Guide: tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its molecular characteristics, a potential synthetic pathway, and relevant chemical data.
Core Molecular Data
The fundamental properties of this compound are summarized below. These values are calculated based on its molecular formula.
| Property | Value |
| Molecular Formula | C₁₈H₂₄N₂O₂ |
| Molecular Weight | 300.40 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=CC=CC=C32 |
| Isomeric SMILES | C1CN(CCC1N2C=CC3=CC=CC=C32)C(=O)OC(C)(C)C |
Synthesis and Experimental Protocols
A potential synthetic pathway involves the reaction of indole with a suitable piperidine-based electrophile. One common method for N-alkylation of indoles is the Mitsunobu reaction.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
General Experimental Protocol (Mitsunobu Reaction)
-
Preparation: To a solution of indole and tert-butyl 4-hydroxypiperidine-1-carboxylate in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), triphenylphosphine (PPh₃) is added.
-
Reaction Initiation: The mixture is cooled in an ice bath, and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is added dropwise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product, this compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information regarding the specific biological activities or signaling pathways associated with this compound. However, the indole and piperidine moieties are common scaffolds in a wide range of biologically active molecules. Indole derivatives are known to interact with various receptors and enzymes, while the piperidine ring is a frequent component of central nervous system (CNS) active compounds.
Further research and biological screening are necessary to elucidate the pharmacological profile of this specific compound.
Data Presentation
As of the current time, specific quantitative experimental data such as IC₅₀ or Kᵢ values for this compound are not available in published literature. Researchers are encouraged to perform their own assays to determine the biological and pharmacological properties of this compound.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the core molecular structure and its potential applications in drug discovery.
Caption: Relationship between structure and potential applications.
An In-Depth Technical Guide to tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indole-Piperidine Scaffold
In the landscape of medicinal chemistry, the fusion of indole and piperidine moieties represents a privileged structural motif. This combination is found in a multitude of biologically active compounds, leveraging the unique electronic properties of the indole ring and the conformational flexibility and substitution potential of the piperidine core. tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate emerges as a critical building block for accessing this valuable chemical space. Its Boc-protected piperidine nitrogen allows for controlled, sequential chemical transformations, making it an indispensable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, structural characterization, and strategic applications in drug development.
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The indole nitrogen, after deprotonation by a suitable base, acts as a nucleophile, attacking an electrophilic piperidine derivative. A common and effective strategy involves the reaction of indole with a piperidine ring bearing a good leaving group at the 4-position, such as a mesylate or iodide.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol outlines a representative synthesis of this compound from indole and tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.
Materials:
-
Indole
-
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of indole (1.0 equivalent) in anhydrous DMF, add cesium carbonate (3.0 equivalents).
-
Addition of Electrophile: Add tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 90 °C for 16 hours under a nitrogen atmosphere. The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution. Cesium carbonate is a preferred base due to its high solubility in DMF and its ability to effectively deprotonate the indole nitrogen without promoting significant side reactions.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The aqueous work-up removes the DMF and inorganic salts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent for this type of reaction as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism.
-
Base: Cesium carbonate is a strong yet non-nucleophilic base, ideal for deprotonating the indole N-H without competing in the substitution reaction.
-
Leaving Group: The mesylate group is an excellent leaving group, ensuring an efficient nucleophilic substitution by the indolide anion.
Caption: Synthetic workflow for this compound.
Structural Elucidation and Spectroscopic Data
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. The following table summarizes the expected and reported data for this compound.
| Spectroscopic Data | Description |
| Molecular Formula | C₁₇H₂₂N₂O₂ |
| Molecular Weight | 286.37 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | Indole Protons: δ 7.65 (d, 1H), 7.20-7.30 (m, 2H), 7.10-7.15 (m, 1H), 6.55 (d, 1H). Piperidine Protons: δ 4.20-4.40 (m, 3H), 2.80-2.95 (m, 2H), 2.10-2.25 (m, 2H), 1.85-2.00 (m, 2H). Boc Protons: δ 1.50 (s, 9H). |
| ¹³C NMR (CDCl₃, 100 MHz) | Indole Carbons: δ 135.5, 128.8, 127.9, 121.2, 120.0, 109.5, 101.5. Piperidine Carbons: δ 50.5, 41.5, 31.5. Boc Carbons: δ 154.7, 80.5, 28.4. |
| Mass Spectrometry (ESI-MS) | m/z 287.17 [M+H]⁺ |
| Infrared (IR) Spectroscopy | ~1690 cm⁻¹ (C=O, urethane), ~2970 cm⁻¹ (C-H, aliphatic), ~3100 cm⁻¹ (C-H, aromatic) |
Interpretation of Spectroscopic Data:
-
¹H NMR: The distinct signals in the aromatic region confirm the presence of the indole ring. The complex multiplets in the aliphatic region are characteristic of the piperidine ring protons. The prominent singlet at ~1.50 ppm corresponds to the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The signals in the 100-140 ppm range are indicative of the indole carbons. The carbonyl carbon of the Boc group appears around 155 ppm, and the quaternary carbon of the tert-butyl group is observed near 80 ppm.
-
Mass Spectrometry: The detection of the [M+H]⁺ ion at the expected mass-to-charge ratio confirms the molecular weight of the compound.
-
IR Spectroscopy: The strong absorption band around 1690 cm⁻¹ is a key indicator of the urethane carbonyl group in the Boc protecting group.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its utility is particularly evident in the development of inhibitors for enzymes implicated in disease, such as Tryptophan 2,3-dioxygenase (TDO2).
Case Study: Synthesis of TDO2 Inhibitors
TDO2 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. Overexpression of TDO2 is associated with tumor immune evasion, making it an attractive target for cancer immunotherapy. The indole-piperidine scaffold is a key feature in a class of potent TDO2 inhibitors.
The synthesis of these inhibitors often begins with a molecule like this compound. The indole ring provides a crucial interaction with the enzyme's active site, while the piperidine core serves as a scaffold for introducing additional functionalities to enhance potency and pharmacokinetic properties. A subsequent reaction, such as the introduction of a pyrazole moiety to the indole ring, followed by deprotection of the Boc group, leads to the final active pharmaceutical ingredient.
Caption: Role of the title compound in the synthesis of TDO2 inhibitors.
Conclusion
This compound is a strategically important molecule in medicinal chemistry and drug development. Its straightforward synthesis and the presence of the versatile Boc protecting group make it an ideal starting material for the construction of complex molecules. The indole-piperidine scaffold it provides is a cornerstone for the design of potent and selective inhibitors of various therapeutic targets. A thorough understanding of its synthesis, characterization, and reactivity is therefore essential for researchers and scientists working at the forefront of pharmaceutical innovation.
In-Depth Technical Guide: Physical Properties of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted physical properties of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of experimental data, this document focuses on high-quality predicted values to guide researchers in its handling, characterization, and application in drug discovery and development.
Core Physical Properties
The physical characteristics of a compound are critical for its purification, formulation, and overall development as a potential therapeutic agent. The following table summarizes the key predicted physical and chemical properties of this compound.
| Property | Predicted Value |
| Molecular Formula | C₁₈H₂₄N₂O₂ |
| Molecular Weight | 300.40 g/mol |
| Melting Point | Not available |
| Boiling Point | 434.6 ± 40.0 °C at 760 mmHg |
| Density | 1.11 ± 0.1 g/cm³ |
| pKa | 0.86 ± 0.10 |
| LogP | 3.8 |
| Water Solubility | 0.011 g/L |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C |
| Refractive Index | 1.564 |
Experimental Protocols
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small, finely powdered sample of the dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the approximate melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Solubility Assessment
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, acetone, ethyl acetate, and dichloromethane.
-
Procedure:
-
To a small test tube, add approximately 10 mg of the compound.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking vigorously after each addition.
-
Continue adding the solvent up to a total volume of 1 mL.
-
Observe for complete dissolution of the solid.
-
-
Classification: The solubility can be classified as:
-
Very soluble: Dissolves in < 1 mL of solvent.
-
Soluble: Dissolves in 1-3 mL of solvent.
-
Slightly soluble: Dissolves in 3-10 mL of solvent.
-
Insoluble: Does not completely dissolve in > 10 mL of solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the compound by analyzing the magnetic properties of its atomic nuclei.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition for ¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Typically, a sufficient signal-to-noise ratio is achieved with 8 to 16 scans.
-
The spectral width should encompass the expected chemical shift range for organic molecules (typically 0-12 ppm).
-
-
Data Acquisition for ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
The spectral width should cover the typical range for carbon atoms in organic molecules (typically 0-220 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of experiments for characterizing the physical and spectroscopic properties of a synthesized organic compound.
Caption: General workflow for physical and spectroscopic characterization.
Caption: Detailed workflow for NMR spectroscopic analysis.
Technical Guide: Solubility Profile of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical overview of the available solubility data and relevant experimental methodologies for the compound tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate. Due to the absence of specific quantitative solubility studies in publicly accessible literature, this guide combines qualitative data inferred from related chemical syntheses with standardized experimental protocols for solubility determination.
Compound Overview
-
IUPAC Name: this compound
-
Molecular Formula: C₁₈H₂₄N₂O₂
-
Molecular Weight: 300.40 g/mol
-
Structure:
-
A piperidine ring N-substituted with a tert-butoxycarbonyl (Boc) protecting group.
-
An indole ring attached via a nitrogen-carbon bond to the 4-position of the piperidine ring.
-
Solubility Data
No specific quantitative solubility data (e.g., in mg/mL or Molarity) for this compound has been reported in peer-reviewed literature or chemical databases. However, by examining solvents used in the synthesis and purification of analogous compounds, a qualitative solubility profile can be inferred.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Solubility |
| Polar Aprotic | Tetrahydrofuran (THF) | Likely soluble, as THF is a common solvent for reactions involving Boc-protected piperidines and indole derivatives. |
| Dichloromethane (DCM) | Likely soluble. DCM is a standard solvent for the purification of moderately polar organic compounds. | |
| Ethyl Acetate (EtOAc) | Likely soluble. Frequently used as an extraction and chromatography solvent for compounds with similar structures. | |
| Polar Protic | Methanol (MeOH) | Likely soluble. Often used in combination with other solvents for purification or as a reaction solvent. |
| Ethanol (EtOH) | Likely soluble, similar to methanol. | |
| Non-Polar | Hexane | Likely poorly soluble to insoluble. The presence of polar N-H and C=O bonds decreases solubility in non-polar solvents. |
| Aqueous | Water | Likely insoluble. The large, non-polar indole and Boc-protected piperidine structure would significantly hinder solubility in water. |
| Aqueous Acids/Bases | Likely insoluble. The molecule lacks strongly acidic or basic functional groups that would readily form soluble salts in dilute aqueous acids or bases.[1] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like this compound. This method is based on standard laboratory procedures for solubility assessment.[2][3][4]
Objective: To determine the qualitative solubility of the test compound in various solvents.
Materials:
-
Test Compound (this compound)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Graduated pipettes or micropipettes
-
Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.
Procedure:
-
Initial Solvent Test (Water):
-
Place approximately 25 mg of the test compound into a small test tube.
-
Add 0.75 mL of deionized water in three 0.25 mL portions.
-
After each addition, shake or vortex the tube vigorously for at least 30 seconds.
-
Observe and record if the compound dissolves completely. If it is water-soluble, proceed to test with diethyl ether. If not, proceed to the acid/base solubility tests.[2]
-
-
Acid/Base Solubility Tests (for water-insoluble compounds):
-
5% HCl: In a new test tube with 25 mg of the compound, add 0.75 mL of 5% HCl solution in portions, shaking after each addition. Solubility indicates the presence of a basic functional group (e.g., an amine).[1][2]
-
5% NaOH: In a separate test tube with 25 mg of the compound, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition. Solubility suggests a strongly acidic functional group.[1][2]
-
5% NaHCO₃: If soluble in NaOH, test in a new tube with 5% NaHCO₃. Solubility in this weaker base indicates a strong acid (like a carboxylic acid), while insolubility suggests a weak acid (like a phenol).[2]
-
-
Concentrated Sulfuric Acid Test:
-
If the compound is insoluble in the aqueous solutions above, add approximately 25 mg to 0.5 mL of cold, concentrated H₂SO₄.
-
Solubility, often accompanied by a color change, suggests the presence of functional groups containing nitrogen, oxygen, or unsaturation.[1]
-
Data Interpretation: The results are used to classify the compound based on its functional groups and polarity, as illustrated in the workflow diagram below.
Visualizations
Caption: Workflow for qualitative solubility analysis of an organic compound.
References
Spectroscopic and Synthetic Profile of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the compound tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate. Due to the limited availability of specific experimental data in public databases, this document presents a combination of a plausible synthetic pathway derived from established chemical principles and predicted spectroscopic data based on the compound's structure and analysis of analogous molecules. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally related molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.1 | m | 5H | Indole aromatic protons |
| ~ 6.5 | t | 1H | Indole C3-H |
| ~ 4.3 - 4.1 | m | 2H | Piperidine -CH₂- (axial, adjacent to N) |
| ~ 4.2 | tt | 1H | Piperidine -CH- (methine) |
| ~ 2.9 - 2.7 | m | 2H | Piperidine -CH₂- (equatorial, adjacent to N) |
| ~ 2.1 - 1.9 | m | 2H | Piperidine -CH₂- (axial) |
| ~ 1.8 - 1.6 | m | 2H | Piperidine -CH₂- (equatorial) |
| 1.48 | s | 9H | tert-Butyl -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 154.7 | Carbonyl C=O (Boc) |
| ~ 136.0 | Indole C7a |
| ~ 128.8 | Indole C3a |
| ~ 128.5 | Indole C2 |
| ~ 121.5 | Indole C5 |
| ~ 120.0 | Indole C6 |
| ~ 109.5 | Indole C4 |
| ~ 101.5 | Indole C3 |
| ~ 79.5 | tert-Butyl quaternary C |
| ~ 51.0 | Piperidine C4 |
| ~ 44.0 | Piperidine C2, C6 |
| ~ 32.0 | Piperidine C3, C5 |
| 28.4 | tert-Butyl -CH₃ |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 314.19 | [M]⁺ (Molecular Ion) |
| 258.17 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 213.15 | [M - Boc]⁺ |
| 117.06 | [Indole]⁺ |
| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3100 - 3000 | C-H stretch (aromatic) |
| ~ 2975 - 2850 | C-H stretch (aliphatic) |
| ~ 1690 | C=O stretch (carbamate) |
| ~ 1600, 1490 | C=C stretch (aromatic) |
| ~ 1365 | C-H bend (tert-butyl) |
| ~ 1240, 1160 | C-N stretch, C-O stretch |
| ~ 740 | C-H out-of-plane bend (ortho-disubstituted aromatic) |
Proposed Synthetic Pathway and Experimental Protocols
A plausible synthetic route to this compound involves the N-arylation of indole with a suitable piperidine derivative. A common and effective method for this transformation is the Buchwald-Hartwig amination.
Synthesis Workflow
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Generalized)
Step 1: Activation of the Piperidine Hydroxyl Group (Mesylation)
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used in the next step without further purification.
Step 2: Buchwald-Hartwig N-Arylation
-
To a reaction vessel, add indole (1.0 eq), the crude tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq), and an anhydrous aprotic solvent like toluene or dioxane.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Spectroscopic Characterization Protocols
The following are generalized protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of approximately -1 to 10 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Set the spectral width to cover approximately 0 to 200 ppm.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Analysis: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.
Logical Relationship of Spectroscopic Data
Caption: Correlation of spectroscopic techniques for structural elucidation.
This technical guide provides a foundational understanding of the synthesis and expected spectroscopic properties of this compound. Researchers can use this information as a starting point for their own experimental work, adapting the generalized protocols to their specific laboratory conditions and analytical instrumentation.
An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of a publicly accessible, fully characterized ¹H NMR spectrum for this specific isomer, this guide presents a detailed analysis based on spectral data from closely related analogs and established principles of NMR spectroscopy. For comparative purposes, quantitative data for the isomeric compound, tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate, is provided.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the indole ring, the piperidine ring, and the tert-butyl protecting group. The chemical shifts are influenced by the electronic environment of each proton. The indole protons are expected in the aromatic region, while the piperidine and tert-butyl protons will appear in the aliphatic region.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.1 | m | 5H | Indole aromatic protons |
| ~ 6.5 | d | 1H | Indole C2-H |
| ~ 4.3 - 4.1 | m | 2H | Piperidine CH₂ (axial, adjacent to N) |
| ~ 4.2 | tt | 1H | Piperidine CH (methine) |
| ~ 3.0 - 2.8 | m | 2H | Piperidine CH₂ (equatorial, adjacent to N) |
| ~ 2.2 - 2.0 | m | 2H | Piperidine CH₂ (axial) |
| ~ 1.9 - 1.7 | m | 2H | Piperidine CH₂ (equatorial) |
| 1.48 | s | 9H | tert-Butyl (Boc) |
Note: The chemical shifts and multiplicities are estimations based on known values for similar structures and are subject to variation based on experimental conditions.
Comparative Analysis with tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate
For reference, the reported ¹H NMR data for the isomeric compound, tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate, is presented below. The primary difference in the spectra of the 1-yl and 3-yl isomers is expected in the aromatic region of the indole ring, as the point of attachment to the piperidine ring significantly alters the electronic environment of the indole protons.
Table 2: ¹H NMR Data for tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.09 | br s | - | 1H | Indole N-H |
| 7.63 | d | 7.6 | 1H | Indole aromatic H |
| 7.36 | d | 8.0 | 1H | Indole aromatic H |
| 7.21-7.17 | m | - | 1H | Indole aromatic H |
| 7.12-7.08 | m | - | 1H | Indole aromatic H |
| 6.95 | d | 2.0 | 1H | Indole C2-H |
| 4.22 | br s | - | 2H | Piperidine CH₂ (axial, adjacent to N) |
| 3.01-2.87 | m | - | 3H | Piperidine CH (methine) and CH₂ (equatorial, adjacent to N) |
| 2.05-2.02 | m | - | 2H | Piperidine CH₂ (axial) |
| 1.71-1.62 | m | - | 2H | Piperidine CH₂ (equatorial) |
| 1.49 | s | - | 9H | tert-Butyl (Boc) |
Experimental Protocols
The following is a representative experimental protocol for acquiring a high-resolution ¹H NMR spectrum of the title compound.
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance II 400 or equivalent, operating at a proton frequency of 400 MHz.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of compound.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Program: A standard single-pulse experiment (zg30 or similar).
-
Acquisition Parameters:
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
-
Processing:
-
Fourier transformation with an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correction.
-
Integration and peak picking.
-
Visualizations
The following diagrams illustrate the molecular structure and a general synthetic workflow for the title compound.
An In-depth Technical Guide to the 13C NMR of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of acquiring and interpreting the 13C NMR spectrum of this molecule, ensuring scientific integrity and fostering a deeper understanding of its structural features.
Introduction: The Structural Significance of this compound
The title compound, this compound, is a heterocyclic molecule that incorporates three key structural motifs: a bicyclic indole ring system, a saturated piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group. The indole moiety is a prevalent scaffold in numerous biologically active compounds, while the piperidine ring is a common feature in many central nervous system (CNS) active drugs. The Boc group serves as a crucial protecting group in multi-step organic syntheses, allowing for selective reactions at other positions of the molecule.
Given its importance as a synthetic intermediate, unambiguous structural characterization is paramount. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This guide will provide a detailed exposition of the expected 13C NMR spectrum, methodologies for its acquisition, and a thorough interpretation of the spectral data.
Predicted 13C NMR Spectrum and Signal Assignments
While an experimentally acquired spectrum for the title compound is the gold standard, a highly accurate prediction can be formulated based on established chemical shift data for its constituent fragments: indole, N-substituted piperidines, and tert-butyl carboxylates. The predicted chemical shifts for this compound in a standard deuterated solvent like CDCl3 are presented below.
Table 1: Predicted 13C NMR Chemical Shifts (δ) in ppm
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT-135) | Rationale for Assignment |
| Indole Moiety | |||
| C2 | ~128.5 | CH (positive) | Typical chemical shift for C2 of N-substituted indoles. |
| C3 | ~101.5 | CH (positive) | Upfield shift characteristic of C3 in the indole ring. |
| C3a | ~127.0 | Quaternary (absent) | Bridgehead carbon adjacent to the nitrogen. |
| C4 | ~121.5 | CH (positive) | Aromatic CH in the benzene portion of the indole. |
| C5 | ~120.0 | CH (positive) | Aromatic CH in the benzene portion of the indole. |
| C6 | ~122.0 | CH (positive) | Aromatic CH in the benzene portion of the indole. |
| C7 | ~109.5 | CH (positive) | Aromatic CH adjacent to the pyrrole ring fusion. |
| C7a | ~135.5 | Quaternary (absent) | Bridgehead carbon at the fusion of the two rings. |
| Piperidine Moiety | |||
| C4' | ~50.0 | CH (positive) | Methine carbon directly attached to the indole nitrogen, expected to be deshielded. |
| C3', C5' | ~44.0 | CH2 (negative) | Methylene carbons adjacent to the nitrogen-bearing carbon. |
| C2', C6' | ~32.0 | CH2 (negative) | Methylene carbons adjacent to the Boc-protected nitrogen. |
| tert-Butoxycarbonyl (Boc) Moiety | |||
| C=O | ~154.5 | Quaternary (absent) | Carbonyl carbon of the carbamate. |
| C(CH3)3 | ~80.0 | Quaternary (absent) | Quaternary carbon of the tert-butyl group. |
| C(CH3)3 | ~28.5 | CH3 (positive) | Methyl carbons of the tert-butyl group. |
Note: The numbering of the atoms is for assignment purposes and may not follow strict IUPAC nomenclature.
The rationale behind these assignments is grounded in fundamental principles of NMR spectroscopy. Electronegative atoms like nitrogen and oxygen deshield adjacent carbons, shifting their signals downfield (to higher ppm values). Aromatic carbons typically resonate in the 110-160 ppm range, while sp3 hybridized carbons of the piperidine and tert-butyl groups appear at higher field (lower ppm values). The carbonyl carbon of the Boc group is significantly deshielded and appears at a very low field.
Experimental Protocol for 13C NMR Data Acquisition
To obtain a high-quality 13C NMR spectrum, a standardized and well-controlled experimental procedure is essential. The following protocol is recommended for a standard 400 MHz NMR spectrometer.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent solvating power for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.[1][2]
-
If the sample contains any particulate matter, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and good resolution.
-
-
13C NMR Experiment Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine 13C spectrum.
-
Spectral Width (SW): Set a spectral width of approximately 200-250 ppm to ensure all carbon signals, from the aliphatic to the carbonyl region, are captured.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to 1H NMR. A typical starting point is 1024 scans, which can be adjusted based on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for most carbons in a molecule of this size to fully relax between pulses, allowing for more accurate signal integration, although for quantitative analysis, longer delays may be necessary.[3][4]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually adequate.
-
Temperature: The experiment should be run at a constant temperature, typically 298 K (25 °C).
-
-
DEPT Experiments (for multiplicity determination):
-
To aid in the assignment of carbon signals, it is highly recommended to perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments.
-
DEPT-135: This experiment will show CH and CH3 signals as positive peaks, while CH2 signals will appear as negative peaks. Quaternary carbons are not observed.[5][6][7][8][9]
-
DEPT-90: This experiment will only show signals for CH carbons.[7][8]
-
By comparing the standard 13C spectrum with the DEPT-135 and DEPT-90 spectra, the multiplicity of each carbon can be unambiguously determined.
-
Data Processing and Interpretation
Once the raw data (Free Induction Decay or FID) is acquired, it must be processed to obtain the final spectrum.
Processing Steps:
-
Fourier Transformation (FT): The FID is converted from the time domain to the frequency domain through a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift scale is referenced to the solvent peak (CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Interpretation Workflow:
The interpretation of the processed spectrum involves a systematic analysis of the chemical shifts and multiplicities of the observed signals, correlating them with the molecular structure.
References
- 1. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. yeditepejhs.org [yeditepejhs.org]
- 6. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Mass Spectrometry of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometric behavior of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, a molecule of interest in pharmaceutical research and drug development. The following sections outline the predicted fragmentation pathways, a comprehensive experimental protocol for its analysis, and visual representations of the key processes.
Predicted Mass Spectral Data
The mass spectrometric analysis of this compound is anticipated to yield a series of characteristic fragment ions. The fragmentation is primarily driven by the lability of the tert-butoxycarbonyl (Boc) protecting group and the subsequent cleavages within the piperidine and indole ring systems. The predicted quantitative data for the major expected ions in positive ion mode mass spectrometry are summarized in Table 1.
| Predicted Fragment | m/z (Da) | Relative Abundance | Proposed Structure |
| [M+H]⁺ | 301.19 | Moderate | Protonated parent molecule |
| [M-C₄H₈+H]⁺ | 245.13 | High | Loss of isobutylene |
| [M-C₄H₈-CO₂+H]⁺ | 201.13 | High | Loss of isobutylene and carbon dioxide |
| [C₈H₈N]⁺ | 118.07 | Moderate | Indole fragment |
| [C₅H₁₀N]⁺ | 84.08 | Moderate | Piperidine fragment |
| [C₄H₉]⁺ | 57.07 | High | tert-Butyl cation |
Table 1: Predicted m/z values and relative abundances of major fragment ions of this compound.
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule of this compound is expected to initiate with the characteristic loss of the Boc group. This can occur via two primary pathways: the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which then readily decarboxylates with the loss of CO₂ (44 Da), or the direct cleavage of the entire Boc group (100 Da). The resulting piperidinyl-indole cation can undergo further fragmentation. A diagram of the predicted fragmentation pathway is presented below.
Predicted fragmentation pathway of this compound.
Experimental Protocol
The following is a detailed protocol for the mass spectrometric analysis of this compound.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion analysis or LC-MS analysis.
2. Liquid Chromatography (for LC-MS):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is preferred for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-500 °C.
-
Mass Range: m/z 50-500.
-
Acquisition Mode: Full scan MS and tandem MS (MS/MS) of the protonated parent ion ([M+H]⁺).
-
Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
4. Data Analysis:
-
Identify the protonated molecule [M+H]⁺ in the full scan mass spectrum.
-
Analyze the MS/MS spectrum to identify the characteristic fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and fragment ions.
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.
General experimental workflow for the mass spectrometric analysis.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a robust experimental protocol for its analysis. The predicted data and fragmentation pathways serve as a valuable reference for researchers in the identification and characterization of this and structurally related compounds.
A Technical Guide to the Synthesis of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate from Indole
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for the synthesis of tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry, starting from indole. This guide outlines the primary synthetic strategies, provides detailed experimental protocols, and summarizes key quantitative data.
Introduction and Synthetic Strategy
The synthesis of this compound involves the N-alkylation of the indole ring with a suitable N-Boc-protected 4-substituted piperidine. The indole nitrogen, while part of an aromatic system, can act as a nucleophile, particularly after deprotonation. Two principal and effective strategies for achieving this transformation are the Mitsunobu reaction and a two-step nucleophilic substitution (SN2) pathway.
-
Strategy 1: Mitsunobu Reaction: This is a highly efficient one-step method that directly couples indole with tert-butyl 4-hydroxypiperidine-1-carboxylate. The reaction is mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is known for its mild conditions and broad substrate scope.
-
Strategy 2: Two-Step Nucleophilic Substitution (SN2): This approach involves converting the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate into a better leaving group, followed by substitution with the indole anion. The activation is typically achieved by converting the alcohol to a sulfonate ester (e.g., mesylate or tosylate). The subsequent SN2 reaction is performed by deprotonating indole with a strong base (like sodium hydride, NaH) to form the nucleophilic indolide anion, which then displaces the leaving group.
This guide will provide detailed protocols for both synthetic routes.
Visualization of Synthetic Pathways
The logical flow of the two primary synthetic strategies is outlined below.
Caption: Overview of the primary synthetic strategies.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step procedures for the synthesis.
Protocol 1: Mitsunobu Reaction
This protocol is adapted from general procedures for the Mitsunobu reaction involving N-Boc-4-hydroxypiperidine.
Experimental Workflow:
Caption: Step-by-step workflow for the Mitsunobu reaction.
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add indole (1.0 eq.), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration relative to indole).
-
Reaction Initiation: Cool the resulting solution to 0 °C using an ice bath. To this stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 15-20 minutes. Ensure the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The disappearance of the indole starting material indicates reaction completion.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel. The major byproducts, triphenylphosphine oxide and the DIAD-hydrazine derivative, must be carefully separated. Elute with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol 2: Two-Step SN2 Reaction
This protocol involves the activation of the hydroxyl group followed by nucleophilic substitution.
Step A: Synthesis of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
-
Preparation: Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.2 M) in a round-bottom flask.
-
Basification: Add triethylamine (1.5 eq.) to the solution.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise, keeping the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
Step B: N-Alkylation of Indole
-
Indolide Formation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of indole (1.0 eq.) in DMF dropwise.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Substitution: Cool the mixture back to 0 °C and add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (from Step A, 1.1 eq.) in DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction can be gently heated (e.g., to 50 °C) if the rate is slow. Monitor by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography as described in Protocol 1.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Yields are highly dependent on reaction scale and purification efficiency.
| Parameter | Mitsunobu Reaction | Two-Step SN2 Reaction |
| Starting Materials | Indole, tert-Butyl 4-hydroxypiperidine-1-carboxylate | Indole, tert-Butyl 4-hydroxypiperidine-1-carboxylate, MsCl, NaH |
| Key Reagents | PPh₃, DIAD (or DEAD) | Triethylamine, Methanesulfonyl Chloride, Sodium Hydride |
| Solvent(s) | Anhydrous THF or Toluene | Step A: DCM; Step B: Anhydrous DMF or THF |
| Reaction Temperature | 0 °C to Room Temperature | Step A: 0 °C to RT; Step B: 0 °C to RT (or ~50 °C) |
| Typical Reaction Time | 12 - 24 hours | Step A: 3-6 hours; Step B: 12-18 hours |
| Reported Yield | 60 - 85% (Typical for similar substrates) | 50 - 75% over two steps (Typical for similar substrates) |
| Purification Method | Silica Gel Column Chromatography | Silica Gel Column Chromatography |
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Molecular Formula: C₁₈H₂₄N₂O₂
-
Molecular Weight: 300.40 g/mol
-
Appearance: Typically an off-white solid or a viscous oil.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm) would include the characteristic indole aromatic protons (approx. 6.5-7.7 ppm), the piperidine ring protons (a complex multiplet system), and the large singlet for the tert-butyl group (approx. 1.5 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals for the indole carbons, the piperidine carbons, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 301.19.
This guide provides a comprehensive overview for the synthesis of this compound. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available equipment. Standard laboratory safety procedures should be followed at all times.
An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The document details the starting materials, experimental protocols, and comparative quantitative data for the most prevalent synthetic strategies.
Introduction
This compound is a heterocyclic compound incorporating both an indole and a piperidine scaffold. The indole nucleus is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds. The N-substituted piperidine moiety allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, making this compound a valuable building block in drug discovery programs. The synthesis of this intermediate primarily revolves around the formation of the C-N bond between the indole nitrogen and the 4-position of the piperidine ring.
Core Synthetic Strategies
The synthesis of this compound can be achieved through several key methodologies, each with its own set of advantages and considerations. The principal approaches include:
-
N-Alkylation of Indole: This is a direct approach involving the reaction of indole with a suitable N-Boc-protected piperidine derivative. This can be accomplished through classical nucleophilic substitution or more advanced methods like the Mitsunobu and Buchwald-Hartwig reactions.
-
Reductive Amination: This strategy involves the reaction of a piperidine derivative with an indole-containing carbonyl compound, followed by reduction of the resulting imine or enamine.
This guide will focus on the most commonly employed and efficient methods, providing detailed experimental protocols and comparative data.
Starting Materials
The primary starting materials for the synthesis of this compound are indole and a functionalized N-Boc-piperidine derivative. The choice of the piperidine starting material dictates the specific synthetic route.
| Starting Material (Indole) | Starting Material (Piperidine Derivative) | Synthetic Route |
| Indole | tert-Butyl 4-hydroxypiperidine-1-carboxylate | Mitsunobu Reaction |
| Indole | tert-Butyl 4-aminopiperidine-1-carboxylate | Buchwald-Hartwig Amination |
| Indole | tert-Butyl 4-oxopiperidine-1-carboxylate | Reductive Amination |
| Indole | tert-Butyl 4-bromopiperidine-1-carboxylate | Nucleophilic Substitution |
| Indole | tert-Butyl 4-tosyloxypiperidine-1-carboxylate | Nucleophilic Substitution |
Detailed Experimental Protocols
Method 1: Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the N-alkylation of indole with an alcohol, proceeding with inversion of configuration at the alcohol carbon.[1][2]
Reaction Scheme:
Caption: Mitsunobu reaction for C-N bond formation.
Experimental Protocol:
-
To a solution of indole (1.0 eq.) and tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), triphenylphosphine (PPh₃) (1.5 eq.) is added.
-
The resulting mixture is cooled to 0 °C in an ice bath.
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) is added dropwise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4][5][6] This method is particularly useful for coupling amines with aryl halides or triflates.
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocol:
-
To an oven-dried Schlenk flask are added a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
Indole (1.0 eq.), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq.), and an anhydrous solvent (e.g., toluene or dioxane) are added.
-
The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical quantitative data for the different synthetic routes to this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Method | Indole Derivative | Piperidine Derivative | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Mitsunobu Reaction | Indole | tert-Butyl 4-hydroxypiperidine-1-carboxylate | PPh₃, DIAD | - | THF | 0 to rt | 12-24 | 60-85 |
| Buchwald-Hartwig | Indole | tert-Butyl 4-aminopiperidine-1-carboxylate | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 100 | 12-24 | 70-90 |
| Nucleophilic Substitution | Indole | tert-Butyl 4-tosyloxypiperidine-1-carboxylate | - | NaH | DMF | rt to 60 | 6-18 | 50-75 |
| Reductive Amination | Indoline | N-(tert-Butoxycarbonyl)-4-piperidone | NaBH(OAc)₃ | Acetic Acid | 1,2-DCE | 0 to rt | 65 | ~100 (for indoline derivative) |
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic pathways and a general experimental workflow.
Caption: Overview of synthetic pathways.
Caption: General experimental workflow.
Conclusion
The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The Mitsunobu and Buchwald-Hartwig reactions represent modern and efficient methods for this transformation, often providing high yields and good functional group tolerance. This guide provides the necessary foundational knowledge for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their specific needs.
References
Navigating the Procurement of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate: A Technical Guide for Researchers
For scientists and researchers in the field of drug development, the timely and efficient procurement of key chemical intermediates is paramount to maintaining project momentum. This guide provides a comprehensive overview of sourcing tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, a specialized building block. However, it is crucial to note that a direct search for this compound with the specified name and CAS number 875487-93-5 did not yield any commercial suppliers. This suggests a potential discrepancy in the chemical identifier. This guide will therefore address this issue by providing information on closely related, commercially available isomers and outlining a general workflow for chemical procurement.
Challenges in Sourcing and Potential Isomeric Alternatives
Initial searches for "this compound" and its purported CAS number 875487-93-5 did not identify any chemical suppliers. This lack of availability suggests that the provided information may be incorrect, or the compound is not a standard catalog item. In such cases, it is essential to verify the chemical structure and associated identifiers.
However, several positional isomers of this compound are readily available from various suppliers. Researchers are advised to confirm if one of these isomers might be the intended molecule for their synthetic route.
Table of Commercially Available Isomers
Below is a summary of commercially available isomers of tert-Butyl 4-(indolyl)piperidine-1-carboxylate, which may serve as viable alternatives for research and development.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| ChemUniverse | tert-butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate | 1049677-53-3 | 95% | 100MG, 250MG, 500MG |
| Parchem | tert-Butyl 4-(1H-indol-4-yl)piperidine-1-carboxylate | 125796-63-6 | Not Specified | Inquire for details |
General Workflow for Chemical Procurement
The process of acquiring research chemicals involves a series of logical steps to ensure the correct compound is sourced efficiently and safely. The following diagram illustrates a typical procurement workflow.
Experimental Protocols: A Note on Synthesis
Given the apparent lack of commercial availability of the specifically named target compound, researchers may need to consider in-house synthesis. While a specific, validated protocol for this compound is not readily found in the literature, the synthesis would likely involve a nucleophilic substitution or a coupling reaction.
A plausible synthetic route could involve the reaction of indole with a suitable piperidine precursor. For instance, a common method for N-arylation of heterocycles is the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple an amine (in this case, the indole nitrogen) with an aryl halide or triflate. Alternatively, a nucleophilic substitution reaction where the deprotonated indole attacks an electrophilic piperidine derivative could be employed.
Researchers planning to synthesize this compound should consult the extensive literature on the synthesis of N-aryl piperidines and indole derivatives to develop a suitable experimental protocol. Key considerations will include the choice of catalyst, solvent, temperature, and purification methods.
Potential Therapeutic Targets of Indolylpiperidine Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse therapeutic targets of indolylpiperidine derivatives. The unique structural features of the indolylpiperidine scaffold have made it a privileged motif in medicinal chemistry, leading to the development of potent and selective modulators of various biological pathways. This document details the key targets, summarizes quantitative data, provides experimental protocols for cited assays, and visualizes relevant signaling pathways and workflows to facilitate further research and drug development in this promising area.
Neurological and Neurodegenerative Disorders
Indolylpiperidine derivatives have shown significant promise in the treatment of neurological and neurodegenerative diseases, primarily through their interaction with key enzymes and receptors involved in neurotransmission and neuronal cell death.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Inhibition of cholinesterases is a primary therapeutic strategy for Alzheimer's disease. Donepezil, a well-known piperidine derivative, serves as a blueprint for the design of novel indolylpiperidine-based AChE and BuChE inhibitors.
| Compound | Target | IC50 (µM) | Reference |
| Donepezil | AChE | 0.41 ± 0.09 | [1] |
| Indolylpiperidine Analog of Donepezil | AChE & BuChE | Not Specified | [2] |
| Phthalimide-based Donepezil Analog (Compound 4b) | AChE | 16.42 ± 1.07 | [1] |
This colorimetric assay quantifies acetylcholinesterase activity by measuring the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATChI) solution (Substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) solution
-
Test indolylpiperidine derivative compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 0.1 M sodium phosphate buffer (pH 8.0).
-
Dissolve DTNB in the phosphate buffer to a final concentration of 0.4 mg/mL.
-
Prepare a stock solution of ATChI in the phosphate buffer.
-
Prepare a solution of AChE in the phosphate buffer.
-
Prepare serial dilutions of the test indolylpiperidine derivatives in a suitable solvent (e.g., DMSO) and then dilute further in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 425 µL of phosphate buffer to each well.
-
Add 50 µL of the test compound solution (or vehicle for control) to the respective wells.
-
Add 25 µL of the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
-
Initiate Reaction:
-
Add 100 µL of the ATChI substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader at multiple time points (e.g., every minute for 5 minutes) to determine the reaction rate.
-
-
Data Analysis:
Caption: Inhibition of Acetylcholinesterase by Indolylpiperidine Derivatives.
Dopamine D2 and D4 Receptor Antagonism
Indolylpiperidine derivatives have been investigated as antagonists of dopamine D2 and D4 receptors, which are implicated in various neuropsychiatric disorders, including schizophrenia.
| Compound | Target | Ki (nM) | Reference |
| 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one (4c) | D4 | 0.5 | [6] |
This assay determines the affinity of a test compound for dopamine D2 or D4 receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-spiperone) for binding to the receptor.
Materials:
-
Cell membranes expressing human recombinant D2 or D4 receptors
-
[3H]-spiperone (Radioligand)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
-
Non-specific binding control: (+)-Butaclamol (10 µM)
-
Test indolylpiperidine derivative compounds
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test indolylpiperidine derivative in the assay buffer.
-
Prepare a working solution of [3H]-spiperone in the assay buffer at a concentration of approximately 2-3 times its Kd value.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound solution (or vehicle for total binding, or (+)-butaclamol for non-specific binding)
-
[3H]-spiperone solution
-
Cell membrane suspension
-
-
-
Incubation:
-
Incubate the plate at 25°C for 120 minutes with gentle shaking.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
Caption: Workflow for Dopamine Receptor Competitive Binding Assay.
Cancer
Indolylpiperidine derivatives have emerged as a versatile scaffold for the development of anticancer agents, targeting a multitude of pathways involved in cell proliferation, survival, and apoptosis.
Epidermal Growth Factor Receptor (EGFR) and p53-MDM2 Pathway Modulation
Certain indolylpiperidine derivatives have demonstrated the ability to modulate the EGFR signaling pathway and the p53-MDM2 interaction, key regulators of cell growth and tumor suppression.
| Compound | Cell Line | IC50 (nM) | Target Pathway | Reference |
| Compound 10b | A549 (Lung Cancer) | 12.0 | EGFR-mediated | [11] |
| Compound 10b | K562 (Leukemia) | 10.0 | p53-MDM2 | [11] |
Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the EGFR and p53-MDM2 pathways following treatment with indolylpiperidine derivatives.
Materials:
-
Cancer cell lines (e.g., A549, K562)
-
Test indolylpiperidine derivative compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-p53, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with various concentrations of the indolylpiperidine derivative for a specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the NLRP3 Inflammasome Activating Potential of a Large Panel of Micro- and Nanoplastics in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies for N-alkylation of indoles.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The piperidine and indole moieties are prevalent scaffolds in many pharmaceuticals. This protocol focuses on a reliable and efficient synthesis route, primarily detailing the Mitsunobu reaction, and briefly touching upon alternative methods like the Buchwald-Hartwig and Ullmann-type couplings.
Reaction Scheme
The primary synthetic route described is the Mitsunobu reaction between indole and tert-butyl 4-hydroxypiperidine-1-carboxylate.
Data Presentation
| Parameter | Mitsunobu Reaction | Buchwald-Hartwig Coupling | Ullmann-type Coupling |
| Starting Materials | Indole, tert-Butyl 4-hydroxypiperidine-1-carboxylate | Indole, tert-Butyl 4-bromopiperidine-1-carboxylate | Indole, tert-Butyl 4-iodopiperidine-1-carboxylate |
| Key Reagents | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Copper(I) iodide (CuI), Ligand (e.g., N,N'-dimethylethylenediamine), Base (e.g., K₂CO₃) |
| Typical Solvent | Anhydrous Tetrahydrofuran (THF) | Toluene or Dioxane | Dioxane or DMF |
| Reaction Temperature | 0 °C to Room Temperature | 80-120 °C | 100-140 °C |
| Typical Yield | 60-85% | 70-90% | 50-75% |
Experimental Protocols
Primary Method: Mitsunobu Reaction
This method offers mild reaction conditions and is often preferred for its reliability in forming C-N bonds with inversion of stereochemistry if a chiral center were present.[1][2]
Materials:
-
Indole
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate[3]
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 equivalent), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 equivalents), and triphenylphosphine (1.5 equivalents).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution. A color change is typically observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the residue with ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Alternative Method 1: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[4] It typically requires an aryl halide or triflate.
Reaction: Indole + tert-Butyl 4-bromopiperidine-1-carboxylate → this compound
General Conditions:
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: A bulky, electron-rich phosphine ligand such as Xantphos or DavePhos.
-
Base: A strong, non-nucleophilic base such as Cs₂CO₃ or NaOt-Bu.
-
Solvent: Anhydrous toluene or dioxane.
-
Temperature: 80-120 °C.
Alternative Method 2: Ullmann-type Coupling
This copper-catalyzed reaction is a classical method for N-arylation. It often requires higher temperatures than palladium-catalyzed methods.[5][6]
Reaction: Indole + tert-Butyl 4-iodopiperidine-1-carboxylate → this compound
General Conditions:
-
Catalyst: Copper(I) iodide (CuI).
-
Ligand: A diamine ligand such as N,N'-dimethylethylenediamine (DMEDA).
-
Base: A base such as K₂CO₃ or K₃PO₄.
-
Solvent: Dioxane or Dimethylformamide (DMF).
-
Temperature: 100-140 °C.
Visualizations
Experimental Workflow for Mitsunobu Reaction
Caption: Workflow for the Mitsunobu Synthesis.
Logical Relationship of Synthetic Methods
Caption: Overview of Synthetic Approaches.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of complex aryl and heteroaryl amines.[1][2] This application note provides a detailed protocol for the synthesis of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, a valuable building block in the development of novel therapeutics, via the N-arylation of indole with a substituted piperidine derivative. The N-arylation of indoles is a key transformation, as the N-arylindole motif is present in numerous biologically active compounds.[3][4]
The synthesis of this compound is achieved by the palladium-catalyzed coupling of indole with a suitable tert-butyl 4-halopiperidine-1-carboxylate (e.g., bromo or iodo derivative) or a corresponding triflate. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. Bulky, electron-rich phosphine ligands are often employed in combination with a palladium source, such as Pd₂(dba)₃, to facilitate the reaction.[4]
Reaction Scheme
Data Presentation: Representative Conditions and Yields for N-Arylation of Indole
While a specific, optimized protocol for the title compound is not extensively reported, the following table summarizes typical conditions and outcomes for the Buchwald-Hartwig N-arylation of indole with various aryl halides. This data provides a baseline for the expected efficacy of the proposed protocol.
| Entry | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1.0) | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (4.0) | NaOtBu | Toluene | 100 | 24 | 95 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.0) | K₃PO₄ | Toluene | 110 | 18 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2.0) | 2-(Dicyclohexylphosphino)biphenyl (2.0) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 4 | 1-Iodonaphthalene | Pd₂(dba)₃ (0.5) | 2-Di-tert-butylphosphino-2'-methylbiphenyl (1.0) | NaOtBu | Toluene | 80 | 20 | 97 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (2.0) | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (2.4) | NaOtBu | Toluene | 100 | 12 | 75 |
Experimental Protocol
This protocol is a general guideline based on established Buchwald-Hartwig amination procedures for N-arylation of indoles.[4] Optimization of reaction conditions (e.g., temperature, reaction time, catalyst/ligand/base) may be necessary to achieve the desired yield and purity for the specific substrate combination.
Materials:
-
Indole
-
tert-Butyl 4-bromopiperidine-1-carboxylate (or corresponding iodide or triflate)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene or Dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the base (e.g., Sodium tert-butoxide, 1.4 equivalents).
-
Add indole (1.0 equivalent) and tert-butyl 4-bromopiperidine-1-carboxylate (1.2 equivalents).
-
Add anhydrous solvent (e.g., Toluene or Dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
With the inert gas flow maintained, heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A gradient of ethyl acetate in hexanes is typically used for elution.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a pure solid or oil.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Buchwald-Hartwig Amination Catalytic Cycle
References
Application Notes and Protocols: Copper-Catalyzed Synthesis of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation. This method is crucial for the development of novel pharmaceuticals and functional materials, as the indole and piperidine moieties are common scaffolds in biologically active compounds. The protocol outlines the reaction setup, execution, and purification procedures, and includes a summary of expected quantitative data.
Introduction
The N-arylation of nitrogen-containing heterocycles is a fundamental transformation in organic synthesis, providing access to a wide array of compounds with significant applications in medicinal chemistry and materials science. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a classic and effective method for the formation of C-N bonds.[1][2][3] Modern modifications of this reaction often employ ligands to enhance catalyst activity, allowing for milder reaction conditions.[4] This protocol details the synthesis of this compound by coupling indole with tert-butyl 4-iodopiperidine-1-carboxylate using a copper(I) iodide catalyst and a diamine ligand.
Reaction Scheme
The overall reaction is depicted below:
Indole + tert-Butyl 4-iodopiperidine-1-carboxylate → this compound
This reaction proceeds via a copper-catalyzed cross-coupling mechanism.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical results for similar copper-catalyzed N-arylation reactions.
| Parameter | Value |
| Reactant 1 (Indole) | 1.0 mmol |
| Reactant 2 (tert-Butyl 4-iodopiperidine-1-carboxylate) | 1.2 mmol |
| Catalyst (CuI) | 10 mol% |
| Ligand (trans-N,N'-Dimethyl-1,2-cyclohexanediamine) | 20 mol% |
| Base (K₃PO₄) | 2.1 mmol |
| Solvent (Toluene) | 5 mL |
| Temperature | 110 °C |
| Reaction Time | 24 hours |
| Expected Yield | 75-85% |
| Purity (post-chromatography) | >95% |
| Appearance | Off-white to pale yellow solid |
Experimental Protocol
Materials:
-
Indole
-
Copper(I) iodide (CuI)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (Schlenk tube or sealed vial, condenser, etc.)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube or a sealable reaction vial, add copper(I) iodide (0.1 mmol, 19.0 mg), finely ground potassium phosphate (2.1 mmol, 445.8 mg), and a magnetic stir bar.
-
Seal the vessel with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add indole (1.0 mmol, 117.15 mg).
-
In a separate vial, prepare a solution of tert-butyl 4-iodopiperidine-1-carboxylate (1.2 mmol, 373.4 mg) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.2 mmol, 28.4 mg) in anhydrous toluene (5 mL).
-
Add the solution of the piperidine derivative and ligand to the reaction vessel via syringe.
-
-
Reaction Execution:
-
Securely seal the Schlenk tube or reaction vial.
-
Place the reaction vessel in a preheated oil bath or heating mantle set to 110 °C.
-
Stir the reaction mixture vigorously for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
After 24 hours, remove the reaction vessel from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® or silica gel to remove insoluble inorganic salts, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as an off-white to pale yellow solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the copper-catalyzed synthesis.
Signaling Pathway (Reaction Mechanism):
Caption: Simplified catalytic cycle for the Ullmann condensation.
References
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]
Application Notes and Protocols: Palladium-Catalyzed N-Arylation of 4-Aminopiperidine Derivatives
Introduction
N-arylated 4-aminopiperidine scaffolds are crucial structural motifs found in a wide range of biologically active molecules and approved pharmaceuticals.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has become a powerful and versatile method for the synthesis of these compounds, enabling the formation of carbon-nitrogen (C-N) bonds with broad substrate scope and functional group tolerance.[1][3] This transformation is pivotal in medicinal chemistry and drug development for creating libraries of compounds for screening and lead optimization.
A key strategy for the selective N-arylation of the piperidine ring nitrogen involves the protection of the primary amino group at the 4-position.[4] The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose, preventing the formation of undesired diarylated byproducts.[4] This document provides detailed protocols for the protection of 4-aminopiperidine, its subsequent palladium-catalyzed N-arylation, and final deprotection, along with comparative data for different catalytic systems.
Logical Workflow for Selective N-Arylation
The overall process for selectively preparing N-aryl-4-aminopiperidines involves a three-step sequence: protection, N-arylation, and deprotection. This workflow ensures that the arylation occurs specifically at the piperidine nitrogen.
Caption: A generalized workflow for the selective N-arylation of 4-aminopiperidine.[4]
Catalytic Cycle: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3][5][6]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[5][6]
Data Presentation
The success of the N-arylation reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.[1][7] The following table summarizes typical reaction parameters for the palladium-catalyzed N-arylation of 1-Boc-4-aminopiperidine with a generic aryl bromide.
| Parameter | Buchwald-Hartwig Conditions | Remarks |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Palladium catalysts are typically used in low loadings.[4] |
| Ligand | Biarylphosphine (e.g., Xantphos, RuPhos, XPhos) | The choice of a bulky, electron-rich phosphine ligand is crucial for efficiency.[1][4] |
| Base | Sodium tert-butoxide (NaOtBu) or K₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine.[4][5] |
| Solvent | Toluene, Dioxane, or DMF | Anhydrous, degassed solvents are essential for reproducible results.[1][4] |
| Temperature | 80-110 °C | Heating is generally required to drive the reaction to completion.[1] |
| Aryl Halide Scope | Chlorides, Bromides, Iodides, Triflates | Palladium systems offer a broad scope for the aryl halide coupling partner.[4] |
| Typical Yield | 70-95% | Yields are highly dependent on the specific substrates and optimized conditions.[4] |
Experimental Protocols
Protocol 1: Protection of 4-Aminopiperidine with Boc Anhydride
This protocol describes the protection of the primary amine at the 4-position of the piperidine ring.
Materials:
-
4-Aminopiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or similar base
-
Dichloromethane (DCM) or suitable solvent
Procedure:
-
Dissolve 4-aminopiperidine (1.0 equiv.) in dichloromethane.
-
Add triethylamine (1.1 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc anhydride (1.05 equiv.) in dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Boc-4-aminopiperidine.
Protocol 2: Palladium-Catalyzed N-Arylation of 1-Boc-4-aminopiperidine
This protocol provides a general procedure for the Buchwald-Hartwig amination using an aryl bromide.[1][4]
Materials:
-
1-Boc-4-aminopiperidine
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[4]
-
Seal the tube, then evacuate and backfill with inert gas three times.[4]
-
Reagent Addition: Add the aryl bromide (1.0 mmol) and 1-Boc-4-aminopiperidine (1.2 mmol) to the Schlenk tube, followed by anhydrous, degassed toluene (5 mL).[4]
-
Reaction: Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[1][4]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-Aryl-1-Boc-4-aminopiperidine.[4]
Protocol 3: Deprotection of N-Aryl-1-Boc-4-aminopiperidine
This protocol describes the final step to remove the Boc protecting group and yield the target compound.
Materials:
-
N-Aryl-1-Boc-4-aminopiperidine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Aryl-1-Boc-4-aminopiperidine (1.0 equiv.) in dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 equiv.) or a solution of HCl in dioxane, to the mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.
-
Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final N-Aryl-4-aminopiperidine product.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Indole N-Arylation Involving Piperidine
Introduction
The N-arylation of indoles is a cornerstone of synthetic organic chemistry, providing access to a wide array of compounds with significant applications in medicinal chemistry and materials science. N-arylindoles are prevalent scaffolds in numerous pharmaceuticals, including antipsychotics and anti-inflammatory agents. This document provides detailed application notes and experimental protocols for the N-arylation of indoles where piperidine plays a key role, either as a ligand derivative in copper-catalyzed reactions or as the nitrogen nucleophile in palladium-catalyzed processes.
Two primary catalytic systems are highlighted: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. These methods offer versatile and efficient pathways for the formation of C-N bonds between an indole nitrogen and an aryl group.
Copper-Catalyzed N-Arylation of Indoles using a Piperidine-Based Ligand
The Ullmann condensation is a classical method for C-N bond formation that has been significantly improved through the development of effective ligand systems. Piperidine-2-carboxylic acid has been identified as a successful ligand in the copper-catalyzed N-arylation of indoles, facilitating the reaction under milder conditions than traditional Ullmann protocols.[1]
Reaction Principle
In this reaction, a copper(I) salt, typically CuI, catalyzes the coupling of an indole with an aryl halide. The piperidine-2-carboxylic acid ligand is believed to coordinate to the copper center, enhancing its catalytic activity and promoting the oxidative addition and reductive elimination steps of the catalytic cycle.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the copper-catalyzed N-arylation of indoles using piperidine-2-carboxylic acid as a ligand.
| Entry | Indole Reactant | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | Iodobenzene | CuI (5) | Piperidine-2-carboxylic acid (10) | K₃PO₄ | Dioxane | 110 | 24 | 85-95 |
| 2 | 5-Bromoindole | 4-Iodoanisole | CuI (5) | Piperidine-2-carboxylic acid (10) | K₂CO₃ | DMF | 120 | 20 | 88 |
| 3 | Indole | 1-Bromo-4-chlorobenzene | CuI (10) | Piperidine-2-carboxylic acid (20) | Cs₂CO₃ | Toluene | 110 | 36 | 75 |
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation of Indole
Materials:
-
Indole (1.0 mmol, 1.0 equiv)
-
Aryl halide (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Piperidine-2-carboxylic acid (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add indole (1.0 mmol), aryl halide (1.2 mmol), CuI (0.05 mmol), piperidine-2-carboxylic acid (0.1 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate the tube and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (5 mL) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylindole.
Visualization of the Experimental Workflow
Palladium-Catalyzed N-Arylation of Piperidine with Haloindoles
The Buchwald-Hartwig amination is a highly versatile and efficient method for the formation of C-N bonds. This reaction can be applied to the coupling of piperidine with haloindoles (e.g., 6-chloroindole), resulting in the formation of N-(indolyl)piperidines.[2] This represents the N-arylation of piperidine with an indole moiety.
Reaction Principle
A palladium catalyst, typically formed in situ from a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand, facilitates the coupling of the amine (piperidine) with the aryl halide (haloindole). A strong base is required to deprotonate the amine and facilitate the catalytic cycle.
Quantitative Data Summary
The following table provides representative data for the palladium-catalyzed amination of haloindoles with piperidine.
| Entry | Haloindole | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Chloroindole | Piperidine | Pd₂(dba)₃ (1) | Biarylphosphine Ligand (2) | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | 5-Bromoindole | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 3 | 4-Iodoindole | Piperidine | Pd₂(dba)₃ (0.5) | RuPhos (1) | LHMDS | THF | 80 | 12 | 92 |
Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation of Piperidine with 6-Chloroindole
Materials:
-
6-Chloroindole (1.0 mmol, 1.0 equiv)
-
Piperidine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar biarylphosphine ligand (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol), the biarylphosphine ligand (0.02 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Remove the Schlenk tube from the glovebox and add 6-chloroindole (1.0 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene (5 mL) followed by piperidine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(6-indolyl)piperidine.
Visualization of the Catalytic Cycle
References
Application Note: Purification of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate using silica gel column chromatography. This method is crucial for obtaining a high-purity compound, a key intermediate in the synthesis of various biologically active molecules. The protocol outlines the preparation of the crude sample, column packing, elution, and fraction analysis. Additionally, it includes representative data for thin-layer chromatography (TLC) analysis and purification outcomes, along with a troubleshooting guide for common issues encountered during the purification of indole derivatives.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the integrity and reliability of subsequent synthetic transformations and biological assays. Column chromatography is a widely used and effective technique for the purification of such moderately polar organic compounds. This document details a standard procedure for the purification of the title compound, leveraging common laboratory practices for the chromatography of Boc-protected amines and indole-containing molecules.
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexanes (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Methanol, HPLC grade
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Separatory funnel or dropping funnel
-
Beakers, Erlenmeyer flasks, and test tubes/fraction vials
-
Rotary evaporator
-
UV lamp (254 nm)
-
Iodine chamber
-
Potassium permanganate (KMnO₄) stain
-
Ehrlich's reagent (optional, for specific indole visualization)
Procedure
1. Thin-Layer Chromatography (TLC) Analysis of the Crude Product
Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. This will help in optimizing the separation of the desired product from impurities.
-
Prepare a developing chamber with a filter paper wick and a mixture of ethyl acetate and hexanes (e.g., start with 20% ethyl acetate in hexanes).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm). Most indole derivatives are UV-active.[1]
-
Further visualization can be achieved by placing the plate in an iodine chamber or by dipping it in a potassium permanganate stain followed by gentle heating.[1]
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with good separation from impurities. Adjust the polarity of the eluent by varying the ratio of ethyl acetate to hexanes to achieve the desired Rf.
2. Preparation of the Column
-
Select a glass column of an appropriate size based on the amount of crude material to be purified (a general rule of thumb is to use 40-100 g of silica gel for every 1 g of crude product).
-
Slurry Packing (Recommended):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
3. Sample Loading
-
Dry Loading (Recommended for samples not readily soluble in the initial eluent):
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Concentrate the mixture on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the powdered sample onto the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum amount of the initial eluent.
-
Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica gel.
-
4. Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Begin the elution process by opening the stopcock. Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied using a pump or inert gas.
-
Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexanes) if necessary (gradient elution). Isocratic elution with the optimized solvent system from TLC can also be used.
-
Collect the eluate in a series of labeled test tubes or vials.
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC. Spot multiple fractions on the same TLC plate for comparison.
5. Product Isolation
-
Identify the fractions containing the pure product based on the TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy, LC-MS, or HPLC.
Data Presentation
The following tables summarize representative data for the purification process.
Table 1: TLC Analysis of Crude Product
| Solvent System (Ethyl Acetate/Hexanes) | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 | Observations |
| 10:90 | 0.15 | 0.25 | 0.05 | Poor separation, product moves slowly. |
| 20:80 | 0.30 | 0.55 | 0.10 | Good separation, ideal for column. |
| 30:70 | 0.45 | 0.70 | 0.20 | Product moves too fast, risk of co-elution. |
Table 2: Column Chromatography Parameters and Results
| Parameter | Value |
| Mass of Crude Product | 1.5 g |
| Amount of Silica Gel | 75 g |
| Column Dimensions | 40 mm x 300 mm |
| Eluent System | Gradient: 10% to 30% Ethyl Acetate in Hexanes |
| Fractions Collected | 20 mL each |
| Fractions containing pure product | 15-25 |
| Mass of Purified Product | 1.2 g |
| Yield | 80% |
| Purity (by ¹H NMR) | >98% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product does not elute | Eluent polarity is too low. | Gradually increase the percentage of ethyl acetate in the eluent. A small amount of methanol (0.5-1%) can be added for very polar compounds.[1] |
| Poor separation | Inappropriate solvent system. | Re-optimize the eluent using TLC. Try a different solvent system (e.g., dichloromethane/methanol). |
| Column was poorly packed. | Ensure the silica gel is packed evenly without cracks or channels. | |
| Streaking on TLC/Column | Compound is acidic or basic. | Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds).[1] |
| Sample is overloaded. | Use a larger column or reduce the amount of sample loaded. | |
| Colorless product is difficult to track | Compound is not UV-active or weakly UV-active. | Use TLC visualization stains such as potassium permanganate or an indole-specific stain like Ehrlich's reagent which produces blue or purple spots.[1] |
Conclusion
The protocol described provides a reliable and effective method for the purification of this compound by silica gel column chromatography. Careful selection of the eluent system through preliminary TLC analysis is critical for achieving high purity and good recovery of the final product. This application note serves as a valuable resource for researchers in organic synthesis and drug discovery.
References
Application Notes and Protocols for the Recrystallization of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recrystallization is a fundamental purification technique for solid organic compounds. The process relies on the differential solubility of a compound in a given solvent or solvent system at varying temperatures. For the target compound, tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, an intermediate often used in the synthesis of pharmacologically active molecules, achieving high purity is critical for downstream applications and ensuring the integrity of biological data.
The molecular structure, featuring a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, a moderately polar piperidine ring, and an indole moiety, suggests that a range of organic solvents could be effective for recrystallization. Generally, compounds with N-Boc protecting groups and piperidine structures can be successfully purified using single polar solvents like ethanol or ethyl acetate, or a two-solvent system consisting of a polar solvent for dissolution and a non-polar anti-solvent (e.g., hexanes or heptane) to induce precipitation.[1][2] The ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at lower temperatures, allowing for the recovery of high-purity crystals upon cooling while impurities remain in the mother liquor.
This document provides detailed protocols for both single-solvent and two-solvent recrystallization methods applicable to this compound.
Data Presentation
The following table summarizes representative quantitative data from a typical recrystallization procedure. The values presented are for illustrative purposes to demonstrate expected outcomes in terms of yield and purity enhancement.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to tan solid | White crystalline solid |
| Initial Mass | 5.00 g | - |
| Final Mass | - | 4.35 g |
| Recovery Yield | - | 87% |
| Purity (by HPLC) | 95.2% | 99.8% |
| Melting Point | 128-131 °C | 133-134 °C |
Experimental Protocols
Safety Precaution: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Single-Solvent Recrystallization
This method is preferred for its simplicity when a suitable solvent is identified. Ethanol, isopropanol, and ethyl acetate are excellent starting points for this compound.
Methodology:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid is just covered. If it dissolves completely at room temperature, the solvent is too good. If it is largely insoluble, heat the test tube gently in a water bath. A suitable solvent will dissolve the compound when hot but show low solubility when cooled to room temperature or in an ice bath.
-
Dissolution: Place the bulk of the crude this compound (e.g., 5.00 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the chosen solvent (e.g., ethanol) portion-wise while gently heating the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum. The product can be left in the Büchner funnel under vacuum for a short period, followed by drying in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful if no single solvent provides the desired solubility profile. A common pair for compounds of this type is ethyl acetate (solvent) and hexane or heptane (anti-solvent).[2]
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum required volume of a "good" solvent (e.g., hot ethyl acetate) with stirring.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the "poor" or anti-solvent (e.g., hexanes) dropwise with continuous swirling.
-
Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (the point of saturation). If too much anti-solvent is added, re-clarify the solution by adding a few drops of the hot "good" solvent.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath to maximize crystal formation.
-
Isolation, Washing, and Drying: Follow steps 8-10 from the Single-Solvent Recrystallization protocol. For washing, use a pre-chilled mixture of the two solvents or just the ice-cold anti-solvent.
Visualized Workflow
The following diagram illustrates the general experimental workflow for the recrystallization process.
Caption: Workflow for the recrystallization of a solid organic compound.
References
Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] The deprotection of the Boc group from tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate is a critical step in the synthesis of various pharmaceutically active compounds that feature the 4-(1H-indol-1-yl)piperidine scaffold. This document provides detailed protocols for the removal of the Boc protecting group using common laboratory reagents and outlines a summary of various reaction conditions to guide researchers in selecting the optimal method for their specific needs.
Data Presentation: Comparison of Deprotection Methods
The selection of a deprotection method depends on the sensitivity of the substrate to acidic or basic conditions and the desired reaction time and yield. The following table summarizes common methods for Boc deprotection, adaptable for this compound.
| Method | Reagent(s) | Solvent | Temperature | Time | Yield | Reference(s) |
| Acidic | ||||||
| 1 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-4 h | High | [3][4] |
| 2 | 4 M Hydrochloric acid (HCl) | 1,4-Dioxane | Room Temp. | 1-4 h | High | [3][5] |
| 3 | p-Toluenesulfonic acid (pTSA) | Choline chloride (DES) | Room Temp. | 10-30 min | Excellent | [6] |
| 4 | Sulfuric acid (H₂SO₄) | t-Butyl acetate (t-BuOAc) | Not specified | Not specified | 70-100% | [7] |
| Basic | ||||||
| 5 | Sodium methoxide (NaOMe) | Methanol (MeOH) | Room Temp. | 3 h | 85-98% | |
| Other | ||||||
| 6 | Oxalyl chloride | Methanol (MeOH) | Room Temp. | 1-4 h | Up to 90% | [8] |
| 7 | Montmorillonite K-10 | Not specified | Not specified | Not specified | Not specified | [9] |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 4-(1H-indol-1-yl)piperidine.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Method 2: Deprotection using 4 M HCl in 1,4-Dioxane
This method is another common and efficient acidic deprotection protocol.
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To isolate the hydrochloride salt, add diethyl ether to the residue to precipitate the product. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
To obtain the free amine, dissolve the residue in water and basify with a saturated aqueous NaHCO₃ solution. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate.
Method 5: Deprotection using Sodium Methoxide (NaOMe) in Methanol (MeOH)
This basic deprotection method is particularly useful for substrates sensitive to strong acids.[10]
Materials:
-
This compound
-
Sodium methoxide (NaOMe), catalytic amount
-
Methanol (MeOH), dry
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in dry methanol in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Stir the reaction mixture at room temperature for approximately 3 hours, monitoring by TLC.[10]
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 20 mL).[10]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[10]
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-(1H-indol-1-yl)piperidine.[10]
Mandatory Visualization
Caption: General experimental workflow for the deprotection of the Boc group.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of Tryptophan 2,3-Dioxygenase (TDO) Inhibitors Utilizing tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of potential Tryptophan 2,3-dioxygenase (TDO) inhibitors, leveraging the versatile building block, tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate. TDO is a key enzyme in the kynurenine pathway of tryptophan metabolism and represents a significant therapeutic target in oncology and neurodegenerative diseases. The following protocols are based on established synthetic methodologies for structurally related compounds and provide a framework for the development of novel TDO inhibitors.
Introduction to TDO and the Kynurenine Pathway
Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway, the oxidative cleavage of L-tryptophan to N-formylkynurenine.[1] This pathway is responsible for the majority of tryptophan degradation in the body.[2] In the context of cancer, the upregulation of TDO in tumor cells leads to the depletion of tryptophan in the tumor microenvironment and the accumulation of kynurenine and its metabolites. This metabolic shift suppresses the activity of immune cells, such as T cells and natural killer (NK) cells, allowing the tumor to evade immune surveillance.[3][4] Therefore, the inhibition of TDO is a promising strategy in cancer immunotherapy to restore anti-tumor immunity.
The TDO Signaling Pathway
The catabolic activity of TDO initiates a cascade of events that ultimately leads to immunosuppression. The diagram below illustrates the central role of TDO in the kynurenine pathway and its impact on the immune system.
References
- 1. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
- 2. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Application of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. This privileged structure, which marries the biologically significant indole nucleus with a conformationally restricted piperidine ring, has been instrumental in the development of compounds targeting a range of biological entities, including G-protein coupled receptors (GPCRs), enzymes, and kinases. The Boc-protected piperidine moiety not only facilitates synthetic manipulations but also allows for the introduction of various substituents to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. This document provides a comprehensive overview of the applications of this scaffold, including quantitative biological data for its derivatives, detailed experimental protocols for its synthesis and subsequent elaboration, and visualizations of key synthetic and signaling pathways.
Data Presentation: Biological Activities of Indole-Piperidine Derivatives
The following table summarizes the quantitative biological data for various derivatives synthesized using the this compound scaffold or its close analogs. This data highlights the broad therapeutic potential of this chemical motif.
| Compound/Derivative Class | Target | Assay Type | Key Data (IC₅₀/EC₅₀) | Therapeutic Area |
| Indole-piperidine derivatives | Hedgehog (Hh) Signaling Pathway | Cellular Assay | LKD1214: 0.023 µM | Cancer |
| 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214) | Smoothened (SMO) | Cellular Assay | Comparable potency to Vismodegib | Cancer |
| 4-(Indol-3-yl)-pyrazole derivatives | Tryptophan 2,3-dioxygenase (TDO2) | Enzymatic Assay | Data not specified in patent | Cancer, Neurodegenerative Disorders |
| tert-Butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylates | GPR119 | Luciferase Activity Assay | Analog 3e: ~5 nM, Analog 3g: ~6 nM, Analog 5e: ~4.5 nM, Analog 5g: ~5.5 nM | Type 2 Diabetes |
| N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine (related scaffold) | GPR119 | Cellular Assay | Potent oral agonist | Type 2 Diabetes |
Experimental Protocols
Synthesis of this compound
A common and effective method for the N-alkylation of indole with a secondary alcohol like tert-butyl 4-hydroxypiperidine-1-carboxylate is the Mitsunobu reaction. This reaction proceeds with inversion of stereochemistry at the alcohol carbon.
General Protocol for Mitsunobu Reaction:
-
Materials: Indole, tert-butyl 4-hydroxypiperidine-1-carboxylate, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a solution of indole (1.0 eq) and tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).
-
Stir the mixture at 0 °C for 10-15 minutes.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
-
Synthesis of a GPR119 Agonist Derivative (Illustrative Example)
This protocol describes a general approach for the synthesis of a triazole-containing GPR119 agonist, adapted from a one-pot click chemistry reaction.[1]
-
Materials: tert-Butyl 4-azidopiperidine-1-carboxylate, a terminal alkyne (e.g., 4-cyanophenylacetylene), copper(I) iodide (CuI), N,N-diisopropylethylamine (DIPEA), dimethylformamide (DMF).
-
Procedure:
-
To a solution of tert-butyl 4-azidopiperidine-1-carboxylate (1.0 eq) and the terminal alkyne (1.0 eq) in DMF at 0 °C, add CuI (0.1 eq) followed by DIPEA (1.5 eq).
-
Stir the reaction mixture at 0 °C for 5-10 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with ice-cold water.
-
Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield the triazole product.
-
Biological Assay: GPR119 cAMP Accumulation Assay
This protocol outlines a method to determine the potency of GPR119 agonists by measuring cyclic AMP (cAMP) levels in cells expressing the receptor.
-
Materials: HEK293 cells stably expressing human GPR119, cell culture medium, assay buffer (e.g., PBS with a phosphodiesterase inhibitor like IBMX), test compounds, positive control (e.g., a known GPR119 agonist), cAMP detection kit.
-
Procedure:
-
Culture HEK293-hGPR119 cells to 80-90% confluency.
-
Harvest the cells and resuspend them in the assay buffer.
-
Seed the cells into a 384-well plate.
-
Add varying concentrations of the test compounds and the positive control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Visualizations
Synthetic Pathway for this compound via Mitsunobu Reaction
Caption: Synthetic route to the title compound via the Mitsunobu reaction.
Role as a Scaffold in Drug Discovery
References
Application Notes and Protocols for In Vitro Biological Assays of Indolylpiperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a selection of common in vitro biological assays relevant to the characterization of indolylpiperidine compounds. These compounds are a versatile class of molecules known to interact with various biological targets, particularly within the central nervous system. The following sections detail the methodologies for assessing the affinity and functional activity of indolylpiperidine derivatives at sigma receptors and dopamine D2 receptors, as well as their potential to inhibit acetylcholinesterase.
Data Presentation
The following tables summarize the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of representative indolylpiperidine and reference compounds for the respective biological targets.
Table 1: Binding Affinities of Compounds for Sigma-1 (σ₁) Receptors
| Compound/Reference | Chemical Structure | Kᵢ (nM) for human σ₁ Receptor |
| S1RA (E-52862) | 4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine | 17.0[1][2][3] |
| (+)-Pentazocine | (2R,6R,11R)-1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(3-methyl-2-buten-1-yl)-2,6-methano-3-benzazocin-8-ol | 14.6[4] |
| Haloperidol | 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | 2.5[5] |
| Compound 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2[5] |
| Compound 12a | N-methyl-5-indazole substituted 4-hydroxypiperidine | 1.2[6] |
| Compound 12c | N-trifluoromethyl-indazole substituted 4-hydroxypiperidine | 0.7[6] |
| Compound 13g | (S)-3-oxopiperidine with N-methyl-5-indazole and 2-methylphenyl substitution | 37[6] |
| Compound 14a | 6-chloro-2-indole substituted 4-hydroxypiperidine | 8.1[6] |
Table 2: Binding Affinities of Compounds for Sigma-2 (σ₂) Receptors
| Compound/Reference | Chemical Structure | Kᵢ (nM) for σ₂ Receptor |
| S1RA (E-52862) | 4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine | >1000[1][2] |
| Compound 9f | 3-(4-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative | 7.45[7] |
| Lu 29-253 | 1-(4-fluorophenyl)-3-[4-[4-(4-fluorophenyl)-1-piperidinyl]-1-butyl]-1H-indole | 0.27[8][9] |
| Lu 28-179 | 1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]-1-butyl]spiro[isobenzofuran-1(3H),4'-piperidine] | 0.12[8][9] |
Table 3: Binding Affinities of Compounds for Dopamine D₂ Receptors
| Compound/Reference | Chemical Structure | Kᵢ (nM) for human D₂ Receptor |
| L-741,626 | 3-[[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl]-1H-indole | 2.4[10][11][12] |
| Haloperidol | 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | 0.517[13] |
| Spiperone | 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | ~0.5 (for [³H]-spiperone)[13] |
| Compound 14 | A novel identified D₂R ligand | 4.1[14] |
| Compound 22 | 1,4-disubstituted piperazine-based compound | 53[15] |
| Compound 24 | 1,4-disubstituted piperazine-based compound | 58[15] |
Table 4: Inhibitory Potency of Compounds against Acetylcholinesterase (AChE)
| Compound/Reference | Chemical Structure | IC₅₀ (nM) for AChE |
| Donepezil | (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one | 5.7[16] |
| Compound 4a | 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 910[17] |
| Compound 5d | N-(2-(piperidine-1-yl)ethyl)benzamide derivative with ortho-fluorine substitution | 13[15] |
| Compound S-I 26 | A close analog of rivastigmine | 14,000[18] |
Experimental Protocols
Sigma-1 (σ₁) Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human sigma-1 receptor.
Workflow for Sigma-1 Receptor Binding Assay
Materials:
-
Membrane homogenates from cells expressing the human sigma-1 receptor (e.g., HEK293 cells).
-
Radioligand: --INVALID-LINK---Pentazocine.
-
Non-specific binding control: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, test compounds at various concentrations, vehicle for total binding, and a saturating concentration of haloperidol (e.g., 10 µM) for non-specific binding.
-
Radioligand Addition: Add --INVALID-LINK---pentazocine to each well at a final concentration close to its Kd (e.g., 5 nM).
-
Membrane Addition: Add the membrane homogenate to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D₂ Receptor Functional Assay (cAMP Inhibition)
This protocol describes a functional assay to measure the ability of indolylpiperidine compounds to act as agonists or antagonists at the human dopamine D₂ receptor by quantifying the inhibition of cyclic AMP (cAMP) production.
Dopamine D₂ Receptor Signaling Pathway
Materials:
-
CHO or HEK293 cells stably expressing the human Dopamine D₂ Receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum, antibiotics, and a selection agent (e.g., G418).[19]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Forskolin solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well assay plates.
Procedure:
-
Cell Plating: Seed the cells into assay plates at a density that allows them to reach 80-90% confluency on the day of the assay.[19]
-
Compound Preparation: Prepare serial dilutions of the test compounds (and a reference agonist like quinpirole) in assay buffer.
-
Cell Treatment:
-
For agonist mode : Add the test compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C. Then add forskolin to stimulate cAMP production and incubate for another period (e.g., 15-30 minutes).
-
For antagonist mode : Pre-incubate the cells with the test compounds for a specified time (e.g., 15-30 minutes) at 37°C. Then add a known D₂ receptor agonist (at its EC₅₀ or EC₈₀ concentration) along with forskolin and incubate for a further 15-30 minutes.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
For agonists : Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value.
-
For antagonists : Plot the percentage of inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC₅₀ value.
-
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method and measures the inhibition of AChE activity colorimetrically.
Workflow for Acetylcholinesterase Inhibition Assay
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
Test compounds and a reference inhibitor (e.g., donepezil).
-
96-well plates.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, test compounds at various concentrations, and vehicle for the control.
-
Enzyme Addition and Pre-incubation: Add the AChE solution to each well and pre-incubate for 15 minutes at 25°C.[9]
-
Reaction Initiation: Add a solution containing both DTNB and ATCI to each well to start the reaction. The final concentrations should be optimized, for example, 0.5 mM DTNB and 0.5 mM ATCI.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time (kinetic assay) or after a fixed incubation period (e.g., 10-20 minutes) at room temperature. The yellow color is produced by the reaction of thiocholine (the product of ATCI hydrolysis by AChE) with DTNB.[10]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Donepezil - Wikipedia [en.wikipedia.org]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 1. 3-(omega-aminoalkyl)-1H-indoles PMID: 7783131 | MCE [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. L-741626 | Dopamine Receptor | TargetMol [targetmol.com]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of Tryptophan 2,3-Dioxygenase (TDO) Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cell-based assays to screen for and characterize inhibitors of tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine pathway of tryptophan metabolism. TDO is a validated therapeutic target in oncology and neurodegenerative diseases due to its role in immune suppression and production of neuroactive metabolites.
Introduction
Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway, the oxidative cleavage of L-tryptophan to N-formylkynurenine.[1][2] This pathway is crucial for regulating systemic tryptophan levels. In the context of cancer, TDO is upregulated in various tumors, leading to a depletion of tryptophan in the tumor microenvironment and an accumulation of kynurenine and its downstream metabolites.[2] This metabolic alteration suppresses the host's anti-tumor immune response by inhibiting the proliferation and function of immune cells, such as T cells and natural killer cells, thereby promoting tumor immune evasion.[1][2] Consequently, the development of TDO inhibitors is a promising strategy for cancer immunotherapy.
Cell-based assays are indispensable tools for identifying and characterizing TDO inhibitors in a physiologically relevant context. These assays measure the enzymatic activity of TDO within intact cells, providing insights into compound permeability, off-target effects, and cellular potency. The primary readout for TDO activity in these assays is the quantification of kynurenine produced and secreted into the cell culture medium.
Principle of the Assay
The core principle of a TDO cell-based assay involves the following steps:
-
Cellular System: Utilization of a cell line that expresses TDO. This can be a cell line with high endogenous TDO expression or a host cell line (e.g., HEK293) engineered to overexpress the TDO enzyme.
-
Inhibitor Treatment: Incubation of the cells with test compounds at various concentrations.
-
TDO Activity: TDO in the cells metabolizes L-tryptophan present in the culture medium into N-formylkynurenine, which is rapidly converted to kynurenine.
-
Kynurenine Measurement: Quantification of the accumulated kynurenine in the cell culture supernatant as a direct measure of TDO activity. A decrease in kynurenine levels in the presence of a test compound indicates TDO inhibition.
Signaling Pathway Diagram
Caption: Tryptophan catabolism via the TDO pathway and point of inhibition.
Experimental Protocols
This section provides detailed protocols for three common types of cell-based TDO inhibition assays.
Protocol 1: Transient Transfection-Based TDO Assay in HEK293 Cells
This protocol is suitable for the rapid screening of TDO inhibitors using a transiently transfected human TDO expression vector in HEK293 cells.
Materials:
-
HEK293 cells
-
hTDO Expression Vector
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM)
-
TDO Assay Medium
-
Test compounds (dissolved in DMSO)
-
Detection Reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the hTDO expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Inhibitor Treatment: Approximately 24 hours post-transfection, replace the culture medium with fresh TDO Assay Medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., 680C91). The final DMSO concentration should not exceed 1%.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
Kynurenine Detection (Colorimetric):
-
To 100 µL of supernatant, add 50 µL of 30% trichloroacetic acid (TCA) to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.
-
Incubate at room temperature for 10-20 minutes.
-
Measure the absorbance at approximately 480 nm using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: TDO Assay in Stably Transfected or Endogenously Expressing Cell Lines
This protocol is designed for cell lines that either stably express recombinant TDO or have high levels of endogenous TDO expression.
Materials:
-
TDO-expressing cell line (e.g., stable hTDO-HEK293, A172 glioblastoma cells)
-
Appropriate cell culture medium
-
Test compounds
-
96-well plates
-
Reagents for kynurenine detection (as in Protocol 1 or for HPLC)
Procedure:
-
Cell Seeding: Seed the TDO-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include appropriate controls.
-
Incubation: Incubate for 24-72 hours.
-
Kynurenine Measurement: Collect the supernatant and measure the kynurenine concentration using either the colorimetric method described in Protocol 1 or by HPLC for greater sensitivity and specificity.
HPLC Method for Kynurenine and Tryptophan Quantification:
-
Sample Preparation: Collect cell culture supernatant. For tryptophan analysis from cell extracts, a minimum of 1 x 10^6 cells is recommended.[3]
-
Chromatography: Use a C18 column with an isocratic mobile phase of 15 mM potassium phosphate (pH 6.4) containing 2.7% (v/v) acetonitrile.[3]
-
Detection: Monitor the absorbance at 360 nm for kynurenine and 286 nm for tryptophan.[3]
-
Quantification: Generate a standard curve with known concentrations of kynurenine and tryptophan to quantify the levels in the samples.[3]
Protocol 3: Validation of TDO Inhibition using siRNA
This protocol provides a method to validate that the observed inhibitory effects are specific to TDO by using small interfering RNA (siRNA) to knockdown TDO expression.
Materials:
-
TDO-expressing cell line
-
TDO-specific siRNA and non-targeting control siRNA
-
Transfection reagent for siRNA
-
Reagents for RT-qPCR and/or Western blotting
-
Reagents for TDO activity assay
Procedure:
-
siRNA Transfection: Transfect the TDO-expressing cells with TDO-specific siRNA or a non-targeting control siRNA.
-
Incubation: Incubate the cells for 48-72 hours to allow for TDO knockdown.
-
Verification of Knockdown: Harvest a subset of the cells to confirm TDO knockdown at the mRNA level (RT-qPCR) and/or protein level (Western blot).
-
TDO Activity Assay: Perform the TDO activity assay as described in Protocol 2 on the remaining cells.
-
Analysis: Compare the kynurenine production in cells treated with TDO siRNA to those treated with the non-targeting control siRNA. A significant reduction in kynurenine production in the TDO siRNA-treated cells validates the on-target effect of the inhibitors.
Experimental Workflow Diagram
Caption: A generalized workflow for screening TDO inhibitors.
Data Presentation
The inhibitory activity of compounds should be quantified and presented as IC50 values (the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity).
Table 1: IC50 Values of TDO Inhibitors in Cell-Based Assays
| Compound | Cell Line | Assay Principle | IC50 (µM) | Reference |
| 680C91 | A172 (glioblastoma) | Kynurenine measurement | ~25 | [4] |
| 680C91 | TDO-transfected HEK293 | Kynurenine measurement | Complete inhibition at 100 µM | [5] |
| LM10 | TDO-expressing P815 | Kynurenine measurement | 0.398 | [6] |
| TD34 | A172 (TDO expressing) | Kynurenine measurement | ~40 | [7] |
| TD34 | BT549 (IDO1/TDO2 expressing) | Kynurenine measurement | 3.45 | [7] |
Troubleshooting
Table 2: Common Issues and Solutions in TDO Cell-Based Assays
| Issue | Potential Cause | Suggested Solution |
| High background signal | Non-specific reaction of detection reagent; Contamination in medium. | Run a "medium only" blank control. Use high-purity reagents. |
| Low TDO activity | Poor transfection efficiency; Low endogenous TDO expression; Cell health issues. | Optimize transfection protocol; Use a positive control cell line with known TDO activity; Ensure cells are healthy and in the logarithmic growth phase. |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Use a multichannel pipette for consistency; Avoid using the outer wells of the plate or fill them with PBS. |
| Compound precipitation | Poor solubility of the test compound in the assay medium. | Decrease the final concentration of the compound; Increase the DMSO concentration (not exceeding 1%); Use alternative solubilizing agents if compatible with the assay. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common assay issues.
These detailed application notes and protocols provide a comprehensive guide for researchers to successfully implement and interpret cell-based assays for the discovery and characterization of TDO inhibitors. By following these guidelines, scientists can generate reliable and reproducible data to advance their drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. tripod.nih.gov [tripod.nih.gov]
- 3. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing Analogs from tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
Introduction
The tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate scaffold is a privileged structure in medicinal chemistry. It combines the indole nucleus, a motif found in numerous biologically active compounds, with a piperidine ring, a common component in CNS-active agents and other therapeutics.[1][2] Indole derivatives are known to possess a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] This versatile scaffold serves as an excellent starting point for generating diverse chemical libraries to explore structure-activity relationships (SAR) for various biological targets, particularly G-protein coupled receptors (GPCRs), which represent one of the largest families of drug targets.[4][5][6]
These application notes provide a framework for the systematic development of novel analogs from this starting material, covering synthetic strategies, detailed experimental protocols, and methods for biological evaluation.
Synthetic Strategies and Protocols
The development of analogs from the core scaffold can be approached by modifying two primary locations: the piperidine nitrogen (after deprotection) and the indole ring. The following protocols outline key synthetic transformations.
Caption: General synthetic workflow for analog development.
Protocol 1: Boc Deprotection of the Piperidine Nitrogen (Step A1)
This procedure removes the tert-butoxycarbonyl (Boc) protecting group, exposing the secondary amine of the piperidine ring for further functionalization.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring progress by TLC or LC-MS.[7][8]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product, 4-(1H-indol-1-yl)piperidine, which can often be used in the next step without further purification.
Protocol 2: N-Alkylation of 4-(1H-indol-1-yl)piperidine (Step A2)
This protocol describes the introduction of an alkyl group onto the deprotected piperidine nitrogen.
Materials:
-
4-(1H-indol-1-yl)piperidine (from Protocol 1)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2-3 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a solution of 4-(1H-indol-1-yl)piperidine (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2-3 eq).[9]
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature (or heat to 50-70 °C if necessary) for 4-16 hours. Monitor the reaction by TLC or LC-MS.[9][10]
-
Upon completion, pour the reaction mixture into water and extract three times with EtOAc.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated analog.
Protocol 3: C3-Alkylation of the Indole Ring (Step B1)
The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution, providing a direct route for functionalization.[11][12][13] This protocol provides a transition metal-free method.[14]
Materials:
-
This compound
-
Heteroaryl-substituted methyl alcohol (e.g., 2-pyridinemethanol) (1.5 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Oxone® (2.0 eq)
-
Acetonitrile (MeCN)
Procedure:
-
Combine the starting indole (1.0 eq), the alcohol (1.5 eq), and Cs₂CO₃ (1.5 eq) in acetonitrile.
-
Add Oxone® (2.0 eq) portion-wise to the stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue using silica gel column chromatography to isolate the C3-functionalized analog.[14]
Biological Evaluation and Protocols
Analogs derived from this scaffold are frequently evaluated for their activity at GPCRs. The evaluation process typically involves an initial binding assay to determine affinity, followed by functional assays to characterize the compound as an agonist, antagonist, or inverse agonist.
Caption: Workflow for biological screening of new analogs.
GPCR Signaling Pathway
GPCRs transduce extracellular signals into intracellular responses. Upon ligand binding, the receptor undergoes a conformational change, activating a heterotrimeric G protein. The G protein then initiates a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP₃).[6][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Structure, function and drug discovery of GPCR signaling | Semantic Scholar [semanticscholar.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. soc.chim.it [soc.chim.it]
- 14. C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic method.
Method 1: Direct N-Alkylation with a Piperidine Electrophile
In this method, the indole anion, generated by a base, reacts with a piperidine derivative containing a good leaving group at the 4-position (e.g., mesylate, tosylate, or halide).
FAQs:
-
Q1: My reaction is producing a significant amount of the C3-alkylated isomer. How can I improve the N-selectivity?
-
A1: Competition between N- and C3-alkylation is a common challenge due to the high nucleophilicity of the C3 position of the indole ring. To favor N-alkylation, consider the following strategies:
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation by promoting the formation of the indole anion.
-
Reaction Temperature: In some cases, higher reaction temperatures (e.g., 80 °C) can favor N-alkylation over C-alkylation. However, this should be optimized to avoid degradation.[1]
-
Cation Effect: The counter-ion of the base can influence the N/C selectivity. Using potassium bases (e.g., KOH or K₂CO₃) in DMSO or DMF can sometimes favor N-alkylation.
-
-
-
Q2: I am observing incomplete conversion of my starting materials. What could be the reason?
-
A2: Incomplete conversion can be due to several factors:
-
Insufficient Base: Ensure at least a slight excess (e.g., 1.1-1.2 equivalents) of the base is used to ensure complete deprotonation of the indole.
-
Poor Quality Alkylating Agent: The piperidine electrophile (e.g., the mesylate or tosylate) may have degraded. Ensure it is freshly prepared or has been stored under appropriate conditions.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
-
Q3: I am seeing byproducts that suggest my Boc protecting group is being cleaved. How can I prevent this?
-
A3: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions. If your reaction generates acidic byproducts, or if any acidic workup is used, the Boc group can be cleaved. Ensure the reaction and workup conditions remain basic or neutral. If N-alkylation of the piperidine nitrogen is observed, it is a strong indication of Boc group cleavage.[2]
-
Method 2: Mitsunobu Reaction
This reaction involves the coupling of indole with tert-butyl 4-hydroxypiperidine-1-carboxylate using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
FAQs:
-
Q1: How can I effectively remove the triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts from my reaction mixture?
-
A1: These byproducts are formed in stoichiometric amounts and can co-elute with the product during chromatography. Here are some strategies for their removal:
-
Crystallization: The desired product, if solid, can sometimes be selectively crystallized from the reaction mixture.
-
Column Chromatography: Careful column chromatography on silica gel with a well-chosen eluent system can separate the product from the byproducts. A gradient elution is often effective.
-
Modified Reagents: Using polymer-bound triphenylphosphine can simplify the workup, as the resulting polymer-bound TPPO can be removed by filtration. Alternatively, using a phosphine with a basic handle allows for its removal by an acidic wash.
-
-
-
Q2: My reaction yield is low, and I am isolating an adduct of the azodicarboxylate. What is causing this?
-
A2: This side reaction can occur if the nucleophile (indole) is not sufficiently acidic (pKa > 13). The betaine intermediate formed from PPh₃ and DEAD will not be effectively protonated by the indole, leading to undesired side reactions. While indole is generally acidic enough for this reaction, electron-rich indoles may be less acidic.
-
Method 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction can be used to couple indole with a suitable piperidine derivative.
FAQs:
-
Q1: What are the common side reactions in a Buchwald-Hartwig amination for this synthesis?
-
A1: Potential side reactions include:
-
Hydrodehalogenation: The aryl halide (if used) can be reduced, leading to the formation of indole.
-
β-Hydride Elimination: This can occur from the palladium-amide intermediate, leading to the formation of an enamine and a hydrodehalogenated arene.[3]
-
Competing C-C or C-O coupling: Depending on the reaction conditions and the presence of other nucleophiles, unwanted C-C or C-O bond formation can occur.
-
-
-
Q2: How critical is the choice of ligand and catalyst for this reaction?
-
A2: The choice of the phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, promotes oxidative addition and reductive elimination, and influences the overall efficiency and selectivity of the reaction. The optimal ligand will depend on the specific substrates and should be screened for the best results.
-
Quantitative Data Summary
The following table summarizes representative yields for N-alkylation of indoles under different conditions. Note that specific yields for the target molecule may vary.
| Method | Alkylating Agent/Coupling Partner | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Common Byproducts | Reference |
| Direct N-Alkylation | Alkyl Halide | NaH | DMF | 80 | ~91 | C3-alkylation | [1] |
| Mitsunobu Reaction | Alcohol | PPh₃/DEAD | THF | Room Temp | 60-90 | TPPO, reduced DEAD | [4] |
| Buchwald-Hartwig | Aryl Halide/Amine | Pd catalyst/Ligand | Toluene | 80-110 | 70-95 | Hydrodehalogenation | [5] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via a direct N-alkylation approach is provided below.
Synthesis of this compound via N-Alkylation
This protocol involves the activation of the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate as a mesylate, followed by N-alkylation of indole.
Step 1: Synthesis of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add methanesulfonyl chloride (1.2 eq.) to the mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude mesylate, which can often be used in the next step without further purification.
Step 2: N-Alkylation of Indole
-
To a solution of indole (1.0 eq.) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.1 eq.) in anhydrous DMF to the indole anion solution.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel to afford this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis.
Caption: General experimental workflow for direct N-alkylation.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
Technical Support Center: N-Arylation of Indoles with Piperidines
Welcome to the Technical Support Center for the N-arylation of indoles with piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-arylation of indoles with piperidines?
A1: The most prevalent side reactions include C-arylation at the C2 and C3 positions of the indole ring, diarylation (both N,C- and C,C-), and dehalogenation of the aryl halide starting material. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic attack, leading to competing C-C bond formation.
Q2: How do substituents on the indole ring affect the regioselectivity (N- vs. C-arylation)?
A2: The electronic and steric properties of substituents on the indole ring play a crucial role. Electron-donating groups on the indole can increase the nucleophilicity of the pyrrolic nitrogen, favoring N-arylation. However, they can also activate the C3 position for electrophilic attack. Steric hindrance at the N1 position or at the C2 and C7 positions can disfavor N-arylation and lead to an increase in C-arylation side products. For instance, bulky substituents at the C2 position can significantly hinder the approach of the arylating agent to the nitrogen atom.[1]
Q3: What is the influence of the piperidine structure on the reaction outcome?
A3: Sterically hindered piperidines, such as those with substituents at the 2- or 6-positions, can decrease the rate of N-arylation due to steric hindrance around the nitrogen nucleophile. This can sometimes lead to an increase in the proportion of side products if the reaction conditions are not optimized.
Q4: Which catalytic system, Buchwald-Hartwig or Ullmann, is generally preferred for this transformation?
A4: Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are widely used for the N-arylation of indoles. The Buchwald-Hartwig reaction is often favored for its broader substrate scope, higher functional group tolerance, and generally milder reaction conditions. However, modern Ullmann protocols with appropriate ligands can also be very effective and may be more economical. The choice of catalyst often depends on the specific substrates and the desired reaction conditions.
Q5: How can I minimize the formation of C-arylated side products?
A5: Minimizing C-arylation can be achieved by carefully selecting the ligand, base, and solvent. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands can promote the desired N-arylation. The choice of a non-polar, aprotic solvent can also disfavor the formation of charged intermediates that may lead to C-arylation. Additionally, using a less reactive aryl halide (e.g., aryl chloride instead of aryl iodide) can sometimes improve selectivity for N-arylation.
Troubleshooting Guides
Problem 1: Low Yield of the Desired N-Arylated Product
| Potential Cause | Suggested Solution(s) |
| Inactive Catalyst | - Use a fresh batch of palladium or copper catalyst. - For Buchwald-Hartwig, consider using a pre-catalyst for more reliable generation of the active catalytic species. - For Ullmann, ensure the use of a high-purity copper(I) source. |
| Inappropriate Ligand | - Screen a variety of ligands. For Buchwald-Hartwig, bulky biarylphosphine ligands are often effective. For Ullmann, diamine or amino acid-based ligands can be beneficial. - Adjust the metal-to-ligand ratio; typically a 1:1 to 1:2 ratio is used. |
| Suboptimal Base | - The choice of base is critical. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or K3PO4 are common. For Ullmann, K2CO3 or Cs2CO3 are often used. - Ensure the base is anhydrous, as water can deactivate the catalyst and promote side reactions. |
| Low Reaction Temperature | - Incrementally increase the reaction temperature. While milder conditions are desirable, some substrate combinations require higher temperatures for efficient coupling. |
| Steric Hindrance | - If using a sterically hindered indole or piperidine, consider a less bulky ligand to facilitate catalyst-substrate interaction. - A more reactive aryl halide (e.g., aryl iodide) may be necessary to overcome steric barriers. |
Problem 2: High Proportion of C-Arylated Side Products
| Potential Cause | Suggested Solution(s) |
| High Reactivity of the Indole C3 Position | - Use a less polar solvent to disfavor electrophilic aromatic substitution pathways. - Consider protecting the N-H of the indole with a removable group to direct arylation to the nitrogen, although this adds extra synthetic steps. |
| Ligand Choice | - For palladium catalysis, employ bulky ligands that favor reductive elimination from the nitrogen atom over C-H activation at the indole ring. |
| Reaction Conditions Too Harsh | - Lower the reaction temperature. - Reduce the reaction time and monitor the reaction closely to stop it once the desired product is formed, before significant side product formation occurs. |
| Electronic Effects of Indole Substituents | - For indoles with strongly electron-donating groups, consider using a milder base or a less reactive aryl halide to temper the reactivity of the indole ring. |
Problem 3: Formation of Diarylated Products
| Potential Cause | Suggested Solution(s) |
| Excess Aryl Halide | - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the aryl halide. A large excess can promote a second arylation event. |
| High Reaction Temperature or Long Reaction Time | - Reduce the reaction temperature and/or time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Catalyst Loading | - In some cases, a lower catalyst loading can reduce the rate of the second arylation relative to the initial N-arylation. |
Experimental Protocols
Buchwald-Hartwig N-Arylation of Indole with Piperidine (General Procedure)
Materials:
-
Indole (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the indole, palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl halide, piperidine, and anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Ullmann N-Arylation of Indole with Piperidine (General Procedure)
Materials:
-
Indole (1.0 equiv)
-
Piperidine (1.5 equiv)
-
Aryl iodide (1.0 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
Ligand (e.g., L-proline or 1,10-phenanthroline, 20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous DMF or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add CuI, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the indole, aryl iodide, and anhydrous solvent.
-
Add the piperidine via syringe.
-
Seal the tube and heat the mixture to 100-140 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low product yield.
Caption: Strategies to enhance selectivity for N-arylation over C-arylation.
References
How to avoid C-3 arylation of indole during synthesis
Welcome to the technical support center for indole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the arylation of indoles, with a specific focus on avoiding undesired C-3 arylation.
Troubleshooting Guide: Preventing C-3 Arylation of Indole
This guide addresses common issues encountered during indole arylation and provides strategies to favor C-2 substitution over the thermodynamically favored, yet often undesired, C-3 arylation.
Issue 1: Significant formation of C-3 arylated product.
-
Question: My reaction is yielding a mixture of C-2 and C-3 arylated indoles, with a high proportion of the C-3 isomer. How can I improve C-2 selectivity?
-
Answer: The inherent electronic properties of the indole ring favor electrophilic substitution at the C-3 position. To achieve selective C-2 arylation, modification of the indole substrate and careful selection of reaction conditions are crucial.
-
N-Substitution: For direct arylation methods, N-substituted indoles, particularly N-alkyl and N-aryl indoles, show a strong preference for C-2 arylation.[1][2] If your indole is unsubstituted at the N-1 position (a free N-H indole), consider protecting the nitrogen with a suitable group prior to the arylation step.
-
Choice of Catalyst and Ligand: Palladium-catalyzed reactions are commonly employed for direct C-2 arylation. The choice of ligand can influence the regioselectivity. For instance, the use of IMes (1,3-bis-mesitylimidazolyl carbene) as a ligand has been shown to improve both yield and selectivity for C-3 arylation in specific cases, suggesting that avoiding such ligands might favor C-2 arylation under different conditions.[1]
-
Base Selection: The choice of base is critical in directing the regioselectivity of arylation, especially for free (N-H) indoles. For example, in certain palladium-catalyzed systems, a switch from C-2 to C-3 arylation can be achieved by changing the magnesium base, highlighting the importance of base selection for controlling the reaction outcome.[1]
-
Directing Groups: The presence of a strong directing group can enforce C-2 palladation.[1] While this might require additional synthetic steps to install and remove the directing group, it is a powerful strategy for achieving high regioselectivity.
-
Issue 2: Low yield of the desired C-2 arylated product.
-
Question: I have managed to achieve C-2 selectivity, but the overall yield of my reaction is low. What factors could be contributing to this?
-
Answer: Low yields in C-2 arylation reactions can stem from several factors, including substrate reactivity, catalyst deactivation, and the formation of byproducts.
-
Substrate Reactivity: Indoles with strongly electron-withdrawing substituents tend to exhibit lower reactivity, leading to diminished yields.[1] Conversely, electron-rich indoles are generally more reactive.
-
Byproduct Formation: A common competing pathway is the formation of biphenyl byproducts from the self-coupling of the aryl halide.[2] This can be mitigated by reducing the palladium catalyst loading.[2]
-
Reaction Conditions: Optimization of reaction temperature and time is crucial. In some cases, higher temperatures may be required, but this can also lead to decomposition. Careful monitoring of the reaction progress is recommended.
-
Decision-Making Workflow for Troubleshooting Indole Arylation
The following diagram illustrates a logical workflow for troubleshooting common issues in indole arylation to avoid C-3 substitution.
Caption: Troubleshooting workflow for selective C-2 arylation of indoles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the preference of C-2 arylation in N-substituted indoles?
A1: While electrophilic substitution on the indole ring typically favors the C-3 position, high C-2 selectivity in many palladium-catalyzed arylations of N-substituted indoles suggests a different operative mechanism.[1][2] One proposed mechanism involves an initial electrophilic palladation at the C-3 position, followed by a 1,2-migration of the palladium species to the C-2 position.[1][3] Another possibility is a nonelectrophilic metalation directly at the C-2 position.[1] The presence of a substituent on the nitrogen atom appears to electronically and sterically favor these pathways leading to C-2 functionalization.
Q2: Are there any specific protecting groups that are particularly effective for directing C-2 arylation?
A2: N-alkyl groups, such as methyl or benzyl, and N-aryl groups are well-tolerated and generally lead to high yields of C-2 arylated products.[1] The pivaloyl group has been noted to protect both the N-1 and C-2 positions of indole due to steric hindrance, which can be useful for directing reactions to other positions, but its removal can be challenging.[4] For directing C-2 arylation, simple N-alkyl groups are often sufficient.
Q3: Can C-2 arylation be achieved with free (N-H) indoles?
A3: Yes, C-2 arylation of free (N-H) indoles is possible, but the reaction conditions, particularly the choice of base, are critical for achieving high selectivity.[1] In some systems, the formation of an indole magnesium salt in situ has been shown to strongly favor C-2 arylation.[1]
Q4: What are the typical reaction conditions for a selective C-2 arylation of an N-substituted indole?
A4: A variety of palladium-catalyzed systems have been developed. A representative protocol for the C-2 arylation of N-methylindole with an aryl iodide is provided below.
Data Presentation
Table 1: Effect of N-Substituents on the C-2 Arylation of Indoles
| Entry | N-Substituent | Aryl Halide | Product | Yield (%) | Reference |
| 1 | -H | 4-Iodotoluene | 2-(p-tolyl)-1H-indole | High C-2 selectivity with specific Mg base | [1] |
| 2 | -CH₃ | Iodobenzene | 1-methyl-2-phenyl-1H-indole | 95 | [2] |
| 3 | -CH₂Ph | Iodobenzene | 1-benzyl-2-phenyl-1H-indole | 93 | [1] |
| 4 | -iPr | Iodobenzene | 1-isopropyl-2-phenyl-1H-indole | 91 | [1] |
| 5 | -Ph | Iodobenzene | 1,2-diphenyl-1H-indole | 94 | [1] |
Table 2: Influence of Reaction Parameters on C-2 Arylation of N-Methylindole
| Entry | Catalyst Loading (mol %) | Base | Solvent | Temperature (°C) | Yield (%) | Biphenyl Byproduct (%) | Reference |
| 1 | 2 | CsOAc | Toluene | 125 | 83 | 12 | [2] |
| 2 | 0.5 | CsOAc | Toluene | 125 | 95 | 4 | [2] |
| 3 | 0.1 | CsOAc | Toluene | 125 | 92 | <1 | [2] |
| 4 | 0.5 | MgO | Toluene | 125 | <5 | - | [2] |
Experimental Protocols
Representative Protocol for the Palladium-Catalyzed C-2 Arylation of N-Methylindole
This protocol is adapted from a method developed for the selective C-2 arylation of N-substituted indoles.[2]
Materials:
-
N-Methylindole
-
Aryl iodide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium acetate (CsOAc)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (0.5 mol %), PPh₃ (2 mol %), and CsOAc (1.2 equivalents).
-
The vessel is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Add N-methylindole (1.0 equivalent) and the aryl iodide (1.1 equivalents) via syringe.
-
Add anhydrous toluene to achieve the desired concentration.
-
The reaction mixture is heated to 125 °C with vigorous stirring.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-arylindole.
Reaction Workflow for Selective C-2 Arylation
The following diagram outlines the typical experimental workflow for the palladium-catalyzed C-2 arylation of an N-substituted indole.
Caption: Experimental workflow for a typical C-2 arylation of indole.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of indoles. The following sections offer detailed experimental protocols, quantitative data for reaction optimization, and visual guides to aid in your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Buchwald-Hartwig amination of indole derivatives.
Question 1: My reaction yield is low or the reaction has stalled. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Ligand Choice: The ligand is critical for the success of the reaction. For indole N-arylation, bulky, electron-rich phosphine ligands are generally preferred. Ligands such as DavePhos and tBuXphos have been shown to be effective.[3][4] If your initial choice is not yielding the desired product, screening a panel of ligands is a prudent step.
-
Incorrect Base Selection: The choice of base is crucial and depends on the functional group tolerance of your substrates.[5] While strong bases like sodium tert-butoxide (NaOtBu) often lead to higher reaction rates, they can be incompatible with sensitive functional groups.[4] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times.[4][5]
-
Inappropriate Solvent: The solvent must be anhydrous and degassed. Toluene and dioxane are commonly used solvents for this reaction.[4] The solubility of all reaction components, including the base, is important for reaction efficiency.
-
Reaction Temperature and Time: Buchwald-Hartwig aminations are typically run at elevated temperatures (80-110 °C). If the reaction is sluggish, a modest increase in temperature may be beneficial. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.
Question 2: I am observing significant side product formation, such as C-arylation or diarylation of the indole. How can I improve the selectivity?
Answer: The regioselectivity of indole arylation can be a challenge.
-
Ligand Modification: The steric and electronic properties of the phosphine ligand can influence the selectivity. Experimenting with different bulky monophosphine ligands can sometimes minimize undesired C-arylation.
-
Protecting Groups: While often the goal is to avoid protecting groups, in challenging cases, transient protection of the indole nitrogen might be a viable strategy, followed by a deprotection step.
-
Reaction Conditions: Fine-tuning the reaction temperature and the choice of base can also impact the selectivity. Milder conditions may favor N-arylation over C-arylation.
Question 3: My starting materials are not fully consumed, even after extended reaction times. What could be the issue?
Answer: Incomplete conversion can be due to several factors.
-
Insufficient Catalyst Loading: While optimizing for lower catalyst loading is a common goal, starting with a slightly higher loading (e.g., 1-2 mol % of palladium) can help ensure the reaction goes to completion, especially during initial optimizations.
-
Catalyst Poisoning: Certain functional groups can act as catalyst poisons. Ensure your starting materials are free of impurities that could inhibit the palladium catalyst.[4]
-
Poor Solubility: If any of the reactants or the base are not sufficiently soluble in the chosen solvent, the reaction rate will be significantly hampered. Consider a different solvent system if solubility is suspected to be an issue.
Quantitative Data for Reaction Optimization
The following tables provide a summary of how different reaction parameters can influence the yield of the Buchwald-Hartwig amination of indole. This data is intended to serve as a starting point for your own optimization studies.
Table 1: Effect of Catalyst Loading and Ligand on Yield
| Entry | Palladium Source (mol %) | Ligand (mol %) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.0) | DavePhos (2.0) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Pd₂(dba)₃ (0.5) | DavePhos (1.0) | NaOtBu | Toluene | 100 | 24 | 88 |
| 3 | Pd(OAc)₂ (2.0) | tBuXphos (4.0) | Cs₂CO₃ | Dioxane | 110 | 24 | 92 |
| 4 | Pd(OAc)₂ (1.0) | tBuXphos (2.0) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
Table 2: Influence of Base and Solvent on Yield
| Entry | Ligand | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DavePhos | NaOtBu (1.2) | Toluene | 100 | 18 | 95 |
| 2 | DavePhos | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 78 |
| 3 | tBuXphos | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 89 |
| 4 | tBuXphos | NaOtBu (1.2) | Dioxane | 100 | 16 | 94 |
Detailed Experimental Protocol
This protocol is a general guideline for the N-arylation of indole with an aryl bromide. It should be adapted based on the specific substrates and optimization results.
Materials:
-
Indole (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %)
-
Phosphine ligand (e.g., DavePhos, 2-4 mol %)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Reaction vessel (e.g., Schlenk tube or oven-dried round-bottom flask)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the indole, aryl bromide, palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel via syringe.
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visual Guides
The following diagrams illustrate key aspects of the Buchwald-Hartwig amination to aid in understanding the reaction mechanism and troubleshooting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Technical Support Center: Synthesis of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable building block. We will delve into the underlying chemical principles to empower you to troubleshoot effectively and improve your reaction outcomes.
The target molecule is typically synthesized via a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction between an indole salt and a suitable piperidine electrophile, or vice versa. The most common methods include variations of the Buchwald-Hartwig amination, Ullmann condensation, and classical N-alkylation.[1][2] Each of these methods has its own set of challenges, which this guide aims to address.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix it?
A1: Low yield is a frequent issue that can stem from several factors. The key is to systematically identify the root cause.
-
Incomplete Deprotonation of Indole: The N-H of indole is weakly acidic (pKa ≈ 17 in DMSO), and incomplete deprotonation is a common pitfall. If the indole anion is not fully formed, the reaction rate will be slow, leading to low conversion.
-
Solution: Use a sufficiently strong base. Sodium hydride (NaH) is a classic and effective choice in an anhydrous polar aprotic solvent like DMF or THF.[3][4] Ensure the NaH is fresh and handled under inert conditions (Argon or Nitrogen) to prevent quenching by moisture. Allow sufficient time for the deprotonation to complete (often 30-60 minutes at 0 °C to room temperature) before adding the piperidine electrophile.
-
-
Poor Reactivity of the Piperidine Electrophile: The leaving group on the 4-position of the piperidine ring is critical.
-
Solution: A tosylate (OTs) or mesylate (OMs) group is generally more effective than a halide (Br, Cl). If using a halide, consider adding a catalytic amount of sodium or potassium iodide (NaI or KI) to perform an in situ Finkelstein reaction, converting the bromide or chloride to the more reactive iodide.
-
-
Suboptimal Reaction Temperature:
-
Solution: Many N-alkylation and cross-coupling reactions require heat to proceed at a reasonable rate.[4] If you are running the reaction at room temperature, consider gradually increasing the temperature to 60-80 °C and monitoring the progress by Thin Layer Chromatography (TLC). In some cases, higher temperatures can significantly favor the desired N-alkylation.[3][4]
-
-
Catalyst Inactivity (for Cross-Coupling Reactions): If you are using a Buchwald-Hartwig or Ullmann approach, the catalyst system (e.g., a palladium or copper source and a ligand) is paramount.
-
Solution: Ensure your palladium or copper source is not oxidized. Use ligands that are known to be effective for N-arylation of heterocycles, such as bulky, electron-rich phosphines for palladium catalysis.[5][6] The choice of base is also crucial in the catalytic cycle; strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often preferred.[5]
-
Q2: I'm observing a significant side product. How can I identify and suppress it?
A2: The most common side product in indole alkylation is the C3-alkylated isomer. The C3 position of the indole ring is highly nucleophilic and can compete with the nitrogen for the electrophile.[3][7]
-
Cause: The formation of the C3-alkylated product is often favored under conditions where the indole nitrogen is not fully deprotonated or when there is a significant amount of neutral indole present in the reaction mixture.[3]
-
Identification: The N-alkylated and C3-alkylated isomers are typically separable by column chromatography and can be distinguished by ¹H NMR spectroscopy. The N-H proton signal will disappear in the N-alkylated product, and you will see new signals corresponding to the piperidine moiety. In the C3-alkylated product, the N-H proton will still be present.
-
Suppression Strategies:
-
Optimize Base and Solvent: As mentioned, using a strong base like NaH in DMF or THF is the most effective way to generate the indole anion, which strongly favors N-alkylation.[3][4]
-
Control Temperature: While higher temperatures can increase the reaction rate, they can sometimes affect regioselectivity. Monitor your reaction at different temperatures to find the optimal balance. One study noted that increasing the temperature to 80 °C led to complete N-alkylation.[4]
-
Change the Order of Addition: Add the piperidine electrophile slowly to the pre-formed indole anion solution. This ensures the electrophile encounters a high concentration of the desired nucleophile (the N-anion) and minimizes its exposure to neutral indole.
-
Q3: The reaction seems to stall and never goes to completion, even after extended time. What should I do?
A3: A stalled reaction typically points to reagent decomposition, catalyst death, or insufficient activation energy.
-
Check Reagent Purity and Anhydrous Conditions: Moisture is detrimental, especially when using strong bases like NaH. Ensure your solvents are anhydrous and that all glassware was properly dried. Use fresh, high-purity starting materials.
-
Catalyst Deactivation (Cross-Coupling): In palladium-catalyzed reactions, the active Pd(0) species can be sensitive.
-
Solution: Ensure your reaction is properly degassed and maintained under an inert atmosphere. The choice of ligand is crucial for stabilizing the catalyst; consider switching to a more robust ligand like tBuXPhos or using a pre-catalyst.[1]
-
-
Insufficient Thermal Energy:
-
Solution: As with low yields, carefully increase the reaction temperature. Monitor by TLC to see if the reaction begins to progress again. Microwave irradiation can sometimes be used to enhance reaction rates for slow alkylations.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for this molecule?
A1: The "best" route depends on the scale, available starting materials, and equipment.
-
For small-scale lab synthesis: Classical N-alkylation using indole, NaH, and tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate in DMF is often the most straightforward and cost-effective method.
-
For larger scale or more sensitive substrates: A palladium-catalyzed Buchwald-Hartwig amination between indole and tert-butyl 4-bromopiperidine-1-carboxylate may offer milder conditions and better functional group tolerance, although it requires more expensive reagents (palladium catalyst and ligand).[9]
Q2: Which base should I choose?
A2: The choice of base is critical for success.
-
Strong Bases (NaH, KH): Highly effective for generating the indole anion and promoting N-selectivity. Requires strictly anhydrous and inert conditions.[3]
-
Carbonate Bases (K₂CO₃, Cs₂CO₃): Milder options, often used in Ullmann-type (copper-catalyzed) reactions or for substrates with base-sensitive functional groups.[10] They may require higher temperatures and longer reaction times.
-
Alkoxide Bases (NaOt-Bu, KOt-Bu): Commonly used in Buchwald-Hartwig reactions.[5] They are strong but can be incompatible with certain functional groups like esters.
Q3: How do I effectively purify the final product?
A3: The product is typically a solid at room temperature.
-
Work-up: After the reaction is complete, it is usually quenched with water or a saturated NH₄Cl solution. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: The primary method for purification is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30%) is usually effective at separating the product from unreacted indole and any C-alkylated side products.
-
Recrystallization: If a high-purity solid is obtained after chromatography, it can often be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
Data & Protocols
Table 1: Comparison of Common Reaction Conditions
| Method | Typical Base | Solvent | Temperature (°C) | Key Advantages | Common Issues |
| Classical N-Alkylation | NaH | DMF, THF | 25 - 80 | Cost-effective, simple | C3-alkylation, requires strong base |
| Buchwald-Hartwig | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80 - 110 | Good functional group tolerance, milder | Catalyst cost, requires inert atmosphere |
| Ullmann Condensation | K₂CO₃, Cs₂CO₃ | DMF, Pyridine | 110 - 170 | Inexpensive catalyst (Cu) | High temperatures, often slow |
Optimized Protocol: Classical N-Alkylation
This protocol is a robust starting point for the synthesis.
Materials:
-
Indole (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether or Hexanes (for washing NaH)
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the required amount of sodium hydride.
-
NaH Wash: Wash the NaH dispersion with anhydrous hexanes (2-3 times) to remove the mineral oil. Carefully decant the hexanes each time using a cannula or syringe.
-
Indole Deprotonation: Add anhydrous DMF to the washed NaH and cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve the indole in a minimal amount of anhydrous DMF. Add the indole solution dropwise to the NaH suspension.
-
Anion Formation: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 40 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Dissolve tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate in anhydrous DMF and add it dropwise to the indole anion solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by TLC (e.g., using 20% ethyl acetate in hexanes as the eluent). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Visualizations
Reaction Mechanism: Classical N-Alkylation
Caption: Simplified mechanism for the N-alkylation of indole.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Parameter Interdependencies
Caption: Interplay of key parameters affecting reaction outcome.
References
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the N-arylation of Indole
Welcome to the technical support center for the N-arylation of indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the critical role of solvents in this important reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-arylation of indole, with a focus on solvent-related problems and other contributing factors.
Issue 1: Low or No Conversion of Starting Materials
-
Question: My N-arylation reaction is showing low or no conversion of the indole and/or aryl halide. Could the solvent be the problem?
-
Answer: Yes, the choice of solvent is crucial for reaction efficiency. Here are several factors to consider:
-
Solubility: Ensure that your indole, aryl halide, catalyst, ligand, and base are all soluble in the chosen solvent at the reaction temperature. Poor solubility can significantly hinder the reaction rate. For many palladium and copper-catalyzed systems, non-polar aprotic solvents like toluene and dioxane are effective choices.[1][2] In some cases, more polar aprotic solvents like DMF or DMSO have been used, particularly with heterogeneous catalysts.[3]
-
Solvent Polarity: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. For Ullmann-type copper-catalyzed reactions, a survey of different solvents revealed that toluene was superior to dioxane, and other solvents like ether, THF, DMF, and DME could also be utilized.[4]
-
Catalyst Deactivation: The solvent can sometimes participate in side reactions that lead to catalyst deactivation. Ensure the solvent is dry and degassed, as water and oxygen can be detrimental to many catalytic systems.
-
Base-Solvent Compatibility: The effectiveness of the base can be solvent-dependent. For instance, strong bases like sodium tert-butoxide (NaOt-Bu) are often used in non-polar solvents like toluene.[2] Weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may require different solvent conditions to be effective.[2]
-
Issue 2: Formation of C-arylated Byproducts
-
Question: I am observing significant amounts of C3-arylated indole in my reaction mixture. How can I improve N-selectivity?
-
Answer: The regioselectivity between N-arylation and C-arylation is a common challenge and is highly influenced by the reaction conditions.
-
Solvent Choice: The solvent can influence the site of arylation. While specific solvent effects on N vs. C-arylation are complex and depend on the entire reaction system, starting with a non-polar solvent like toluene is often a good practice for favoring N-arylation in many palladium-catalyzed systems.[1]
-
Ligand Selection: The choice of ligand plays a critical role in directing the regioselectivity. Bulky, electron-rich phosphine ligands are often employed in palladium catalysis to promote N-arylation.[1][2] For copper-catalyzed systems, diamine ligands have been shown to be effective.[4]
-
Base: The nature of the base can also impact selectivity. Experimenting with different bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) can help minimize C-arylation.[2]
-
Indole Substitution: Indoles with substituents at the 2- or 7-position can sterically hinder C3-arylation, thus favoring N-arylation.[1]
-
Issue 3: Reaction is Sluggish or Requires High Temperatures
-
Question: My N-arylation reaction is very slow and requires harsh conditions. How can I accelerate the reaction?
-
Answer: Several factors can be optimized to improve reaction kinetics.
-
Solvent: While toluene is a common choice, for some copper-catalyzed systems, pyridine has been used at high temperatures to achieve good yields in short reaction times.[5] However, lower temperatures with other solvents like DMSO, THF, toluene, and dioxane resulted in diminished yields in that specific system.[5] Microwave irradiation in conjunction with solvents like ethanol has been shown to significantly accelerate the reaction.[6][7]
-
Catalyst and Ligand: The choice of catalyst and ligand is paramount. For palladium-catalyzed reactions, using bulky, electron-rich phosphine ligands can significantly improve catalytic activity.[1][2] In copper-catalyzed systems, the selection of the appropriate diamine ligand is crucial for an efficient reaction.[4]
-
Microwave Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[6][8] Solvent-free microwave-assisted protocols have also been developed.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common solvents for the N-arylation of indole?
-
A1: Toluene and dioxane are frequently used and have been found to be optimal in many palladium-catalyzed systems.[1][2] For copper-catalyzed reactions, toluene has also been shown to be a superior solvent to dioxane.[4] Other solvents that have been employed include ethanol, THF, DMF, and DMSO, depending on the specific catalytic system and reaction conditions.[3][4][6]
-
-
Q2: How does solvent polarity affect the N-arylation of indole?
-
A2: Solvent polarity can influence the solubility of reactants and the stability of charged intermediates in the catalytic cycle. In Ullmann coupling reactions, non-polar solvents like toluene or o-xylene have been shown to be more effective than polar solvents like NMP.[9] The optimal polarity often depends on the specific mechanism of the catalytic system being used.
-
-
Q3: Are there any "green" or environmentally friendly solvent options for this reaction?
-
A3: Yes, there is a growing interest in developing more environmentally benign methods. Ethanol has been successfully used as a sustainable solvent in microwave-promoted, copper-catalyzed N-arylations.[6][7] Water has also been explored as a solvent for certain copper-catalyzed N-arylations, often in the presence of a phase-transfer catalyst.[10]
-
-
Q4: Can the N-arylation of indole be performed without a solvent?
-
A4: Yes, solvent-free protocols have been developed, particularly in conjunction with microwave irradiation. These methods offer advantages in terms of reduced waste and potentially faster reaction times.[8]
-
Data Presentation
Table 1: Effect of Solvent on the Yield of N-arylation of Indole with 4-Bromoanisole (Palladium-Catalyzed)
| Entry | Solvent | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | Pd₂(dba)₃ / Ligand 1 | NaOt-Bu | 100 | 24 | 95 | [1] |
| 2 | Dioxane | Pd₂(dba)₃ / Ligand 1 | NaOt-Bu | 100 | 24 | 88 | [1] |
Note: This table is a representative example based on literature data. Actual yields may vary depending on the specific indole, aryl halide, ligand, and other reaction conditions.
Table 2: Solvent Screening for the Copper-Catalyzed N-arylation of Indole with 2-Bromotoluene
| Entry | Solvent | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | CuI / Ligand 2a | K₃PO₄ | 110 | 24 | 96 | [4] |
| 2 | Dioxane | CuI / Ligand 1a | K₃PO₄ | 110 | 24 | <95 | [4] |
| 3 | Pyridine | CuI / Ligand | Cs₂CO₃ | 170 | 3 | 90 | [5] |
| 4 | DMSO | CuI / Ligand | Cs₂CO₃ | <170 | <3 | Greatly diminished | [5] |
| 5 | THF | CuI / Ligand | Cs₂CO₃ | <170 | <3 | Greatly diminished | [5] |
Note: This table compiles data from different studies to illustrate solvent effects and should not be interpreted as a direct comparison under identical conditions unless specified in the original sources.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-arylation of Indole
This protocol is a general guideline based on the work of Old, Harris, and Buchwald.[1][2]
-
Preparation: To a flame-dried, argon-purged test tube, add Pd₂(dba)₃ (0.01 mmol, 0.005 eq), the appropriate phosphine ligand (0.024 mmol, 0.012 eq), and sodium tert-butoxide (2.8 mmol, 1.4 eq).
-
Addition of Reactants: Add the indole (2.0 mmol, 1.0 eq) and the aryl halide (2.2 mmol, 1.1 eq).
-
Solvent Addition: Add 2 mL of anhydrous, deoxygenated toluene.
-
Reaction: Seal the test tube with a screw cap and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed N-arylation of Indole
This protocol is a general guideline based on the work of Klapars, Huang, and Buchwald.[4]
-
Preparation: To a flame-dried, argon-purged Schlenk tube, add CuI (0.05 mmol, 0.05 eq), the diamine ligand (0.1 mmol, 0.1 eq), and potassium phosphate (2.1 mmol, 2.1 eq).
-
Addition of Reactants: Add the indole (1.0 mmol, 1.0 eq) and the aryl halide (1.2 mmol, 1.2 eq).
-
Solvent Addition: Add 1 mL of anhydrous, deoxygenated toluene.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 110 °C) with stirring for the specified time (e.g., 24 hours).
-
Workup: After cooling to room temperature, add ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the N-arylation of indole.
Caption: A logical troubleshooting guide for common issues in indole N-arylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Copper-Catalyzed Indole N-Arylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in copper-catalyzed N-arylation of indoles.
Troubleshooting Guide
This guide addresses common issues encountered during the copper-catalyzed N-arylation of indoles, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting materials. What are the possible causes and how can I improve the yield?
Possible Causes & Solutions:
-
Inactive Catalyst: The copper(I) source can oxidize over time. Ensure you are using a fresh, high-purity copper(I) salt.[1]
-
Inappropriate Base: The choice of base is critical and substrate-dependent. For many indole N-arylations, inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are effective.[2][3] K₃PO₄ is a common choice and should be finely powdered to ensure reactivity.[1] In some cases, stronger bases might be necessary, but they can also lead to side reactions.
-
Poor Ligand Choice: While some reactions proceed without a ligand, many systems benefit from one. Diamine ligands, such as trans-1,2-cyclohexanediamine and N,N'-dimethylethylenediamine, have been shown to be effective.[2][4][5] The ligand can improve catalyst solubility and facilitate the reaction.
-
Solvent Issues: High-boiling polar aprotic solvents like dioxane, toluene, DMF, and DMSO are commonly used.[2][3] Toluene has been noted as a superior solvent to dioxane in certain systems.[2] Ensure the solvent is anhydrous, as water can deactivate the catalyst and interfere with the base.
-
Low Reaction Temperature: Traditional Ullmann couplings required high temperatures (≥ 140 °C).[2] While modern catalyst systems operate under milder conditions, the temperature may still need to be optimized for your specific substrates.
-
Substrate Reactivity: Electron-deficient aryl halides and electron-rich indoles generally react more readily. If you are using challenging substrates, you may need to screen different ligands, bases, and higher temperatures.
Q2: I am observing significant side product formation, such as C-3 arylation of the indole. How can I minimize this?
Possible Causes & Solutions:
-
Reaction Conditions: C-3 arylation can be a competing pathway, particularly with palladium-catalyzed systems.[2] In copper-catalyzed reactions, this is generally less of an issue, but can still occur. Careful optimization of the ligand and base combination can often improve selectivity for N-arylation.
-
Ligand N-arylation: A side reaction where the diamine ligand itself undergoes N-arylation can occur, which slows down the primary reaction rate.[2] Using N,N'-dimethylated diamine ligands can often reduce this side reaction and lead to higher yields of the desired product.[2]
Q3: The reaction is not reproducible. What factors should I control more carefully?
Possible Causes & Solutions:
-
Quality of Reagents: The purity of the copper(I) salt, base, and solvent is crucial. As mentioned, the copper(I) source should be fresh. The base, such as K₃PO₄, should be of high quality and finely ground.[1]
-
Inert Atmosphere: Copper(I) catalysts can be sensitive to air. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can significantly improve reproducibility.
-
Stirring and Heating: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture. Uniform heating is also important for consistent results.
Frequently Asked Questions (FAQs)
Q1: Which base is the best choice for copper-catalyzed indole N-arylation?
There is no single "best" base, as the optimal choice depends on the specific indole, aryl halide, ligand, and solvent used. However, a good starting point for optimization is often K₃PO₄.[2] Other commonly used bases include Cs₂CO₃ and K₂CO₃.[3][6] It is recommended to screen a few different bases for your specific reaction.
Q2: Do I always need a ligand for this reaction?
While some copper-catalyzed N-arylations can proceed without a ligand, particularly with highly reactive substrates, the use of a ligand is generally recommended. Ligands can significantly improve reaction rates, yields, and substrate scope by stabilizing the copper catalyst and facilitating key steps in the catalytic cycle.[3] Diamines are a common and effective class of ligands for this transformation.[2][4][5]
Q3: What is the typical catalyst loading for this reaction?
Catalyst loading can vary, but typically ranges from 1-10 mol% of the copper source.[2] For highly efficient systems and reactive substrates, loadings as low as 0.2 mol% have been reported to give high yields.[2]
Data Presentation
Table 1: Comparison of Bases in Copper-Catalyzed N-Arylation of Indole with 4-Bromotoluene *
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 57 |
| 2 | Cs₂CO₃ | 10 |
| 3 | K₂CO₃ | Not specified |
| 4 | NaOH | Not specified |
*Data synthesized from studies on Ullmann-type couplings.[2][6] Conditions: CuI (1 mol%), trans-1,2-cyclohexanediamine (5 mol%), Toluene, 100 °C. Yields are for illustrative purposes and may vary.
Experimental Protocols
General Procedure for Copper-Catalyzed N-Arylation of Indole:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add CuI (e.g., 0.05 mmol, 5 mol%), the diamine ligand (e.g., 0.10 mmol, 10 mol%), and the base (e.g., K₃PO₄, 2.1 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add the indole (1.0 mmol), the aryl halide (1.2 mmol), and the solvent (e.g., toluene, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC/MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The copper-catalyzed N-arylation of indoles. | Semantic Scholar [semanticscholar.org]
- 6. arkat-usa.org [arkat-usa.org]
Removal of palladium catalyst from reaction mixture
Welcome to the Technical Support Center for Palladium Catalyst Removal. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively remove palladium catalysts from reaction mixtures.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Incomplete Removal of Heterogeneous Palladium Catalyst (e.g., Pd/C) with Filtration
Symptoms:
-
The filtrate remains black, grey, or has a distinct orange/brown coloration.[1]
-
Analysis of the product by methods like ICP-MS reveals high levels of residual palladium.[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Fine Palladium Particles Passing Through Filter | 1. Use a Finer Filter Medium: If you are using standard filter paper, consider switching to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1] 2. Optimize Celite Bed Filtration: Ensure the Celite bed is well-packed and has a sufficient thickness, typically around 1-2 cm.[1][2] Pre-wetting the Celite pad with the solvent can enhance its effectiveness.[1] 3. Double Filtration: Pass the filtrate through a second, freshly prepared Celite pad or a finer filter.[1] |
| Soluble Palladium Species Present | 1. Switch Removal Method: Filtration is only effective for heterogeneous catalysts. For soluble palladium, you should consider using scavengers, precipitation, or chromatography.[1][2] 2. Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent or a suitable precipitating agent before proceeding with filtration.[1] |
| Colloidal Palladium Formation | 1. Flocculation: Add a small amount of a flocculating agent to encourage the aggregation of colloidal particles, which will make them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium prior to filtration.[1] |
Problem 2: Low Efficiency of Palladium Scavengers
Symptoms:
-
Residual palladium levels remain above the desired limit after treatment with a scavenger.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types of scavengers may be more suitable for Pd(0).[1] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some are designed for aqueous media, while others work best in organic solvents.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[1] |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Amount: Incrementally increase the amount of scavenger used. A typical starting point is 5 equivalents relative to the palladium content.[3] 2. Extend Reaction Time: Allow for a longer stirring time with the scavenger, for instance, from a few hours to overnight (16-24 hours).[3] 3. Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can improve the scavenging kinetics.[4] |
| Product Binding to the Scavenger | 1. Reduce Scavenger Loading: Use the minimum effective amount of the scavenger to minimize product loss.[1] 2. Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any bound product.[1] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others. Experiment with different types of scavengers.[1] |
Problem 3: Inconsistent Palladium Removal from Batch to Batch
Symptoms:
-
The efficiency of your palladium removal method varies significantly between different runs of the same reaction.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Variation in Palladium Species | 1. Standardize the Reaction Work-up: A consistent work-up procedure before the palladium removal step will help to minimize variability in the palladium species present.[4] 2. Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT (dimercaptotriazine), are effective against a wider range of palladium species.[4] 3. Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removable species.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium?
A1: The most common methods include:
-
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[4]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.[4]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[2][4]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts.[2][4]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[2][4]
Q2: How do I choose the best palladium removal method for my experiment?
A2: The optimal method depends on several factors, including the nature of your final product, the form of the palladium residue (homogeneous or heterogeneous), the solvent system, and the required purity level of your final product.[4] A decision-making workflow, like the one provided below, can guide your selection.
Q3: What is Celite and how does it aid in palladium removal?
A3: Celite is a diatomaceous earth that is used as a filter aid. It forms a porous filter cake that can trap fine particles of heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), preventing them from passing through the filter paper.[1][2]
Q4: Can activated carbon be used for palladium removal?
A4: Yes, activated carbon can be used to adsorb and selectively remove palladium.[5][6] It is a cost-effective option, but its effectiveness can be influenced by the solvent and the specific palladium species present.[7]
Q5: When is column chromatography a suitable option for palladium removal?
A5: Column chromatography is a powerful purification technique that can effectively remove palladium catalysts along with other impurities.[8] It is particularly useful when high purity is required and when there is a significant polarity difference between the product and the palladium complexes.[8]
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (with Celite) | Variable (for heterogeneous Pd) | Simple, fast, and inexpensive. | Only effective for insoluble palladium species.[1] |
| Activated Carbon | Can reduce Pd to <1 ppm.[7] | Cost-effective and widely available.[7] | May require optimization; can sometimes adsorb the product.[9] |
| Metal Scavengers | Can reduce Pd to <1 ppm.[10] | High efficiency and selectivity.[3][10] | Can be more expensive than other methods. |
| Crystallization | Variable | Can provide very pure product. | May result in product loss in the mother liquor.[11] |
| Chromatography | Can reduce Pd to <100 ppm.[12] | High purification potential. | Can be time-consuming and require large solvent volumes. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[4]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica) to the mixture. A typical starting amount is 2-5 equivalents relative to the initial quantity of palladium catalyst used.[8]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[4]
-
Filtration: Filter the mixture through a pad of Celite or suitable filter paper to remove the solid scavenger.[4]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure the complete recovery of the product.[4]
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[4]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[4]
-
Carbon Addition: Add activated carbon to the solution, typically 5-10 wt% relative to the crude product.[8]
-
Stirring: Stir the resulting suspension at room temperature for 1-2 hours.[8]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[8]
-
Washing: Wash the Celite/carbon cake with fresh solvent to recover any adsorbed product.[4]
-
Concentration: Concentrate the filtrate to obtain the purified product.[4]
-
Analysis: Analyze the purified product for residual palladium content.[4]
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sopachem.com [sopachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Boc-Protected Piperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Boc-protected piperidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Boc-protected piperidines?
A1: Impurities in Boc-protected piperidines can be categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route and include unreacted starting materials (e.g., piperidine, benzyl chloride), byproducts (e.g., N-benzylpiperidine, dibenzylpiperidine), and residual reagents.[1][2] In the synthesis of (S)-1-Boc-3-aminopiperidine, potential impurities include the opposite (R)-enantiomer, the de-Boc-protected 3-aminopiperidine, and intermediates like (S)-1-benzyl-3-(Boc-amino)piperidine if a benzyl protecting group is used and incompletely removed.[1]
-
Degradation Products: The Boc protecting group is sensitive to acidic conditions, which can lead to its removal and the formation of the corresponding unprotected piperidine as a degradation product.[1][3] Exposure to high temperatures or light can also cause degradation.[3]
-
Over-reaction Products: In some cases, over-protection can occur, leading to the formation of di-Boc protected impurities.[1]
-
Nitroso Impurities: If the synthesis conditions inadvertently expose an intermediate to nitrosating agents, nitroso impurities can form, which are a significant concern due to their potential carcinogenicity.[1]
-
Residual Solvents: Solvents used in the reaction or work-up may remain in the final product.[2]
Q2: How can I identify the impurities in my sample?
A2: A combination of analytical techniques is typically used to identify impurities:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying non-volatile organic impurities. A C18 reversed-phase column is commonly used.[1] For chiral compounds like (S)-1-Boc-3-aminopiperidine, a chiral stationary phase (CSP) column is necessary to separate enantiomers.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities such as residual solvents and some byproducts.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present.[2][4] Quantitative NMR (qNMR) can determine the absolute purity without needing a reference standard for each impurity.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of unknown peaks observed in an HPLC chromatogram, which can help in identifying degradation products or byproducts.[3]
Troubleshooting Guides
Issue 1: Low Yield After Purification
Low recovery of the desired Boc-protected piperidine after purification can be due to several factors. This troubleshooting guide will help you diagnose and address the issue.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Possible Causes and Solutions:
-
Incomplete Extraction: During aqueous work-up, the product may not be fully extracted into the organic layer.
-
Solution: Perform multiple extractions with a suitable organic solvent. Breaking up emulsions with the addition of brine (saturated NaCl solution) can also prevent product loss.[6]
-
-
Incorrect pH: If the aqueous layer is not made sufficiently basic during work-up, the amine may remain protonated and stay in the aqueous phase.
-
Solution: Ensure the pH of the aqueous layer is adequately basic before extraction.
-
-
Product Loss During Chromatography: The compound may adhere strongly to the stationary phase or co-elute with impurities.
-
Solution: Optimize the mobile phase polarity and consider using a different stationary phase.[7]
-
-
Product Volatility: Some Boc-protected piperidines may be lost during solvent removal under high vacuum.
-
Solution: Use lower temperatures during solvent evaporation and avoid prolonged exposure to high vacuum once the solvent is removed.
-
Issue 2: Unexpected Peaks in HPLC/GC Analysis
The presence of unexpected peaks in your analytical chromatogram indicates the presence of impurities. The following guide will help in identifying and eliminating these impurities.
Troubleshooting Workflow for Unexpected Peaks
References
Technical Support Center: Troubleshooting Low Yield in Indole Coupling Reactions
Welcome to the technical support center for indole coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize various palladium-catalyzed cross-coupling reactions involving indole substrates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
General Troubleshooting Guide
Low yields in indole coupling reactions can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving common problems.
My indole coupling reaction is giving a low yield. Where do I start?
When troubleshooting a low-yield reaction, it's essential to consider all components and conditions of the reaction setup. A logical workflow can help pinpoint the issue.
Caption: A logical approach to troubleshooting low-yield indole coupling reactions.
Frequently Asked Questions (FAQs) by Reaction Type
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling of an unprotected indole is failing or giving low yields. What are the common causes?
A1: Standard protocols for palladium-catalyzed cross-coupling reactions often fail with substrates bearing free N-H groups, such as unprotected indoles, due to potential side reactions and catalyst inhibition.[1] The N-H group can interact with the catalyst or reagents, leading to undesired outcomes.
To improve the yield, consider the following:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. Systems like Pd(dppf)Cl₂ have proven effective for related heterocyclic systems. Pre-catalysts can also offer cleaner formation of the active catalytic species.[2]
-
Base and Solvent System: The base and solvent play a crucial role. A screening of different bases (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, THF, DMF, water mixtures) is recommended.[1][2] For instance, a 4:1 mixture of an organic solvent and water can be effective.[2]
-
N-Protection: While the goal may be to avoid protecting groups, if optimization of other parameters fails, protecting the indole nitrogen with a group like Boc (tert-butoxycarbonyl) can prevent side reactions and improve yields.[1]
-
Boronic Acid Quality: Boronic acids can degrade over time. Using fresh or properly stored boronic acids is essential for a successful reaction.[2]
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. To minimize it:
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Optimize Base: The choice and stoichiometry of the base can influence homocoupling. Weaker bases or careful control of the amount of base can be beneficial.
-
Use a Ligand that Promotes Reductive Elimination: Certain phosphine ligands are known to facilitate the reductive elimination step of the cross-coupling catalytic cycle more efficiently, which can outcompete the processes leading to homocoupling.
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of an indole with an aryl halide is not working. What should I do?
A1: Several factors can lead to low yields in the N-arylation of indoles. Here are some key areas to investigate:
-
Catalyst and Ligand: This is one of the most critical factors. A thorough screening of palladium pre-catalysts and ligands is often necessary. For example, ligands like tBuXphos have been used successfully in some cases.[3] The combination of a palladium source like Pd₂(dba)₃ with a suitable phosphine ligand is a common starting point.[4]
-
Base Selection: The choice of base is crucial and substrate-dependent. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. For base-sensitive substrates, a soluble organic base like DBU might be a good alternative.[2]
-
Solvent: Solvents like toluene, dioxane, and DMF are frequently used. The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species.
-
Reaction Temperature: Typical Buchwald-Hartwig reactions are run between 80-100°C. However, sensitive indole scaffolds may require lower temperatures to prevent degradation.[2]
Q2: I am seeing decomposition of my starting material or product. How can I prevent this?
A2: Indole scaffolds can be sensitive to harsh reaction conditions.
-
Lower the Reaction Temperature: High temperatures can lead to degradation. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[2]
-
Use a Milder Base: Strong bases can sometimes promote decomposition. Consider screening milder bases.
-
Protect Sensitive Functional Groups: If your indole or coupling partner has sensitive functional groups, protecting them before the coupling reaction may be necessary.
Sonogashira Coupling
Q1: I am getting a low yield in the Sonogashira coupling of my halo-indole. What are the common pitfalls?
A1: Low yields in Sonogashira couplings involving indoles can often be attributed to the following:
-
Catalyst Deactivation: Solvents like DMF and THF can sometimes lead to catalyst deactivation. Toluene or dioxane in combination with an amine base can be a better choice.[5]
-
Inappropriate Base: While triethylamine (TEA) is commonly used, some substrates may require stronger organic bases like diisopropylamine (DIPEA) or inorganic bases such as Cs₂CO₃ or K₂CO₃.[5]
-
Low Reaction Temperature: Less reactive aryl bromides or chlorides may require higher temperatures (80-100°C in a sealed tube) to drive the reaction to completion.[5]
-
Interference from the Indole N-H: The free N-H group can interfere with the catalytic cycle. Protecting the indole nitrogen with a group like Boc can prevent side reactions and improve yields.[5]
-
Copper Co-catalyst: While classic Sonogashira reactions use a copper(I) co-catalyst, it can promote the undesirable homocoupling of the alkyne (Glaser coupling).[5] If this is a significant issue, consider a copper-free protocol.[5][6]
Heck Coupling
Q1: My Heck coupling reaction with a halo-indole is not proceeding efficiently. What should I optimize?
A1: For Heck couplings involving indoles, consider the following optimization strategies:
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial. For aqueous conditions, water-soluble ligands like TXPTS or TPPTS can be effective.[7] For other conditions, screening various phosphine ligands is recommended.
-
Base: Inorganic bases like Na₂CO₃ are commonly used, particularly in aqueous media.[7] The choice of base should be optimized for the specific substrates.
-
Solvent: A mixture of an organic solvent and water (e.g., CH₃CN/H₂O) can be effective for certain Heck couplings of indoles.[7]
-
Temperature: Microwave heating can sometimes improve yields and reduce reaction times compared to conventional heating.[7]
Quantitative Data Summary
The following table summarizes optimized conditions for various indole coupling reactions, which can serve as a starting point for your own reaction optimization.
| Coupling Reaction | Indole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 5-Bromoindole | Arylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Water or Organic/Water | 120 (MW) | - | [2] |
| Suzuki-Miyaura | 6-Chloroindole | Phenylboronic acid | SPhos or XPhos based | K₃PO₄ | Dioxane | 100 | High | [8] |
| Buchwald-Hartwig | 5-Bromoindole | Aniline | tBu-XPhos/Pd-G₁ | K₂CO₃ | Dioxane/H₂O | 65 | 85 | [9] |
| Heck | 5-Iodoindole | Acrylic acid | Na₂PdCl₄/TXPTS | Na₂CO₃ | CH₃CN/H₂O (1:1) | Reflux | 43 | [7] |
| Sonogashira | N-Substituted 2-Iodoaniline | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | Et₃N then CH₃CN | RT then 60 | Moderate to Excellent | [10] |
Key Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of 5-Bromoindole[2]
-
To a microwave vial, add 5-bromoindole (1.0 mmol), the desired arylboronic acid (1.5-3.0 mmol), Na₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the vial and flush with a stream of dry nitrogen.
-
Add the appropriate solvent (e.g., a 4:1 mixture of an organic solvent and water, 2.5 mL) via a septum.
-
Sonicate the vial for 30 seconds.
-
Heat the reaction mixture under microwave irradiation for 1 hour at 120 °C.
-
After cooling, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
General Protocol for Heck Cross-Coupling of Halo-indoles in Aqueous Conditions[7]
-
In a reaction vessel, add the palladium catalyst (e.g., Na₂PdCl₄, 5 mol%) and a water-soluble ligand (e.g., sulfonated SPhos, 12.5 mol%).
-
Purge the vessel with nitrogen and add degassed water/acetonitrile (1:1) mixture. Stir for 15 minutes at room temperature.
-
Add the halo-indole (1.0 equiv), Na₂CO₃ (2.0 equiv), and the alkene (1.5 equiv).
-
Heat the reaction mixture at the desired temperature (e.g., 80 °C) using conventional heating or a microwave reactor for the required time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, extract with an organic solvent, and purify by chromatography.
Signaling Pathways and Logical Relationships
The success of a palladium-catalyzed cross-coupling reaction depends on the smooth progression of its catalytic cycle. Issues at any stage can lead to low yields.
Caption: Relationship between catalytic cycle steps and common problems.
References
- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 2. benchchem.com [benchchem.com]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. DSpace [repository.kaust.edu.sa]
- 7. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 10. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, particularly when employing a Buchwald-Hartwig N-arylation approach.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Palladium(0) catalyst may have oxidized. 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific transformation. 3. Incorrect Base: The base may not be strong enough to deprotonate the indole. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed. | 1. Use freshly opened catalyst or a pre-catalyst that is activated in situ. 2. For N-arylation of indoles, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[1] Consider screening a panel of ligands. 3. Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[2] 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Formation of Side Products (e.g., Hydrodehalogenated Arene) | 1. Presence of Water: Moisture can lead to catalyst deactivation and side reactions. 2. β-Hydride Elimination: This is a known side reaction in the Buchwald-Hartwig catalytic cycle.[1] | 1. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Experiment with different ligands. |
| Incomplete Consumption of Starting Materials | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion. 2. Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration. 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. | 1. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%). 2. Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed. 3. Choose a solvent in which all reactants are soluble at the reaction temperature (e.g., toluene, dioxane, or DMF). |
| Difficulty in Product Purification | 1. Co-elution with Ligand/Catalyst Residues: The product may have a similar polarity to the ligand or its oxides. 2. Product Instability: The Boc-protecting group can be labile under acidic conditions. | 1. After the reaction, consider a workup procedure to remove metal impurities, such as washing with an aqueous solution of ammonium chloride or filtering through a plug of silica gel and celite. 2. Use a neutral or slightly basic purification system (e.g., silica gel chromatography with a hexane/ethyl acetate mobile phase, potentially with a small amount of triethylamine). |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the N-arylation of indole with a suitable piperidine derivative.[3][4] The key reaction is a transition-metal-catalyzed cross-coupling, most commonly the Buchwald-Hartwig amination (using a palladium catalyst) or the Ullmann condensation (using a copper catalyst).[1][3][5]
Q2: Which starting materials are required for the Buchwald-Hartwig synthesis?
A2: Typically, the reaction involves coupling indole with a protected piperidine derivative. The common reactants are:
-
Indole
-
tert-Butyl 4-halopiperidine-1-carboxylate (e.g., 4-bromo- or 4-iodo- derivatives are common) or tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate.
-
A palladium catalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex).
-
A suitable phosphine ligand (e.g., XPhos, SPhos).
-
A strong base (e.g., NaOt-Bu, K₃PO₄).[5]
-
An anhydrous, aprotic solvent (e.g., toluene or dioxane).
Q3: How critical is the choice of ligand in the Buchwald-Hartwig reaction?
A3: The choice of ligand is crucial for the success of the reaction.[1] The ligand stabilizes the palladium catalyst, influences its reactivity, and promotes the desired reductive elimination step to form the C-N bond. Sterically hindered and electron-rich biarylphosphine ligands have been developed to improve the scope and efficiency of N-arylation reactions, including those involving indoles.[1]
Q4: Can I use a copper-based catalyst instead of palladium?
A4: Yes, copper-catalyzed N-arylation of indoles, often referred to as the Ullmann condensation, is a well-established alternative.[3][5] These reactions typically require an indole, an aryl halide, a copper(I) salt (e.g., CuI or Cu₂O), a base (e.g., K₃PO₄ or Cs₂CO₃), and often a ligand in a polar aprotic solvent like DMF or DMSO.[5]
Q5: What are the typical yields for this type of synthesis?
A5: Yields can vary significantly based on the specific conditions, catalyst/ligand system, and scale of the reaction. For well-optimized Buchwald-Hartwig or Ullmann couplings involving N-arylation of indoles, yields can range from moderate to excellent (60-95%). However, without specific literature on this exact molecule, optimization is likely required to achieve high yields.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Materials:
-
Indole
-
tert-Butyl 4-bromopiperidine-1-carboxylate
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add indole (1.0 equivalent), tert-butyl 4-bromopiperidine-1-carboxylate (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
| Reagent | Molar Ratio | Typical Quantity (for 10 mmol scale) |
| Indole | 1.0 | 1.17 g |
| tert-Butyl 4-bromopiperidine-1-carboxylate | 1.2 | 3.17 g |
| Pd₂(dba)₃ | 0.015 | 137 mg |
| XPhos | 0.03 | 143 mg |
| Sodium tert-butoxide | 1.4 | 1.35 g |
| Toluene | - | 50 mL |
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Indole N-Arylation Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of indole N-arylation reactions using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select an appropriate TLC solvent system (mobile phase) for my indole N-arylation reaction?
A1: The goal is to find a solvent system where the starting indole and the N-arylated product have good separation, ideally with Rf values between 0.2 and 0.8. Since the N-arylated product is typically less polar than the starting NH-indole, it will have a higher Rf value.
-
Starting Point: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[1]
-
Optimization:
-
Co-spotting: To confirm the identity of spots, co-spot the reaction mixture with the starting material. The starting material spot in the reaction lane should correspond with the pure starting material lane.[2][3]
Q2: My spots are streaking or appearing as elongated blobs. How can I fix this?
A2: Streaking can obscure results and make Rf calculation inaccurate. Common causes and solutions are:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[4][5] Try diluting your reaction sample before spotting it.[2]
-
Compound Acidity/Basicity: Indoles can be slightly acidic. If streaking persists, adding a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to the mobile phase can improve spot shape for acidic or basic compounds, respectively.[2]
-
Incomplete Dissolution: Ensure the sample is fully dissolved in the spotting solvent before applying it to the plate.
Q3: I can't see one or more of my compounds on the TLC plate after development. What should I do?
A3: Visualization is key. Not all compounds are visible under UV light.
-
UV Light: Indoles and many aryl compounds are UV-active and should appear as dark spots on a fluorescent TLC plate under 254 nm UV light.[6] If a spot is not visible, it may not be UV-active or its concentration may be too low.[2][5]
-
Staining: Use a chemical stain for visualization. This is a destructive method, so it should be performed after UV analysis.[7]
-
p-Anisaldehyde Stain: A good general-purpose stain that reacts with many functional groups.
-
Potassium Permanganate (KMnO₄) Stain: Visualizes compounds that can be oxidized, such as alkenes, alkynes, and alcohols.[6]
-
p-Dimethylaminobenzaldehyde (Ehrlich's Reagent): This stain is highly specific for indoles with an unsubstituted pyrrole ring, producing a blue or purple spot.[4] This is excellent for specifically tracking the consumption of the starting indole.
-
Q4: The Rf values of my starting indole and N-arylated product are very close. How can I improve the separation?
A4: Poor separation makes it difficult to judge reaction completion.
-
Adjust Solvent Polarity: Fine-tune the solvent ratio. Even a small change (e.g., from 20% EtOAc/Hexanes to 15% EtOAc/Hexanes) can significantly impact separation.
-
Change Solvents: If adjusting ratios doesn't work, change one or both of the solvents. For example, switching from ethyl acetate to diethyl ether or from hexanes to toluene can alter the selectivity of the separation.[2]
-
Use a Different Stationary Phase: While less common for routine monitoring, consider using alumina or reverse-phase TLC plates if separation on silica is consistently poor.
Q5: I see multiple new spots in my reaction lane. What could they be?
A5: Indole N-arylation reactions, such as the Buchwald-Hartwig or Ullmann couplings, can sometimes yield side products.[8][9]
-
C-Arylation: Besides the desired N-arylation, C-arylation (typically at the C3 position) can occur, leading to an additional product spot.[8]
-
Di-arylation: In some cases, arylation at both the nitrogen and a carbon position can happen.
-
Homocoupling: Homocoupling of the aryl halide can produce a biaryl byproduct.
-
Degradation: One of the starting materials or the product might be degrading under the reaction conditions.
Monitoring the appearance and disappearance of these spots over time can provide insight into the reaction pathway. For definitive identification, techniques like LC-MS are required.[10]
Data & Protocols
Table 1: Common TLC Solvent Systems for Indole N-Arylation
| System No. | Non-Polar Solvent | Polar Solvent | Typical Ratio (v/v) | Notes |
| 1 | Hexanes / Heptane | Ethyl Acetate (EtOAc) | 95:5 to 70:30 | A standard starting point for many organic reactions.[1] |
| 2 | Hexanes / Heptane | Dichloromethane (DCM) | 80:20 to 50:50 | Good for separating less polar compounds. |
| 3 | Toluene | Ethyl Acetate (EtOAc) | 98:2 to 90:10 | The aromatic solvent can offer different selectivity compared to alkanes. |
Table 2: Troubleshooting Guide Summary
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking Spots | Sample is too concentrated.[4] | Dilute the sample before spotting. |
| Compound is acidic/basic. | Add a trace amount of acid (e.g., AcOH) or base (e.g., Et₃N) to the eluent.[2] | |
| No Visible Spots | Compound is not UV-active. | Use a chemical stain (e.g., p-anisaldehyde, KMnO₄, or Ehrlich's reagent).[4][7] |
| Sample is too dilute.[5] | Concentrate the sample or spot multiple times in the same location (drying between spots).[5] | |
| Poor Separation | Incorrect solvent polarity. | Systematically vary the solvent ratio. |
| (Rf values too close) | Poor selectivity of the solvent system. | Change one or both solvents in the mobile phase (e.g., switch EtOAc for Et₂O).[2] |
| Spots at Baseline | Eluent is not polar enough. | Increase the percentage of the polar solvent.[2] |
| Spots at Solvent Front | Eluent is too polar. | Decrease the percentage of the polar solvent.[2] |
Experimental Protocol: TLC Monitoring
Objective: To monitor the consumption of starting materials and the formation of the N-arylated product over time.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
TLC developing chamber with lid
-
Capillary spotters
-
Pencil
-
Ruler
-
Reaction mixture
-
Reference sample of starting indole
-
Chosen solvent system (eluent)
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde) and heat gun/hot plate
Methodology:
-
Chamber Preparation: Pour the chosen eluent into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Plate Preparation:
-
Using a pencil, gently draw a straight baseline (origin) about 1 cm from the bottom of the TLC plate.[3]
-
Mark three tick marks on the baseline for spotting: 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).
-
-
Spotting the Plate:
-
Dip a clean capillary spotter into the diluted starting material solution and touch it briefly to the 'S' and 'C' marks on the baseline. Keep the spots as small as possible.
-
Using a new capillary spotter, take an aliquot of the reaction mixture. Spot it onto the 'R' and 'C' marks.[3]
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.[5]
-
Close the lid and allow the solvent to travel up the plate undisturbed.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Analysis:
-
Compare the 'R' lane to the 'S' lane. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot for the product (typically with a higher Rf).
-
The 'C' lane helps confirm that the starting material spot in the reaction mixture is correctly identified.[3]
-
Calculate the Rf (Retention Factor) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. How To [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Copper vs. Palladium Catalysts for Indole N-Arylation
For researchers, scientists, and professionals in drug development, the N-arylation of indoles is a critical transformation for the synthesis of a vast array of biologically active compounds. The choice of catalyst for this reaction, primarily between copper- and palladium-based systems, significantly impacts yield, substrate scope, cost, and reaction conditions. This guide provides an objective comparison of these two catalytic systems, supported by experimental data and detailed protocols.
The two predominant methods for the N-arylation of indoles are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] Historically, Ullmann conditions were harsh, requiring high temperatures. However, the development of new ligands has made copper-catalyzed reactions more viable under milder conditions.[3] Palladium catalysis, on the other hand, is known for its high efficiency and broad substrate scope, though it comes at a higher cost and with potential for side reactions like C-arylation.[3][4]
Performance Comparison: Copper vs. Palladium
The choice between copper and palladium catalysis often depends on the specific substrates, desired scale of the reaction, and cost considerations. Palladium catalysts, often utilizing bulky, electron-rich phosphine ligands, generally exhibit higher turnover numbers and operate under milder conditions.[4][5] Copper catalysts, particularly with diamine ligands, are more economical and can be highly effective, especially for aryl iodides and bromides.[3][6]
| Feature | Copper-Catalyzed N-Arylation | Palladium-Catalyzed N-Arylation |
| Catalyst Cost | Lower | Higher |
| Typical Ligands | Diamines (e.g., N,N'-dimethylethylenediamine), Phenanthrolines, Amino acids (e.g., L-proline) | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, tBuXphos)[2] |
| Reaction Temperature | Often higher (can be >100 °C), though modern systems are milder[3] | Generally milder (can be room temperature to 100 °C)[4] |
| Substrate Scope | Good for aryl iodides and bromides; activated aryl chlorides can be used. Tolerates various functional groups.[3] | Broader scope, including aryl chlorides and triflates. Generally very high functional group tolerance.[4][5] |
| Common Side Reactions | Ligand N-arylation with some systems.[3] | C-3 arylation of the indole ring can be a significant issue.[3][4] |
| Catalyst Loading | Typically 1-10 mol% | Typically 0.5-2 mol% |
| Toxicity | Lower | Higher |
Experimental Data
The following table summarizes representative experimental data for the N-arylation of indole with 4-bromotoluene, illustrating typical performance differences.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| CuI / trans-N,N'-dimethyl-1,2-cyclohexanediamine | 4-bromotoluene | K₃PO₄ | Toluene | 110 | 24 | 96 | 5 (CuI), 10 (ligand) | [3] |
| Pd₂(dba)₃ / Ligand 1* | 4-bromotoluene | NaOt-Bu | Toluene | 100 | 20 | 95 | 1 (Pd) | [4] |
*Ligand 1 refers to 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl.
Experimental Protocols
General Procedure for Copper-Catalyzed N-Arylation of Indole[7]
To a resealable Schlenk tube are added CuI (5 mol %), the indole (1.0 mmol), and K₃PO₄ (2.1 mmol). The tube is evacuated and backfilled with argon (this process is repeated twice). Dodecane (as an internal standard, optional), the aryl halide (1.2 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol %), and toluene (1 mL) are then added under a stream of argon. The tube is sealed and the reaction mixture is stirred and heated in an oil bath at 110 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a plug of silica gel. The filtrate is concentrated, and the residue is purified by column chromatography to afford the N-arylindole.
General Procedure for Palladium-Catalyzed N-Arylation of Indole[4][5]
In a glovebox, a vial is charged with Pd₂(dba)₃ (1.0 mol %), a bulky phosphine ligand (e.g., 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, 2.0 mol %), and NaOt-Bu (1.4 mmol). The vial is sealed with a septum and removed from the glovebox. A solution of the indole (1.0 mmol) and the aryl halide (1.2 mmol) in toluene (2 mL) is added via syringe. The reaction mixture is then heated to 100 °C with stirring for the specified time. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Catalytic Cycles
The mechanisms of the copper- and palladium-catalyzed N-arylation reactions are distinct, which influences their reactivity and selectivity.
Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of indoles.
Caption: Proposed catalytic cycle for the palladium-catalyzed N-arylation of indoles.
Conclusion
Both copper and palladium catalysts are powerful tools for the N-arylation of indoles. Palladium-based systems often provide a broader substrate scope and milder reaction conditions, making them a frequent choice in medicinal chemistry for complex molecule synthesis.[7] However, the lower cost, reduced toxicity, and continually improving efficiency of copper-catalyzed systems make them a highly attractive and practical alternative, particularly for large-scale syntheses.[3] The selection of the optimal catalyst will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrates, economic constraints, and environmental considerations.
References
- 1. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 6. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
A Comparative Guide to the Synthesis of Tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate Regioisomers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted indoles is a cornerstone of medicinal chemistry, with the indole scaffold being a privileged structure in numerous pharmacologically active compounds. Tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, in particular, is a valuable building block in drug discovery. The key challenge in its synthesis lies in controlling the regioselectivity of the bond formation between the indole and piperidine moieties, as indole can react at either the N-1 or C-3 position. This guide provides a comparative overview of the primary synthetic strategies to obtain the desired N-1 linked product and its C-3 regioisomer, supported by representative experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The selection of a synthetic route for coupling indole with the tert-butyl 4-piperidine carboxylate moiety is critical for achieving the desired regioselectivity and overall yield. The following table summarizes the key aspects of the most common methods employed for this transformation.
| Method | Typical Reactants | Catalyst/Reagent | Typical Yield (N-1) | Regioselectivity (N-1:C-3) | Key Advantages | Key Disadvantages |
| Classical N-Alkylation | Indole, tert-butyl 4-tosyloxypiperidine-1-carboxylate | NaH in DMF/THF | Good to Excellent | Moderate to High | Simple, readily available reagents. | Use of stoichiometric strong base, potential for side reactions.[1] |
| Mitsunobu Reaction | Indole, tert-butyl 4-hydroxypiperidine-1-carboxylate | DEAD, PPh₃ | Good | High | Mild conditions, good functional group tolerance.[2] | Stoichiometric phosphine oxide byproduct can complicate purification. |
| Buchwald-Hartwig Amination | Indole, tert-butyl 4-bromopiperidine-1-carboxylate | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Good to Excellent | High | Excellent regioselectivity, broad substrate scope.[3][4] | Requires specialized ligands, potential for catalyst poisoning. |
| Chan-Lam Coupling | Indole, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | Cu(OAc)₂, pyridine | Moderate to Good | High | Mild conditions, avoids phosphine ligands.[5][6] | May require pre-functionalization of the piperidine ring. |
Synthetic Pathways and Regioselectivity
The primary synthetic challenge revolves around directing the piperidine substituent to the indole nitrogen (N-1) versus the electron-rich C-3 position. The choice of synthetic strategy directly influences this outcome. The following diagram illustrates the different pathways to the N-1 and C-3 regioisomers.
Caption: Synthetic routes to this compound regioisomers.
Experimental Protocols
Classical N-Alkylation
This method relies on the deprotonation of indole with a strong base, followed by nucleophilic attack on an electrophilic piperidine derivative.
Protocol: To a solution of indole (1.0 eq) in anhydrous DMF at 0 °C is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise. The mixture is stirred at 0 °C for 30 minutes, after which a solution of tert-butyl 4-tosyloxypiperidine-1-carboxylate (1.1 eq) in DMF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the N-1 and C-3 alkylated products. Regioselectivity can be influenced by temperature and solvent choice.[1]
Mitsunobu Reaction
The Mitsunobu reaction provides a milder alternative for the N-alkylation of indole with an alcohol.
Protocol: To a solution of indole (1.0 eq), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. The reaction mixture is stirred at room temperature for 16-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired N-1 product from triphenylphosphine oxide and other byproducts. This method generally provides high selectivity for N-alkylation.[2]
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient and selective method for forming the C-N bond.
Protocol: A mixture of indole (1.0 eq), tert-butyl 4-bromopiperidine-1-carboxylate (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq) is placed in a sealed tube. Anhydrous dioxane is added, and the vessel is purged with argon. The reaction mixture is heated to 100-120 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the N-1 substituted product. This method typically offers excellent regioselectivity for the N-1 isomer.[3][4]
Chan-Lam Coupling
This copper-catalyzed method provides another avenue for C-N bond formation, often under milder conditions than palladium-catalyzed reactions.
Protocol: To a mixture of indole (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.5 eq), and copper(II) acetate (0.1 eq) in dichloromethane is added pyridine (2.0 eq). The reaction mixture is stirred at room temperature under an air atmosphere for 24-48 hours. The mixture is then filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to afford the desired N-1 coupled product.[5][6]
Conclusion
The synthesis of this compound can be achieved through several effective methods. For high regioselectivity towards the desired N-1 isomer, modern cross-coupling reactions such as the Buchwald-Hartwig amination and Chan-Lam coupling are generally preferred. The Mitsunobu reaction also offers excellent selectivity under mild conditions, while classical N-alkylation, though straightforward, may require more extensive optimization to control the N-1/C-3 product ratio. The choice of the optimal synthetic route will depend on factors such as substrate availability, desired scale, and the need for stringent regiochemical control.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
Comparative Analysis of the Biological Activities of 1-Indolyl and 3-Indolyl Piperidine Derivatives
A comprehensive guide for researchers and drug development professionals detailing the biological activities, experimental protocols, and associated signaling pathways of 1-indolyl and 3-indolyl piperidine derivatives.
The indole and piperidine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents. The point of attachment of the piperidine moiety to the indole ring, either at the 1-position (1-indolyl) or the 3-position (3-indolyl), can significantly influence the resulting compound's biological activity. This guide provides a comparative overview of the biological activities of these two classes of derivatives, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Comparative Biological Activities
While direct head-to-head comparative studies under identical experimental conditions are limited in the published literature, this section summarizes the reported biological activities of 1-indolyl and 3-indolyl piperidine derivatives across various therapeutic areas. It is important to note that direct comparison of absolute values (e.g., IC50) across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Anticancer and Antimicrobial Activities
| Compound Class | Target/Organism | Activity Metric | Value | Reference |
| 1-Indolyl Piperidine Derivatives | Pseudomonas aeruginosa | MIC | >100 µg/mL | [1] |
| Bacillus cereus | MIC | >100 µg/mL | [1] | |
| Staphylococcus aureus | MIC | >100 µg/mL | [1] | |
| Candida albicans | MIC | >100 µg/mL | [1] | |
| 3-Indolyl Piperidine Derivatives | Ovarian Cancer Xenografts | Tumor Growth Suppression | 100.0 ± 0.3 % | [1] |
| Pseudomonas aeruginosa | MIC | 6.25 µg/mL | [2] | |
| Staphylococcus aureus | MIC | 3.125 µg/mL | [2] | |
| Escherichia coli | MIC | 6.25 µg/mL | [2] | |
| Candida albicans | MIC | 3.125 µg/mL | [3] |
Table 2: Antiviral Activity
| Compound Class | Virus | Activity Metric | Value | Reference |
| 1-Indolyl Piperidine Derivatives | Influenza A/H1N1 | Antiviral Efficacy | Comparable to Oseltamivir | [4] |
| 3-Indolyl Piperidine Derivatives | Hepatitis C Virus (HCV) | EC50 | 1.02 µM | [5] |
| Human Immunodeficiency Virus (HIV-1) | EC50 | 10 nM | [5] |
Table 3: Neuroprotective and Receptor Binding Activities
| Compound Class | Target | Activity Metric | Value | Reference |
| 1-Indolyl Piperidine Derivatives | Acetylcholinesterase (AChE) | IC50 | 0.91 µM | [6] |
| Butyrylcholinesterase (BuChE) | IC50 | 1.27 µM | [7] | |
| Serotonin Transporter (SERT) | Ki | Moderate Affinity | [8] | |
| 3-Indolyl Piperidine Derivatives | Acetylcholinesterase (AChE) | IC50 | 4.32 µM | [7] |
| Butyrylcholinesterase (BuChE) | IC50 | 8.756 µM | [9] | |
| Dopamine D2 Receptor | Neuroleptic Activity | Potent | [10] | |
| Serotonin 5-HT1A Receptor | Ki | 128.0 nM | [11] | |
| Serotonin Transporter (SERT) | Ki | 9.2 nM | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the biological activities of the discussed compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13][14][15][16]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.[12][14]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension.[12][14]
-
Inoculation: Inoculate each well with the microbial suspension.[12][14]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.[12][14]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[12][14]
Receptor Binding Assay
Receptor binding assays are used to measure the affinity of a ligand for a receptor.[17][18][19][20][21]
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using filtration.
-
Radioactivity Measurement: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the IC50 of the test compound and calculate its binding affinity (Ki) using the Cheng-Prusoff equation.
Mandatory Visualization
Signaling Pathways
The biological effects of indolyl piperidine derivatives are often mediated through their interaction with specific signaling pathways. Below are diagrams of key pathways.
Caption: Dopamine D1-like receptor signaling cascade.
Caption: Dopamine D2-like receptor signaling cascade.
Experimental Workflow
The following diagram illustrates a general workflow for the biological evaluation of novel compounds.
Caption: A generalized experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. molbiolcell.org [molbiolcell.org]
Comparative In Vitro Potency of Novel tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate Derivatives
A comprehensive guide for researchers and drug development professionals on the biological activity of a promising class of indole derivatives. This document provides a comparative analysis of their in vitro potency, supported by detailed experimental protocols and pathway visualizations.
In the landscape of modern drug discovery, indole-based scaffolds are of significant interest due to their prevalence in bioactive compounds and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a specific class of these compounds: tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate derivatives. While direct comparative studies on a series of these specific derivatives are not extensively available in the public domain, this guide synthesizes available information on closely related indole and piperidine derivatives to provide a contextual understanding of their potential biological activities and the methodologies used for their evaluation.
Comparison of In Vitro Potency
Due to the limited availability of public data on the specific in vitro potency of a series of this compound derivatives, this section presents data from related indole and piperidine compounds to illustrate the potential range of activities and targets for this chemical class. The following table summarizes the in vitro potency of various indole derivatives against different biological targets.
| Compound ID | Target | Assay Type | Potency (IC₅₀/EC₅₀) | Cell Line/Enzyme Source |
| Indole Derivative A | Acetylcholinesterase (AChE) | Enzymatic Inhibition | 2.13 nM | Rat Brain Homogenate |
| Indole Derivative B | Butyrylcholinesterase (BuChE) | Enzymatic Inhibition | 6.83 nM | - |
| Indole-Isoxazole Hybrid 1 | CDK1 | Kinase Inhibition | 1.14 µM | - |
| Indole-Isoxazole Hybrid 2 | Huh7 (Hepatocellular Carcinoma) | Cytotoxicity (SRB) | Potent Activity | Human Cell Line |
| Penta-heterocycle Indole 10b | A549 (Lung Carcinoma) | Antiproliferative (MTT) | 12.0 nM | Human Cell Line |
| Penta-heterocycle Indole 10b | K562 (Myelogenous Leukemia) | Antiproliferative (MTT) | 10.0 nM | Human Cell Line |
| Piperidine Derivative 5k | Acetylcholinesterase (AChE) | Enzymatic Inhibition | 2.13 nM | - |
| Piperidine Derivative 5k | Aβ₁₋₄₂ Aggregation | Inhibition Assay | 88.81% Inhibition at 25 µM | - |
Note: The compounds listed are structurally related to the core topic but are not direct derivatives of this compound. This data is presented for comparative and illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of in vitro potency for novel chemical entities, based on established practices in the field.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of the acetylcholinesterase enzyme, a key target in Alzheimer's disease research.
-
Preparation of Reagents : A 0.1 M sodium phosphate buffer (pH 8.0) is prepared. 5,5-dithiobis-2-nitrobenzoic acid (DTNB or Ellman's reagent) is dissolved in the buffer to a final concentration of 0.3 mM. Acetylthiocholine iodide is prepared as the substrate at a final concentration of 0.5 mM.
-
Enzyme Preparation : Acetylcholinesterase is typically sourced from rat brain homogenate.
-
Assay Procedure : The test compounds are dissolved in a suitable solvent and added to the wells of a microplate at various concentrations. The enzyme preparation is then added. The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
Data Acquisition : The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 412 nm at 37 °C, which results from the reaction of thiocholine with DTNB.
-
Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiproliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture : Human cancer cell lines (e.g., A549, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The following day, cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition : The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]
Visualizing Cellular Pathways and Experimental Workflows
To better understand the context of these in vitro assays, the following diagrams illustrate a generalized signaling pathway that is often a target for indole derivatives and a typical experimental workflow for screening potential inhibitors.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Typical workflow for in vitro screening of potential drug candidates.
References
For Researchers, Scientists, and Drug Development Professionals
While a specific selectivity profile for tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate is not extensively documented in publicly available literature, the core indole-piperidine scaffold is a recurring motif in compounds targeting a range of enzymes. This guide provides a comparative overview of the selectivity of structurally related indole-piperidine derivatives against two prominent enzyme classes: cholinesterases and key components of the Hedgehog signaling pathway. The data presented is compiled from various studies and is intended to offer insights into the potential biological activities and selectivity of this chemical class.
Comparative Inhibitory Activity
The following tables summarize the inhibitory activities of various indole-piperidine derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.
Table 1: Inhibition of Cholinesterases by Indole-Piperidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Selectivity (BuChE/AChE) | Reference |
| 1-Benzylpiperidine amide of 1H-indole-5-carboxylic acid (6a) | AChE | Weak | Non-selective | [1] |
| BuChE | Weak | [1] | ||
| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid (6c) | BuChE | Moderate | - | [1] |
| 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide (23a) | hAChE | 0.32 | 1.22 | [2] |
| hBACE-1 | 0.39 | [2] | ||
| p-benzylpipridine chalcone derivative (6b) | AChE | 0.0493 | 1.63 | [3] |
| BuChE | 0.0804 | [3] |
Table 2: Inhibition of the Hedgehog Signaling Pathway by Indole Derivatives
| Compound | Target | IC50 (µM) | Assay System | Reference |
| 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214) | Smoothened | 0.023 | Hh pathway activity in NIH/3T3 cells | |
| Vismodegib (Control) | Smoothened | ~0.02 | Hh pathway activity in NIH/3T3 cells | |
| CUR61414 | Smoothened | Potent | Hh-induced luciferase activity | [4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to assess the activity of these compounds, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for a cholinesterase inhibition assay.
Caption: The Hedgehog Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Cholinesterase Inhibition Assay.
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[5]
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and DTNB in phosphate buffer. Serial dilutions of the test compounds are also prepared.
-
Assay in 96-well Plate:
-
Add 25 µL of the test compound solution to the wells.
-
Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Add 50 µL of the DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.[6]
Hedgehog Signaling Pathway Inhibition Assay (GLI-Luciferase Reporter Assay)
This cell-based assay is a common method to screen for inhibitors of the Hedgehog signaling pathway.[7][8]
Principle: The assay utilizes a cell line (e.g., NIH/3T3) that has been genetically engineered to express a luciferase reporter gene under the control of a promoter containing binding sites for the GLI transcription factor. When the Hedgehog pathway is activated, GLI translocates to the nucleus and drives the expression of luciferase. Inhibitors of the pathway will reduce the amount of luciferase produced, which can be quantified by measuring light emission after the addition of a luciferase substrate.
Materials:
-
NIH/3T3 cells stably expressing a GLI-responsive luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Hedgehog pathway agonist (e.g., recombinant Shh protein or a small molecule agonist like SAG)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds for a few hours.
-
Pathway Activation: Add the Hedgehog pathway agonist to the wells to stimulate the pathway.
-
Incubation: Incubate the plate for 24-48 hours to allow for luciferase expression.
-
Luciferase Measurement: Add the luciferase assay reagent to the wells, which lyses the cells and provides the substrate for the luciferase enzyme. Measure the resulting luminescence using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of Hedgehog pathway activation. The percentage of inhibition is calculated by comparing the signal in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.[4]
This guide provides a foundational understanding of the potential selectivity profile of this compound based on the activities of structurally related compounds. Further experimental validation is necessary to determine the precise enzymatic and cellular targets of this specific molecule.
References
- 1. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and pharmacological evaluation of indole-piperidine amides as Blood-brain barrier permeable dual cholinesterase and β-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to N-Arylation Methods for Indole: Efficacy and Protocols
The introduction of an aryl group to the nitrogen atom of an indole ring is a critical transformation in the synthesis of a vast array of biologically active molecules, pharmaceuticals, and functional materials. Over the years, several methods have been developed to achieve this N-arylation, each with its own set of advantages and limitations. This guide provides a comparative overview of the three most prominent methods: Ullmann condensation, Buchwald-Hartwig amination, and Chan-Lam coupling. We present a summary of their efficacy based on reported experimental data, detailed experimental protocols for key reactions, and visualizations of the underlying catalytic cycles. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific synthetic needs.
At a Glance: Comparison of N-Arylation Methods
The choice of an N-arylation method depends on several factors, including the nature of the substrates, desired reaction conditions, and tolerance to various functional groups. The following table summarizes the key features of the Ullmann condensation, Buchwald-Hartwig amination, and Chan-Lam coupling for the N-arylation of indoles.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination | Chan-Lam Coupling |
| Catalyst | Copper (Cu) | Palladium (Pd) | Copper (Cu) |
| Aryl Source | Aryl halides (I, Br) | Aryl halides (Cl, Br, I), triflates | Aryl boronic acids |
| Typical Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Often proceeds without a strong base, or with mild bases like pyridine |
| Ligand | Often ligand-free or simple ligands (e.g., diamines, L-proline) | Bulky, electron-rich phosphine ligands (e.g., BINAP, DPPF, XantPhos) | Pyridine, diamines, or often ligand-free |
| Reaction Temperature | High (often >100 °C) | Mild to moderate (can be room temperature to 100 °C) | Mild (often room temperature) |
| Substrate Scope | Broad for indoles, but can be limited for complex aryl halides | Very broad for both indole and aryl partners | Good for a range of indoles and aryl boronic acids |
| Functional Group Tolerance | Moderate | Excellent | Good, but can be sensitive to certain functional groups |
| Key Advantages | Inexpensive catalyst, simple setup | High yields, broad scope, excellent functional group tolerance | Mild reaction conditions, use of non-halide aryl source |
| Key Disadvantages | Harsh reaction conditions, often requires stoichiometric copper | Expensive catalyst and ligands, sensitivity to air and moisture | Can require longer reaction times, boronic acids can be unstable |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for the N-arylation of indole using each of the three highlighted methods.
Ullmann Condensation: Copper-Catalyzed N-Arylation of Indole
This protocol describes a typical copper-catalyzed N-arylation of indole with an aryl iodide.
Materials:
-
Indole (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole, aryl iodide, CuI, and K₂CO₃.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add DMF via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylindole.
Buchwald-Hartwig Amination: Palladium-Catalyzed N-Arylation of Indole
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of indole with an aryl bromide.[1]
Materials:
-
Indole (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) (0.05 mmol, 5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XantPhos, and NaOtBu to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add indole and aryl bromide to the tube.
-
Add toluene via syringe.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C and stir for 8-24 hours, monitoring the reaction by TLC or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-arylindole.
Chan-Lam Coupling: Copper-Catalyzed N-Arylation of Indole
This protocol provides a representative procedure for the copper-catalyzed N-arylation of indole with an aryl boronic acid.[2]
Materials:
-
Indole (1.0 mmol)
-
Aryl boronic acid (1.5 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add indole, aryl boronic acid, and Cu(OAc)₂.
-
Add DCM and pyridine to the flask.
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and filter through a plug of silica gel, eluting with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-arylindole.
Visualizing the Mechanisms
To better understand the underlying chemical transformations, the following diagrams illustrate the experimental workflow and the catalytic cycles of the Buchwald-Hartwig and Chan-Lam N-arylation reactions.
Caption: General experimental workflow for the N-arylation of indole.
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of indole.
The Chan-Lam coupling utilizes a copper catalyst and typically proceeds through a Cu(I)/Cu(III) or a Cu(II)-mediated cycle.
References
A Comparative Guide to the Synthetic Routes of N-Aryl Piperidines
The N-aryl piperidine structural motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The synthesis of these crucial molecules has evolved significantly, moving from harsh classical methods to more refined, efficient, and versatile catalytic approaches. This guide provides a comparative overview of the most prominent and emerging synthetic routes to N-aryl piperidines, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal strategy for their specific needs.
Transition Metal-Catalyzed Cross-Coupling Reactions
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen bonds, providing reliable and high-yielding pathways to N-aryl piperidines. The three most established methods in this category are the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling.
Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination is arguably the most widely used method for the synthesis of N-aryl piperidines due to its broad substrate scope and high functional group tolerance.[1] The reaction involves the coupling of an aryl halide or triflate with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]
General Reaction Scheme:
References
A Comparative Spectroscopic Guide to tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate and its key isomers. Understanding the distinct spectral features of these closely related molecules is crucial for unambiguous identification, purity assessment, and quality control in synthetic chemistry and drug development. This document outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established spectroscopic principles and data from analogous compounds.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the isomers of tert-butyl 4-(indolyl)piperidine-1-carboxylate. The primary focus is on the distinction between the 1-yl and 3-yl isomers, which are common synthetic variants.
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | This compound (Expected) | tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate (Observed/Expected) | Key Differentiating Features |
| Indole H-1 | N-H proton absent | ~8.1 ppm (br s) | Presence of a broad singlet for the N-H proton in the 3-yl isomer. |
| Indole H-2 | ~6.5 ppm (d) | ~7.0 ppm (d) | The H-2 proton in the 1-yl isomer is shifted upfield compared to the 3-yl isomer. |
| Indole H-3 | ~7.1 ppm (d) | Not applicable | The H-3 proton is absent in the 3-yl isomer as it is the point of attachment. |
| Indole Aromatic Protons | ~7.1-7.6 ppm (m) | ~7.1-7.7 ppm (m) | Similar aromatic region, but with distinct coupling patterns. |
| Piperidine H-4 | Multiplet | Multiplet | Chemical shift can vary slightly based on the electronic environment. |
| Piperidine H-2, H-6 (axial & equatorial) | Multiplets | Multiplets | Complex multiplets due to axial and equatorial protons. |
| Piperidine H-3, H-5 (axial & equatorial) | Multiplets | Multiplets | Complex multiplets. |
| Boc (tert-Butyl) | ~1.48 ppm (s, 9H) | ~1.47 ppm (s, 9H) | Characteristic singlet for the Boc protecting group. |
Table 2: Comparative ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Carbon Assignment | This compound (Expected) | tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate (Observed/Expected) | Key Differentiating Features |
| Indole C-2 | ~128 ppm | ~122 ppm | Significant upfield shift for C-2 in the 3-yl isomer. |
| Indole C-3 | ~101 ppm | ~115 ppm | Downfield shift for C-3 in the 3-yl isomer, which is a quaternary carbon. |
| Indole C-3a | ~128 ppm | ~127 ppm | |
| Indole C-4 | ~121 ppm | ~119 ppm | |
| Indole C-5 | ~121 ppm | ~122 ppm | |
| Indole C-6 | ~120 ppm | ~120 ppm | |
| Indole C-7 | ~110 ppm | ~111 ppm | |
| Indole C-7a | ~136 ppm | ~136 ppm | |
| Piperidine C-4 | ~50 ppm | ~35 ppm | The point of attachment to the indole ring significantly influences this shift. |
| Piperidine C-2, C-6 | ~45 ppm | ~50 ppm | |
| Piperidine C-3, C-5 | ~32 ppm | ~32 ppm | |
| Boc C(CH₃)₃ | ~80 ppm | ~79 ppm | Quaternary carbon of the Boc group. |
| Boc C(CH₃)₃ | ~28 ppm | ~28 ppm | Methyl carbons of the Boc group. |
Table 3: Comparative IR and Mass Spectrometry Data
| Spectroscopic Technique | This compound | tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate | Key Differentiating Features |
| IR (KBr, cm⁻¹) | ~1695 (C=O, urethane), No N-H stretch | ~3400 (N-H, indole), ~1685 (C=O, urethane) | Presence of a distinct N-H stretching band in the 3-yl isomer. |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ = 299.17 | m/z [M+H]⁺ = 299.17 | Identical molecular weight. Fragmentation patterns will differ. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required.
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition :
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and intense signal for the protonated molecule [M+H]⁺.
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern if tandem MS (MS/MS) is performed to aid in structural elucidation.
Visualizing the Workflow and Isomeric Differences
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural differences between the key isomers.
General workflow for the spectroscopic analysis of indole-piperidine isomers.
Chemical structures of the 1-yl and 3-yl isomers.
Conclusion
The spectroscopic analysis of this compound and its isomers reveals key structural differences that are readily distinguishable by NMR and IR spectroscopy. The most definitive markers for differentiating the 1-yl and 3-yl isomers are the presence or absence of the indole N-H proton signal in ¹H NMR and the corresponding N-H stretching vibration in the IR spectrum. Furthermore, the chemical shifts of the indole C-2 and C-3 carbons in ¹³C NMR provide unambiguous confirmation of the substitution pattern. While mass spectrometry will show an identical molecular weight, analysis of the fragmentation patterns can offer further structural insights. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data for these and related compounds.
A Researcher's Guide to Benchmarking Novel Tryptophan 2,3-Dioxygenase (TDO) Inhibitors
In the landscape of immunotherapy and targeted drug discovery, Tryptophan 2,3-dioxygenase (TDO) has emerged as a critical therapeutic target.[1][2] As one of the key rate-limiting enzymes in the kynurenine pathway, TDO-mediated tryptophan catabolism plays a significant role in creating an immunosuppressive tumor microenvironment, thereby enabling cancer cells to evade immune surveillance.[3][4][5][6] The development of potent and selective TDO inhibitors, therefore, represents a promising avenue for novel cancer therapeutics.[7][8][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark new TDO inhibitors against established standards. By adhering to the principles of scientific integrity and employing robust experimental designs, this guide will facilitate a thorough evaluation of novel compounds, ensuring the generation of reliable and reproducible data.
The Science of TDO Inhibition: A Mechanistic Overview
Tryptophan, an essential amino acid, is a crucial component for T-cell proliferation and function.[1] TDO, along with the related enzyme Indoleamine 2,3-dioxygenase (IDO1), catalyzes the first and rate-limiting step in the degradation of tryptophan into a series of metabolites, collectively known as kynurenines.[2][10] This enzymatic process has two key immunosuppressive consequences: the depletion of local tryptophan concentrations, which stalls T-cell activation, and the accumulation of kynurenine and its derivatives, which can induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[1][3][10]
Given that cancer cells can express TDO, IDO1, or both, the development of selective TDO inhibitors, as well as dual TDO/IDO1 inhibitors, are both viable therapeutic strategies.[3][4] This guide will focus on the characterization of selective TDO inhibitors, a critical step in understanding their therapeutic potential.
Caption: The Kynurenine Pathway and the Impact of TDO Inhibition.
Experimental Framework for Benchmarking a New TDO Inhibitor
A robust benchmarking study for a novel TDO inhibitor should be a multi-tiered approach, progressing from in vitro enzymatic and cell-based assays to more complex evaluations of selectivity and mechanism of action.
Caption: A Stepwise Workflow for Benchmarking New TDO Inhibitors.
Known Standards for Comparison
For a comprehensive comparison, it is recommended to benchmark a new TDO inhibitor against at least one well-characterized preclinical tool compound and, if possible, a compound that has entered clinical development.
| Compound | Target(s) | Key Characteristics |
| 680C91 | Selective TDO | A widely used preclinical tool compound with a reported Ki of 51 nM.[11] |
| PF-06845102/EOS200809 | Selective TDO | A TDO inhibitor that has been evaluated in preclinical in vivo studies.[12][13] |
| Indoximod | Dual IDO1/TDO (indirect) | A clinical-stage agent that acts as a tryptophan mimetic.[14] |
| M4112 | Dual IDO1/TDO | An orally available dual inhibitor that has undergone Phase I clinical trials.[15] |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments outlined in the benchmarking workflow.
Biochemical TDO Enzymatic Assay (IC50 Determination)
This assay directly measures the enzymatic activity of recombinant TDO and the inhibitory potential of the new compound. A common method is a UV absorbance-based assay that detects the formation of N-formylkynurenine.[16][17][18]
Protocol:
-
Reagents and Materials:
-
Procedure:
-
Prepare a serial dilution of the new TDO inhibitor and known standards in DMSO. The final DMSO concentration in the assay should not exceed 1%.[20][21]
-
In a UV-transparent plate, add the assay buffer, recombinant TDO2 enzyme, and the diluted inhibitor or standard.
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow for compound binding.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is within the linear range.
-
Measure the absorbance of the product, N-formylkynurenine, at a wavelength of 320-325 nm.[18][19]
-
Calculate the percent inhibition for each concentration of the inhibitor relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.
-
Cell-Based TDO Activity Assay (Cellular IC50)
This assay assesses the ability of the new inhibitor to penetrate the cell membrane and inhibit TDO activity in a more physiologically relevant context.[22][23]
Protocol:
-
Reagents and Materials:
-
Procedure:
-
Seed the TDO-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the new TDO inhibitor and known standards for a specified duration (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using an L-kynurenine ELISA kit or by LC-MS/MS.[24]
-
Concurrently, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess the cytotoxicity of the compounds.
-
Calculate the percent inhibition of kynurenine production for each inhibitor concentration, normalized to cell viability.
-
Determine the cellular IC50 value from the dose-response curve.
-
IDO1 Selectivity Assay (Counter-Screening)
To establish the selectivity of the new inhibitor, it is crucial to test its activity against the related enzyme, IDO1.
Protocol:
-
Biochemical Selectivity:
-
Perform the biochemical enzymatic assay as described in section 1, but substitute recombinant human TDO2 with recombinant human IDO1.
-
Determine the IC50 value for the new inhibitor against IDO1.
-
Calculate the selectivity ratio (IDO1 IC50 / TDO2 IC50). A higher ratio indicates greater selectivity for TDO.
-
-
Cell-Based Selectivity:
Comparative Data Summary
The following tables provide a template for summarizing the benchmarking data for a hypothetical new TDO inhibitor, "Compound X," against known standards.
Table 1: Biochemical Potency and Selectivity
| Compound | TDO IC50 (nM) | IDO1 IC50 (nM) | Selectivity (IDO1/TDO) |
| Compound X | [Insert Value] | [Insert Value] | [Calculate Value] |
| 680C91 | 50 | >10,000 | >200 |
| PF-06845102 | 20 | >5,000 | >250 |
| M4112 (Dual) | 15 | 25 | 0.6 |
Table 2: Cellular Potency and Cytotoxicity
| Compound | TDO Cellular IC50 (µM) | IDO1 Cellular IC50 (µM) | Cytotoxicity (CC50, µM) |
| Compound X | [Insert Value] | [Insert Value] | [Insert Value] |
| 680C91 | 0.5 | >50 | >100 |
| PF-06845102 | 0.2 | >50 | >100 |
| M4112 (Dual) | 0.1 | 0.2 | >50 |
Conclusion
A systematic and rigorous benchmarking process is indispensable for the successful development of novel TDO inhibitors. By employing the detailed protocols and comparative framework outlined in this guide, researchers can generate high-quality, reproducible data to thoroughly characterize their lead compounds. This will not only provide a clear understanding of the inhibitor's potency, selectivity, and cellular activity but also establish a solid foundation for further preclinical and clinical development. The ultimate goal is to advance promising new therapies that can effectively modulate the tumor microenvironment and unleash the full potential of the immune system in the fight against cancer.
References
- 1. What are TDO inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]
- 6. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 8. Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. [PDF] Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors | Semantic Scholar [semanticscholar.org]
- 14. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Assay of tryptophan 2,3-dioxygenase using liver slices and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. amsbio.com [amsbio.com]
- 19. Biochemical Mechanisms Leading to Tryptophan 2,3-Dioxygenase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 [mdpi.com]
- 23. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol [immusmol.com]
A Comparative Guide to the Pharmacokinetic Properties of Substituted Indolylpiperidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of selected substituted indolylpiperidine derivatives, a class of compounds with significant therapeutic potential. The data presented herein is compiled from preclinical studies to aid in the evaluation and selection of candidates for further development.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of various substituted indolylpiperidine derivatives and related compounds from in vivo studies. These parameters are crucial for assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of these potential drug candidates.
Table 1: Oral Pharmacokinetic Parameters of a Novel PLK-1 Inhibitor (Compound 7a) in Rats
| Parameter | 5 mg/kg Dose | 30 mg/kg Dose |
| Cmax (nmol/L) | Data not available | Data not available |
| Tmax (h) | ~2 | ~2 |
| AUC0–24h (h*nmol/L) | ~517 | ~3192 |
| t1/2 (h) | ~5 | ~5 |
| Oral Bioavailability (F) | ~22% | ~22% |
Data derived from a study on a novel potential PLK-1 inhibitor.[1]
Table 2: Pharmacokinetic Parameters of Piprozoline and its Metabolite I in Dogs (20 mg/kg i.v.)
| Compound | t1/2 (h) | Apparent Volume of Distribution (L/kg) |
| Piprozoline | Rapidly metabolized | ~1-1.5 |
| Metabolite I | ~2 | ~1-1.5 |
Piprozoline is a substituted piperidine derivative.[2]
Table 3: Pharmacokinetic Parameters of Dofetilide in Different Species (i.v. administration)
| Species | t1/2 (h) | Volume of Distribution (L/kg) |
| Mouse | 0.32 | 2.8 - 6.3 |
| Rat (male) | 0.5 | 2.8 - 6.3 |
| Rat (female) | 1.2 | 2.8 - 6.3 |
| Dog | 4.6 | 2.8 - 6.3 |
| Human | 7.6 | 2.8 - 6.3 |
Dofetilide is a methanesulfonamide derivative containing a piperidine moiety.[3]
Experimental Protocols
The following section details the methodologies used in preclinical studies to determine the pharmacokinetic parameters of substituted indolylpiperidine derivatives.
In Vivo Pharmacokinetic Study in Rats
Animal Model: Male and female Sprague-Dawley rats are typically used.[1][4]
Drug Administration:
-
Intravenous (i.v.): The compound is administered as a single bolus injection into the tail vein.[1][4]
-
Oral (p.o.): The compound is administered by oral gavage.[1]
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[1]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Sample Preparation and Analysis (LC-MS/MS):
-
Protein Precipitation: Plasma samples are thawed, and proteins are precipitated by adding a solvent like acetonitrile or methanol, often containing an internal standard.[5][6]
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a new plate or vials for analysis.
-
LC-MS/MS Analysis: The samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][5][7] This involves separating the analyte from other plasma components on a chromatography column followed by detection and quantification by a mass spectrometer.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability (F) are calculated from the plasma concentration-time data using non-compartmental analysis with software like Phoenix WinNonlin.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a generalized experimental workflow for pharmacokinetic studies and a representative signaling pathway that could be modulated by indolylpiperidine derivatives, such as Polo-like kinase 1 (PLK-1) inhibition.
Caption: Experimental workflow for a typical preclinical pharmacokinetic study.
Caption: Inhibition of the PLK-1 signaling pathway by a substituted indolylpiperidine.
References
- 1. Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Metabolism and pharmacokinetics of piprozoline in rat, dog and man. 3rd communication: Determination of piprozoline and metabolite I in plasma and urine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics in Sprague-Dawley rats and Beagle dogs and in vitro metabolism of ZJM-289, a novel nitric dioxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profile of Indolylpiperidine Derivatives
Disclaimer: Direct experimental data on the cross-reactivity of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate is not available in the public domain. This is likely because the tert-butoxycarbonyl (Boc) group is a protecting group, suggesting the compound is a chemical intermediate. This guide, therefore, provides a comparative analysis of structurally related 4-(1H-indol-1-yl)piperidine derivatives to offer insights into the potential cross-reactivity profile of this chemical class.
This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the potential off-target interactions of compounds based on the indolylpiperidine scaffold.
Introduction to the Indolylpiperidine Scaffold
The indolylpiperidine moiety is a common structural feature in many pharmacologically active compounds. Derivatives of this scaffold have been shown to interact with a wide range of biological targets, particularly within the central nervous system. Their diverse pharmacology makes understanding their cross-reactivity profile essential for developing selective ligands and predicting potential side effects in drug discovery.
Compounds containing this scaffold have shown affinity for several important receptor families, including serotonin, dopamine, adrenergic, and sigma receptors.[1][2][3][4][5] The nature and position of substituents on both the indole and piperidine rings play a crucial role in determining the affinity and selectivity for these targets.
Comparative Cross-Reactivity Data
The following tables summarize the binding affinities (Ki, in nM) of representative compounds from the indolylpiperidine class against various receptors. A lower Ki value indicates a higher binding affinity. The selectivity index is calculated as the ratio of Ki values (Off-Target Ki / Primary Target Ki), where a higher number indicates greater selectivity for the primary target.
Table 1: Cross-Reactivity of Indolylpiperidine Derivatives Against Dopamine and Sigma Receptors
| Compound Reference | Primary Target | Primary Target Ki (nM) | Off-Target | Off-Target Ki (nM) | Selectivity Index |
| Compound from[2] | σ1 Receptor | 18 | D4 Receptor | 426 | 23.7 |
| Compound 36 from[6] | D4 Receptor | ~1 (nanomolar) | D2 Receptor | >500 | >500 |
| Compound 36 from[6] | D4 Receptor | ~1 (nanomolar) | D3 Receptor | >200 | >200 |
Table 2: Cross-Reactivity of Indolylpiperidine Derivatives Against Serotonin and Dopamine Receptors
| Compound Reference | Primary Target | Primary Target Ki (nM) | Off-Target | Off-Target Ki (nM) | Selectivity Index |
| Compound 4c from[7] | 5-HT1A Receptor | 1.3 | D2 Receptor | 182 | 140 |
| Compound 4c from[7] | 5-HT1A Receptor | 1.3 | Serotonin Transporter | 64 | 49.2 |
| Compound 4d from[7] | 5-HT1A Receptor | 0.4 | - | - | - |
| Compound from[8] | 5-HT1D Receptor | 0.3 | 5-HT1F Receptor | >10,000 | >33,333 |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays, a standard method for determining the affinity of a compound for a specific receptor.
General Protocol for Radioligand Binding Assay
A radioligand binding assay is a common technique used to measure the affinity of a ligand (the test compound) for a receptor.[9][10][11]
-
Preparation of Receptor Source: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) that have been genetically engineered to express a high concentration of the specific receptor of interest (e.g., human D4 dopamine receptor or 5-HT1A serotonin receptor).
-
Competitive Binding: The cell membranes are incubated in a solution containing a constant concentration of a radiolabeled ligand (e.g., [3H]N-methylspiperone) and varying concentrations of the unlabeled test compound. The test compound competes with the radiolabeled ligand for binding to the receptor.
-
Separation and Detection: After incubation, the mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The amount of radioactivity on the filter, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the affinity and concentration of the radiolabeled ligand.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.
Caption: A typical workflow for identifying and characterizing the cross-reactivity of a new chemical entity.
Representative Signaling Pathway: G-Protein Coupled Receptor (GPCR)
Many of the receptors targeted by indolylpiperidine derivatives, such as dopamine and serotonin receptors, are G-protein coupled receptors (GPCRs). Cross-reactivity with different GPCRs can lead to a variety of downstream cellular effects.
References
- 1. Indolylpiperidine derivatives as potent and selective α1B adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and evaluation for their 5-HT1A and D2 receptor affinity and serotonin transporter inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing selective, high affinity ligands of 5-HT1D receptor by covalent dimerization of 5-HT1F ligands derived from 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
For Immediate Use by Laboratory Professionals
As a novel compound utilized in pioneering research and drug development, tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate demands rigorous adherence to safety protocols, not only in its application but critically, in its disposal. This guide, compiled by our senior application scientists, provides a procedural blueprint for the safe and compliant disposal of this and structurally similar chemical waste, ensuring the protection of both laboratory personnel and the environment.
I. Hazard Identification and Risk Assessment: A Proactive Stance
While a specific Safety Data Sheet (SDS) for this compound may not be universally available, its structural components—an indole moiety and a piperidine ring—necessitate its treatment as a potentially hazardous substance.[1] Indole derivatives can be harmful if swallowed and may cause skin and eye irritation.[1][2] Similarly, piperidine and its derivatives are known to be toxic and can cause severe skin burns and eye damage.[3][4] Therefore, all waste containing this compound must be managed as hazardous waste.[1][2]
Key Hazard Considerations:
-
Toxicity: Harmful if swallowed or in contact with skin.[5][6]
-
Irritation: Causes skin and eye irritation.[7][8] May cause respiratory irritation.[5][6][7]
-
Environmental: The ecological impact has not been fully investigated, but it is crucial to prevent its release into the environment.[7][9]
A thorough risk assessment should be conducted before handling the compound, and appropriate personal protective equipment (PPE) must be worn at all times.
II. Personal Protective Equipment (PPE): Your First Line of Defense
To mitigate exposure risks during handling and disposal, the following PPE is mandatory:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] |
| Body Protection | Laboratory coat and long-sleeved clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] |
This table summarizes the essential PPE for handling this compound waste.
III. Step-by-Step Disposal Protocol: A Systematic Approach
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[10]
-
Solid Waste: Collect unused solid compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[1]
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and labeled liquid hazardous waste container.[1] Do not mix with incompatible waste streams.[1]
Step 2: Containment and Storage
Proper containment is essential to prevent leaks and spills.
-
Select a container made of a material compatible with the chemical waste.[10]
-
For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion.[1]
-
Ensure the exterior of the waste container is clean and free of contamination.[1]
-
All waste containers must be kept tightly closed except when adding waste.[10]
-
Store waste containers in a designated, well-ventilated, and secure area, segregated according to compatibility.[10] Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks.[1]
Step 3: Labeling
Accurate labeling is a regulatory requirement and crucial for safety.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[1]
-
The label must include the full chemical name: "this compound" and a clear indication of its hazards (e.g., "Toxic," "Irritant").[10]
-
Include the accumulation start date and the name of the generating researcher or lab.
Step 4: Disposal and Transfer
-
On-site Treatment: Do not attempt to treat or neutralize this chemical waste in the laboratory without specific, validated protocols and approval from your institution's Environmental Health and Safety (EHS) office.[1] Such procedures can be dangerous and may produce byproducts of unknown toxicity.[1]
-
Professional Disposal: The standard and safest method for disposal is to contact your institution's EHS office to schedule a pickup for incineration at a licensed hazardous waste disposal facility.[1][11]
-
Never dispose of this chemical down the drain or in regular trash.[1]
Disposal Decision Workflow
A flowchart outlining the decision-making process for the disposal of this compound waste.
IV. Regulatory Compliance: Adherence to Federal and Local Mandates
The disposal of hazardous chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave."[12] It is imperative to comply with all federal, state, and local regulations.[4] Your institution's EHS department is the primary resource for ensuring compliance with these regulations.[13][14][15]
V. Emergency Procedures: Preparedness is Key
In the event of a spill or accidental exposure:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institutional EHS office.
-
First Aid:
-
Spill Cleanup: Only trained personnel with appropriate PPE should clean up spills. Collect spilled material and contaminated cleanup supplies as hazardous waste.[10]
This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and the most current regulatory guidelines. By prioritizing safety and compliance, we can ensure a secure research environment for all.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. capotchem.com [capotchem.com]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Essential Safety and Logistics for Handling tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. Based on the hazard assessment of similar chemical compounds, the following PPE is mandatory.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | To prevent skin contact with the chemical.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 compliant | To protect eyes from dust particles and splashes.[1] |
| Face shield | - | To be worn in addition to safety glasses or goggles when there is a significant splash hazard.[1][3] | |
| Body Protection | Laboratory coat | Fire-resistant recommended | To protect skin and clothing from spills.[3][4] |
| Respiratory Protection | Dust mask or respirator | NIOSH-approved (e.g., N95) | To be used when handling the solid compound outside of a chemical fume hood to prevent inhalation of dust particles.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of exposure and contamination.
-
Preparation :
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound is accessible and has been reviewed.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that a chemical fume hood is operational if the compound is to be weighed or transferred.
-
Locate the nearest eyewash station and safety shower before beginning work.[6]
-
-
Handling :
-
Conduct all manipulations of the solid compound that may generate dust, such as weighing and transferring, within a certified chemical fume hood to ensure adequate ventilation.[6][7]
-
Wear all required PPE as specified in the table above.
-
Avoid direct contact with the compound. Use spatulas and other appropriate tools for handling.
-
-
In Case of a Spill :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Chemical Waste | Labeled, sealed, and compatible waste container | Collect all waste solid compound and place it in a designated hazardous waste container. |
| Contaminated Materials (e.g., gloves, wipes) | Labeled, sealed plastic bag or container | Place all disposables that have come into contact with the chemical into a designated hazardous waste container.[5] |
| Empty Chemical Container | Original container | Triple rinse the container with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label and dispose of the container according to institutional guidelines. |
All chemical waste must be disposed of through your institution's environmental health and safety office.[5] Do not pour chemical waste down the drain.[8]
Experimental Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. youtube.com [youtube.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
